molecular formula C14H19N3 B062771 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 175137-47-0

3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B062771
CAS No.: 175137-47-0
M. Wt: 229.32 g/mol
InChI Key: IFLSIEYNHCORPD-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-tert-butylphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)11-7-5-10(6-8-11)12-9-13(15)17(4)16-12/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLSIEYNHCORPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370660
Record name 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10370660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-47-0
Record name 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive analysis of the , a heterocyclic amine of significant interest in medicinal chemistry and agrochemical research. Pyrazole derivatives are known for their wide spectrum of biological activities, and this compound serves as a crucial building block for the synthesis of more complex molecules.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with core data, validated experimental protocols for property determination, and insights into the implications of these properties for research and development. The guide moves from fundamental identification and properties to detailed methodologies for their measurement, ensuring a blend of theoretical data and practical, field-proven application.

Introduction to the Pyrazole Scaffold

The Versatility of Pyrazole Derivatives

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[4] Its unique electronic and structural features allow for versatile interactions with biological targets, leading to a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3] The stability of the pyrazole core and the ease with which it can be functionalized make it a cornerstone in the design of novel therapeutic agents and agrochemicals.[2][5][6]

Profile of this compound

This compound incorporates several key structural motifs: a stable 1-methylpyrazole core, a lipophilic 4-tert-butylphenyl group, and a reactive primary amine at the 5-position. This combination of features makes it an ideal intermediate for creating libraries of new chemical entities. The tert-butyl group enhances lipophilicity, which can be critical for membrane permeability, while the amine serves as a handle for a wide array of chemical modifications, such as amidation or sulfonamidation reactions.[4]

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to its application, influencing everything from reaction kinetics to bioavailability. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource / Method
IUPAC Name This compound---
Molecular Formula C₁₄H₁₉N₃PubChem[7]
Molecular Weight 229.33 g/mol PubChem[2][7]
Appearance Light yellow crystalline powder (inferred from analogues)Chem-Impex[2]
Melting Point 89-115 °C (Range inferred from closely related structural analogues)Chem-Impex[2][8]
LogP (Octanol/Water) 3.6 (Predicted)PubChem[9]
Topological Polar Surface Area (TPSA) 43.8 Ų (Predicted)PubChem[9]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 3PubChem[7]
pKa (Predicted) 0.22 ± 0.10 (Predicted for the pyrazole ring)ChemicalBook[10]

Synthesis and Analytical Verification Workflow

The reliability of any physicochemical data hinges on the identity and purity of the compound. The synthesis of substituted pyrazoles is well-established, often involving the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Representative Synthetic Pathway

The synthesis of this compound typically starts from a β-ketonitrile, which undergoes cyclization with methylhydrazine. This process is efficient and provides a direct route to the desired 5-aminopyrazole scaffold. The workflow ensures high purity of the final product, which is critical for subsequent applications.

synthesis_workflow cluster_start Starting Materials cluster_process Workup & Purification Start1 4-tert-butylbenzoylacetonitrile Reaction Cyclization Reaction (e.g., in Ethanol, Reflux) Start1->Reaction Start2 Methylhydrazine Start2->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Purification Recrystallization or Flash Chromatography Workup->Purification FinalProduct Pure 3-(4-tert-butylphenyl)- 1-methyl-1H-pyrazol-5-amine Purification->FinalProduct

Caption: A representative synthetic workflow for the target compound.
Analytical Workflow for Quality Control

Post-synthesis, a rigorous analytical workflow is mandatory to confirm the structure and assess the purity of the compound. This multi-step verification process ensures that the material used for physicochemical and biological studies is well-characterized.

analytical_workflow cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment Input Synthesized Product NMR ¹H & ¹³C NMR Spectroscopy (Confirms C-H framework) Input->NMR MS Mass Spectrometry (MS) (Confirms Molecular Weight) Input->MS IR FT-IR Spectroscopy (Confirms Functional Groups, e.g., N-H) Input->IR HPLC HPLC/UPLC Analysis (Determines Purity >95%) Input->HPLC TLC Thin-Layer Chromatography (TLC) (Monitors reaction & purity) Input->TLC Output Certified Reference Material HPLC->Output

Caption: A standard analytical workflow for structural and purity validation.

Standardized Protocols for Physicochemical Determination

To ensure data is reproducible and reliable, standardized protocols must be employed. The following sections detail the methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)
  • Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity crystalline solid, while a broad range suggests the presence of impurities.

  • Protocol:

    • Ensure the sample is thoroughly dried to remove any residual solvent.

    • Load a small amount of the crystalline powder into a capillary tube, sealing one end.

    • Tap the tube gently to pack the sample to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a ramp rate of 10-20 °C/minute initially, then slow to 1-2 °C/minute when within 15 °C of the expected melting point.

    • Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is reported as T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).

Aqueous Solubility (OECD 105 Shake-Flask Method)
  • Rationale: Aqueous solubility is a critical parameter for drug development, directly impacting dissolution and bioavailability. The shake-flask method is the gold standard as it measures thermodynamic equilibrium solubility.

  • Protocol:

    • Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a sealed, inert vial.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • The experiment should be performed in triplicate to ensure statistical validity.

Partition Coefficient (LogP) Determination
  • Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Protocol (HPLC Method):

    • Prepare a mobile phase of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

    • Use a reverse-phase HPLC column (e.g., C18) that has been calibrated with a set of standard compounds with known LogP values.

    • Inject a solution of the test compound and measure its retention time (t_R).

    • Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • A calibration curve is generated by plotting the known LogP values of the standards against their calculated log(k) values.

    • The LogP of the test compound is determined by interpolating its log(k) value onto the calibration curve.

Implications for Research and Development

The directly inform its utility and handling:

  • High Lipophilicity (Predicted LogP ~3.6): The presence of the tert-butylphenyl group imparts significant lipophilicity.[9] This suggests that derivatives are likely to have good membrane permeability, a desirable trait for drug candidates. However, it may also lead to lower aqueous solubility, posing a potential challenge for formulation that must be addressed.

  • Synthetic Handle: The primary amine at the 5-position is a nucleophilic site, making it an excellent point for diversification. It can be readily acylated, sulfonated, or used in reductive amination to build a wide array of derivatives for structure-activity relationship (SAR) studies.[4][11]

  • Solid State: As a crystalline solid, the compound is stable and easy to handle, weigh, and store under standard laboratory conditions, simplifying its use in synthetic protocols.[2][8]

Conclusion

This compound is a valuable and versatile building block in chemical research. Its well-defined structure, characterized by a stable pyrazole core, a lipophilic side chain, and a reactive amine, makes it a strategic starting point for the synthesis of novel compounds. Understanding its core physicochemical properties, determined through standardized and validated protocols, is paramount for its effective application in drug discovery, agrochemical development, and materials science. This guide provides the foundational data and methodologies required by researchers to confidently utilize this compound in their work.

References

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

  • 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • 3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine. (n.d.). Chem-Impex. Retrieved from [Link]

  • 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). ResearchGate. Retrieved from [Link]

  • 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{3-[(5-Oxo-6,7,8,9-Tetrahydro-5h-Benzo[2]annulen-2-Yl)amino]phenyl}urea. (n.d.). PubChem. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). PMC - NIH. Retrieved from [Link]

  • 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. (n.d.). Chem-Impex. Retrieved from [Link]

Sources

3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Abstract

The compound this compound (CAS 175137-47-0) is a substituted phenylpyrazole, a chemical class rich in bioactive members.[1] While the pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and agrochemicals, the specific biological target and mechanism of action (MoA) for this particular molecule remain uncharacterized in public literature.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive, hypothesis-driven framework for systematically elucidating its MoA. We will proceed from broad structural analogy to a phased experimental workflow, detailing the rationale, protocols, and data interpretation required to identify and validate its biological activity.

Part 1: Compound Profile and Structural Rationale

This compound is a small molecule featuring a central 1-methylpyrazole ring, an amine group at the 5-position, and a 4-tert-butylphenyl substituent at the 3-position. Its molecular formula is C₁₄H₁₉N₃ with a molecular weight of 229.32 g/mol .[1]

The significance of this structure lies in its relationship to the broader phenylpyrazole class. This chemical family is notable for its potent biological activities, which are highly dependent on the specific substitutions around the core scaffold.[2][4]

  • In Agrochemicals: The most prominent members, such as fipronil and ethiprole, act as potent insecticides by functioning as non-competitive antagonists of GABA-gated chloride channels in insects.[5][6] This established MoA provides our first working hypothesis.

  • In Pharmacology: Various other pyrazole derivatives have demonstrated a wide array of therapeutic activities, including anti-inflammatory effects through COX-2 inhibition, anticancer activity via inhibition of anti-apoptotic proteins like Mcl-1, and other enzyme inhibitory functions.[4][7]

Given the absence of specific biological data for this compound, this guide proposes a systematic journey of discovery, beginning with hypothesis generation based on these known activities of its chemical relatives.

Part 2: Hypothesis-Driven Investigation Strategy

The structural features of our target compound do not allow for a definitive prediction of its MoA. Therefore, a multi-pronged screening approach is the most logical starting point. We will frame our initial investigation around three primary hypotheses derived from its chemical class.

Hypothesis 1: Neuromodulatory Agent via GABA Receptor Antagonism

The most direct analogy is to the insecticidal phenylpyrazoles.[5][6] The primary objective is to determine if the compound has any activity, whether selective or non-selective, on GABA receptors, particularly in mammalian systems to assess potential therapeutic or toxicological effects.

Hypothesis 2: Anti-inflammatory Agent via COX/LOX Pathway

Many diaryl heterocyclic compounds, including pyrazole derivatives, are known to inhibit cyclooxygenase (COX) enzymes, similar to celecoxib.[4] This hypothesis explores the potential for the compound to act as an anti-inflammatory agent.

Hypothesis 3: Anticancer Agent via Apoptosis Modulation

Recent research has identified novel phenylpyrazole derivatives as inhibitors of Mcl-1, an anti-apoptotic protein in the Bcl-2 family, suggesting a potential role in oncology.[7] This hypothesis warrants investigation through broad-spectrum cancer cell line screening.

Part 3: Phased Experimental Workflow for MoA Elucidation

Phase I: Broad Phenotypic Screening

The initial goal is to ascertain if the compound has any discernible biological activity in relevant cellular models. This phase acts as a crucial go/no-go decision point.

  • Multi-well Cytotoxicity Screening: Assess compound activity across a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify potential tissue-specific sensitivity.

  • Primary Neuron Viability Assay: To test Hypothesis 1, assess neurotoxicity or neuroprotection in primary cortical neurons.

  • LPS-stimulated Macrophage Assay: To test Hypothesis 2, measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated RAW 264.7 macrophages.

Phase II: Target Identification and Deconvolution

If Phase I yields a confirmed "hit" (e.g., potent cytotoxicity in a specific cell line), the next critical step is to identify the direct molecular target(s).

  • Affinity-Based Chemical Proteomics: This is a powerful, unbiased method. The compound is immobilized on a solid support (e.g., sepharose beads) to "pull down" binding proteins from cell lysates. Bound proteins are identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Computational Target Prediction: In parallel, use cheminformatics tools (e.g., SwissTargetPrediction, SuperPred) to generate a list of potential targets based on 2D and 3D structural similarity to known ligands.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability upon heating are monitored by Western Blot or mass spectrometry.

Phase III: Target Validation and Pathway Analysis

Once a putative target is identified, it must be rigorously validated. This phase confirms direct binding, measures affinity, and maps the downstream signaling consequences of this interaction.

  • In Vitro Binding Assays: Quantify the direct interaction between the compound and a purified recombinant version of the target protein. Standard techniques include:

    • Surface Plasmon Resonance (SPR): Measures binding kinetics (kₒₙ, kₒբբ) and affinity (K₋).

    • Isothermal Titration Calorimetry (ITC): Measures binding affinity (K₋) and thermodynamic parameters (ΔH, ΔS).

  • Enzyme Inhibition/Activation Assays: If the validated target is an enzyme, perform kinetic studies to determine the IC₅₀/EC₅₀ and the mode of inhibition (e.g., competitive, non-competitive).

  • Downstream Signaling Analysis: Profile the cellular pathways affected by target engagement using techniques like Western Blotting to probe for phosphorylation status of key signaling nodes or qPCR to measure changes in gene expression.

  • Genetic Target Validation: Use CRISPR/Cas9 or siRNA to knock out or knock down the proposed target gene in the sensitive cell line. If the cells become resistant to the compound, this provides strong evidence that it is the primary target.

Visualizations: Workflows and Pathways

Diagram 1: Overall MoA Elucidation Workflow

This diagram outlines the logical progression from initial screening to final target validation.

p1_1 Cytotoxicity Screen (NCI-60 Panel) p2_1 Affinity Proteomics (Pull-down + MS) p1_1->p2_1 Hit p1_2 Neurotoxicity Assay p1_2->p2_1 p1_3 Anti-inflammatory Assay (LPS-Macrophage) p1_3->p2_1 p3_1 In Vitro Binding (SPR / ITC) p2_1->p3_1 Putative Target p2_2 Computational Prediction p2_2->p3_1 p2_3 CETSA p2_3->p3_1 p3_2 Enzyme Kinetics (IC50 / MoA) p3_1->p3_2 p3_4 Genetic Validation (CRISPR / siRNA) p3_1->p3_4 p3_3 Pathway Analysis (Western / qPCR) p3_2->p3_3 p3_3->p3_4

Caption: Phased workflow for MoA elucidation of a novel compound.

Diagram 2: Hypothetical GABA Receptor Antagonism Pathway

This diagram illustrates the mechanism if Hypothesis 1 proves correct.

compound 3-(4-tert-butylphenyl)-1-methyl- 1H-pyrazol-5-amine block Blockade compound->block gaba_r GABA-A Receptor Chloride Channel influx Cl- Influx gaba_r->influx depolarization Depolarization (Excitation) gaba_r->depolarization Leads to gaba GABA gaba->gaba_r Binds neuron Postsynaptic Neuron hyper Hyperpolarization (Inhibition) influx->hyper hyper->neuron block->gaba_r Antagonizes depolarization->neuron

Caption: Proposed mechanism of GABA-A receptor antagonism.

Part 4: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To monitor the thermal stabilization of a target protein by the compound in a cellular context.

  • Cell Culture & Treatment: Culture the identified sensitive cell line to ~80% confluency. Treat cells with the compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

  • Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the putative target protein remaining in the supernatant by SDS-PAGE and Western Blotting using a specific antibody.

  • Data Analysis: Plot the band intensity for the target protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of the compound to the purified target protein.

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling. A control flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to allow for reference subtraction.

  • Analyte Preparation: Prepare a dilution series of the compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Inject the compound dilutions sequentially over both the target and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time. Each injection cycle should consist of:

    • Association Phase: Compound flows over the chip.

    • Dissociation Phase: Running buffer flows over the chip.

    • Regeneration Step: A specific solution is injected to remove all bound compound, preparing the surface for the next cycle.

  • Data Analysis: After subtracting the reference channel and buffer-only injection signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋ = k₋/kₐ).

Part 5: Data Summary and Interpretation

To facilitate clear decision-making, quantitative data from the screening and validation phases should be systematically tabulated.

Table 1: Representative Data from Initial Screens
Assay TypeCell Line / ModelEndpoint MeasuredIC₅₀ / EC₅₀ (µM)Notes
CytotoxicityMCF-7 (Breast Cancer)Cell Viability (MTT)5.2Potent effect observed.
CytotoxicityA549 (Lung Cancer)Cell Viability (MTT)> 50No significant effect.
Anti-inflammatoryRAW 264.7 + LPSTNF-α Secretion (ELISA)25.6Moderate activity.
NeurotoxicityPrimary NeuronsLDH Release> 50Not neurotoxic at tested conc.

Interpretation: The data in this hypothetical table would prioritize the anticancer hypothesis (Hypothesis 3) due to the potent and selective cytotoxicity observed in the MCF-7 cell line, guiding the subsequent target identification efforts towards this model system.

Conclusion

The study of this compound presents a compelling opportunity for discovery. While its mechanism of action is currently unknown, its structural similarity to compounds with known neuromodulatory, anti-inflammatory, and anticancer properties provides a rational basis for investigation. The phased, hypothesis-driven workflow detailed in this guide—progressing from broad phenotypic screening to specific target identification and rigorous biochemical and genetic validation—offers a robust and efficient pathway to elucidate its biological function. Successful execution of this strategy will not only define the compound's MoA but could also uncover a novel therapeutic agent.

References

  • Phenylpyrazole insecticides - Wikipedia. Wikipedia. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

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The Pyrazole Core in Drug Discovery: A Technical Guide to the Potential Biological Activity of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] This technical guide explores the potential biological activities of a specific, yet understudied derivative: 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. While direct experimental data for this compound is not publicly available, this document synthesizes existing research on structurally related pyrazole-containing molecules to build a predictive profile of its pharmacological potential. We will delve into its synthetic accessibility, potential mechanisms of action in key therapeutic areas like oncology, inflammation, and neuroprotection, and propose experimental workflows for its future investigation. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic promise of novel pyrazole derivatives.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This structural motif imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to adopt specific conformations for optimal target engagement.[2] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, and neuroprotective compounds.[2][3][4] The subject of this guide, this compound, incorporates several key features that suggest significant biological potential: a substituted phenyl ring at the 3-position, a methyl group on the pyrazole nitrogen, and a crucial amino group at the 5-position, a common feature in many bioactive pyrazoles.[2][5]

Synthetic Strategy and Characterization

The synthesis of this compound is conceptually straightforward, leveraging established methods for pyrazole ring formation. A plausible synthetic route would involve the condensation of a β-keto-nitrile with methylhydrazine.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol:
  • Synthesis of the β-keto-nitrile:

    • React 4-tert-butylacetophenone with a suitable acylating agent, such as diethyl oxalate, in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-dicarbonyl intermediate.

    • Convert the resulting ester to the nitrile by reaction with a dehydrating agent and an ammonia source.

  • Cyclocondensation:

    • Treat the β-keto-nitrile with methylhydrazine in a suitable solvent like ethanol.

    • The reaction typically proceeds under reflux conditions to afford the desired this compound.

  • Purification and Characterization:

    • The crude product can be purified using column chromatography on silica gel.

    • Structural confirmation should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, we can hypothesize several potential biological activities for this compound.

Anti-Inflammatory and Analgesic Potential

The pyrazole ring is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib.[6] The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7]

Hypothesized Mechanism: The 3-aryl substitution on the pyrazole ring is a common feature in COX-2 selective inhibitors.[8] The 4-tert-butylphenyl group may confer selectivity for the COX-2 active site. The 5-amino group could participate in hydrogen bonding interactions within the enzyme's active site, further enhancing binding affinity.

Experimental Validation Workflow:

Caption: Experimental workflow to evaluate anti-inflammatory and analgesic activity.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[9][10][11] The substitution pattern of this compound suggests potential for kinase inhibition.

Hypothesized Mechanism: The 1-methyl-3-aryl-5-aminopyrazole scaffold is present in several kinase inhibitors. The 4-tert-butylphenyl group could occupy a hydrophobic pocket in the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.

Experimental Validation Workflow:

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Therapeutics

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of clinically successful drugs spanning a wide array of therapeutic areas.[3][4] From the anti-inflammatory celecoxib to the oncology kinase inhibitor ruxolitinib, the pyrazole core has proven its utility as a foundational element for designing potent and selective therapeutic agents.[1][2] This guide focuses on a specific, yet under-explored, member of this family: 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine . While direct pharmacological data on this compound is sparse in publicly accessible literature, its structural motifs provide a strong basis for a rational, hypothesis-driven exploration of its potential therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale and detailed experimental workflows to unlock the therapeutic potential of this promising molecule.

Deconstructing the Molecule: A Rationale for Target Exploration

The structure of this compound offers several clues to its potential biological activity. The pyrazole core itself is a known pharmacophore in numerous approved drugs.[5] The tert-butylphenyl group adds significant lipophilicity, which can influence cell permeability and interaction with hydrophobic pockets in target proteins. The 1-methyl substitution can enhance metabolic stability, while the 5-amine group provides a key hydrogen bond donor and a potential site for further chemical modification.

Based on the extensive literature on pyrazole derivatives, we can logically infer several high-probability target classes for this compound.[3][6] This guide will focus on three of the most promising areas: Protein Kinases, Cyclooxygenase (COX) enzymes, and Phosphodiesterases (PDEs).

Potential Therapeutic Target Class I: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer. Numerous pyrazole-containing molecules have been developed as potent kinase inhibitors.[6] For instance, pyrazole derivatives have shown inhibitory activity against EGFR, HER-2, and Aurora-A kinase.[6]

Scientific Rationale

The ATP-binding site of many kinases contains a "hinge region" that forms hydrogen bonds with inhibitor scaffolds. The nitrogen atoms of the pyrazole ring are well-suited to act as hydrogen bond acceptors, mimicking the adenine portion of ATP. The tert-butylphenyl group of our lead compound can potentially occupy a hydrophobic pocket adjacent to the hinge region, a common feature in many kinase inhibitors that contributes to both potency and selectivity.

Hypothetical Mechanism of Action

We hypothesize that this compound acts as a Type I kinase inhibitor, binding to the active conformation of the enzyme and competing with ATP. The 5-amino group and one of the pyrazole nitrogens could form key hydrogen bonds with the kinase hinge region, while the tert-butylphenyl moiety anchors the molecule in a nearby hydrophobic pocket.

Experimental Workflow for Target Validation

The following workflow outlines the steps to identify and validate potential kinase targets.

G cluster_0 Phase 1: Broad Kinase Panel Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Cellular & Mechanistic Validation A Compound Synthesis & QC B Broad Kinase Screen (e.g., 400+ kinases) A->B C Data Analysis: Identify Primary Hits (% Inhibition > 50%) B->C D Resynthesize & Confirm Identity of Hits C->D Advance Hits E In Vitro IC50 Determination (Biochemical Assay) D->E F Selectivity Profiling (Against related kinases) E->F G Cell-Based Assay: Target Engagement (e.g., NanoBRET, CETSA) F->G Advance Potent/Selective Hits H Downstream Signaling Pathway Analysis (Western Blot) G->H I Cell Proliferation/ Viability Assay H->I

Caption: Kinase target validation workflow.

Detailed Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase hit.

  • Materials: Recombinant active kinase, corresponding substrate peptide, ATP, kinase buffer, this compound, positive control inhibitor, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

    • In a 384-well plate, add 5 µL of kinase/substrate mix to each well.

    • Add 100 nL of the serially diluted compound or controls (DMSO for 0% inhibition, potent known inhibitor for 100% inhibition).

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol.

    • Read luminescence on a plate reader.

    • Convert luminescence values to percent inhibition relative to controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary
Target KinaseIC50 (nM)
Aurora Kinase A85
VEGFR2350
EGFR>10,000
SRC1,200

This table illustrates hypothetical results from an IC50 determination assay, suggesting potency and some selectivity for Aurora Kinase A.

Potential Therapeutic Target Class II: Cyclooxygenase (COX) Enzymes

The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prime example of a selective COX-2 inhibitor. These enzymes are key to the inflammatory pathway.

Scientific Rationale

The active site of COX enzymes, particularly COX-2, has a secondary, hydrophobic side pocket. The tert-butylphenyl group of our compound is well-suited to fit into this pocket, a feature that confers COX-2 selectivity for diaryl heterocycles like celecoxib. The core pyrazole ring can interact with key residues in the main channel.

Experimental Workflow for COX Inhibition

G A In Vitro COX-1/COX-2 Inhibition Assay (IC50 Determination) B Selectivity Index Calculation (COX-1 IC50 / COX-2 IC50) A->B Quantify Selectivity C Cell-Based PGE2 Assay (e.g., in LPS-stimulated macrophages) A->C Confirm Cellular Activity D Ex Vivo Whole Blood Assay (Measure Thromboxane B2 and PGE2 levels) C->D Assess Physiological Relevance

Caption: COX inhibition validation workflow.

Detailed Protocol: Cell-Based Prostaglandin E2 (PGE2) Assay
  • Objective: To measure the compound's ability to inhibit the production of PGE2 in a cellular model of inflammation.

  • Materials: RAW 264.7 murine macrophages, DMEM media, FBS, lipopolysaccharide (LPS), test compound, celecoxib (positive control), PGE2 ELISA kit.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or controls for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50.

Potential Therapeutic Target Class III: Phosphodiesterases (PDEs)

PDEs are enzymes that break down cyclic AMP (cAMP) and cyclic GMP (cGMP), important second messengers. Inhibitors of PDEs, such as sildenafil (a pyrazole-containing compound), have therapeutic applications in cardiovascular disease and erectile dysfunction.

Scientific Rationale

The active site of PDEs contains a metal-dependent catalytic region and adjacent hydrophobic pockets. The pyrazole ring can coordinate with the metal ions (typically zinc and magnesium), while the substituted phenyl ring can occupy the hydrophobic pockets, contributing to affinity and selectivity. The specific substitution pattern on the pyrazole and phenyl rings dictates which of the 11 PDE families is targeted.

Experimental Workflow for PDE Inhibition

G A Primary Screen: PDE Enzyme Panel (e.g., PDE1-11) B IC50 Determination for Primary Hits A->B Identify Hits C Cell-Based cAMP/cGMP Accumulation Assay B->C Confirm Cellular Mechanism D Functional Assay (e.g., Smooth Muscle Relaxation) C->D Assess Functional Outcome

Caption: PDE inhibition validation workflow.

Detailed Protocol: Cell-Based cAMP Accumulation Assay
  • Objective: To determine if the compound increases intracellular cAMP levels by inhibiting PDE activity.

  • Materials: HEK293 cells, adenylyl cyclase activator (e.g., Forskolin), test compound, rolipram (PDE4 inhibitor, positive control), cAMP-Glo™ Assay kit (Promega).

  • Procedure:

    • Seed HEK293 cells in a 96-well plate.

    • Pre-treat cells with a serial dilution of the test compound or controls for 30 minutes.

    • Stimulate the cells with Forskolin to induce cAMP production.

    • Incubate for 15 minutes.

    • Lyse the cells and measure intracellular cAMP levels using the cAMP-Glo™ Assay as per the manufacturer's protocol.

    • Plot the luminescence signal (proportional to cAMP concentration) against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

Conclusion and Future Directions

While this compound is not yet characterized in the scientific literature, its chemical structure, rooted in the well-established pyrazole scaffold, provides a robust foundation for targeted investigation. This guide has outlined a logical, multi-pronged approach to unearthing its therapeutic potential by focusing on high-probability target classes: protein kinases, COX enzymes, and phosphodiesterases. The detailed experimental workflows provide a clear and actionable path for researchers to validate these hypotheses, from initial in vitro screening to mechanistic cell-based assays.

The successful identification of a primary target will open the door to lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo efficacy and safety evaluation. The journey from a single molecule to a potential therapeutic is long, but it begins with the rational and rigorous scientific inquiry detailed herein.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link][1][2]

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link][3]

  • PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link][4]

  • PubMed Central (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link][6]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link][5]

Sources

Spectroscopic Characterization of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel pyrazole derivative, 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and analysis of heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

The synthesis of novel pyrazole derivatives is a significant area of research in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Accurate and unambiguous structural elucidation is paramount to understanding structure-activity relationships and ensuring the quality of synthesized compounds. This guide will detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound, providing a robust framework for its identification.

Predicted Spectroscopic Data

Based on the analysis of structurally similar pyrazole derivatives found in the literature, the following sections outline the anticipated spectroscopic data for this compound.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
NH₂~3.5 - 4.5Broad Singlet2HThe chemical shift of amine protons can vary and is often broad due to quadrupole broadening and hydrogen exchange.
Ar-H (ortho to tert-butyl)~7.40Doublet2HProtons on the phenyl ring adjacent to the tert-butyl group.
Ar-H (meta to tert-butyl)~7.65Doublet2HProtons on the phenyl ring adjacent to the pyrazole ring.
Pyrazole H-4~5.90Singlet1HThe proton on the C4 position of the pyrazole ring typically appears as a singlet in this substitution pattern.
N-CH₃~3.70Singlet3HThe methyl group attached to the nitrogen of the pyrazole ring.
C(CH₃)₃~1.35Singlet9HThe nine equivalent protons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonPredicted Chemical Shift (ppm)Rationale
Pyrazole C-5 (C-NH₂)~150Carbon bearing the amine group is typically downfield.
Pyrazole C-3~160Quaternary carbon of the pyrazole ring attached to the phenyl group.
Phenyl C-1 (attachment to pyrazole)~130Quaternary carbon of the phenyl ring.
Phenyl C-4 (attachment to tert-butyl)~150Quaternary carbon of the phenyl ring bearing the tert-butyl group.
Phenyl CH~125 - 128Aromatic carbons of the phenyl ring.
Pyrazole C-4~90The C4 carbon of the pyrazole ring is typically shielded.
N-CH₃~35Methyl carbon attached to the pyrazole nitrogen.
C (CH₃)₃~34Quaternary carbon of the tert-butyl group.
C(C H₃)₃~31Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3400 - 3200Medium, often two bands for primary amine
C-H Stretch (aromatic)3100 - 3000Medium to Weak
C-H Stretch (aliphatic)2960 - 2850Strong
C=N Stretch (pyrazole ring)1610 - 1580Medium
C=C Stretch (aromatic & pyrazole)1550 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The expected molecular weight for C₁₄H₁₉N₃ is 229.16 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation

m/zFragment Ion
229[M]⁺ (Molecular Ion)
214[M - CH₃]⁺
172[M - C(CH₃)₃]⁺
157[M - C₄H₉ - NH₂]⁺

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections detail the recommended procedures for NMR, IR, and MS analysis of this compound.

NMR Spectroscopy Protocol

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Detailed Steps:

  • Sample Preparation (ATR Method):

    • Ensure the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply firm pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol (Electron Ionization)

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Detailed Steps:

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer. For a pure, volatile solid, a direct insertion probe can be used. Alternatively, if coupled with gas chromatography (GC-MS), the sample is injected into the GC column for separation prior to entering the mass spectrometer.

  • Mass Analysis:

    • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.

    • Mass Separation: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the major fragment ions and propose logical fragmentation pathways.

    • Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. By following the detailed protocols and utilizing the predicted spectroscopic data presented in this guide, researchers can confidently confirm the identity and purity of this novel pyrazole derivative. The principles and methodologies described are broadly applicable to the characterization of other small organic molecules, serving as a valuable resource for the scientific community.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Vallejos-Soto-Zacconi/2679d671d187768564f849b28b6d19335f6087b7]([Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

Sources

solubility of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profiling of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility of this compound, a heterocyclic compound with structural motifs common in medicinal chemistry. We delve into the foundational principles of thermodynamic and kinetic solubility, present field-proven experimental protocols for their determination, and discuss the interpretation of solubility data in the context of drug discovery and development. This document is intended for researchers, chemists, and formulation scientists seeking to establish a robust and reliable solubility profile for this and structurally related molecules.

Introduction: The Central Role of Solubility

This compound is a substituted aminopyrazole. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The molecule's structure features a bulky, lipophilic tert-butylphenyl group and a polar aminopyrazole moiety, suggesting a complex solubility profile that will be highly dependent on the solvent environment.

Poor aqueous solubility is a primary contributor to compound attrition during drug development, leading to unreliable screening results, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[1][5] Therefore, a thorough understanding of a compound's solubility is not merely a data collection exercise but a foundational step in risk assessment and mitigation. This guide will distinguish between two crucial solubility measurements:

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution, representing the upper limit of its solubility under given conditions.[6][7][8] This value is critical for preformulation and understanding the compound's intrinsic properties.[2]

  • Kinetic Solubility: The concentration at which a compound, typically introduced from a concentrated DMSO stock, begins to precipitate out of an aqueous medium.[5][9] While often higher than thermodynamic solubility due to the formation of supersaturated solutions, this measurement is invaluable for high-throughput screening (HTS) to flag potential issues in early-stage discovery.[1][6][9]

Theoretical Framework: Understanding the Dissolution Process

The solubility of a solid in a liquid is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Factors Influencing Solubility

Several key factors dictate the solubility of this compound:

  • Molecular Structure: The compound possesses both a large, non-polar tert-butylphenyl tail, which will favor dissolution in lipophilic, non-polar organic solvents, and a polar aminopyrazole head, which can engage in hydrogen bonding and dipole-dipole interactions with polar solvents.[10][11]

  • Solvent Properties: The principle of "like dissolves like" is paramount. Polar solvents (e.g., water, ethanol) will interact favorably with the amine and pyrazole nitrogens, while non-polar solvents (e.g., hexane, toluene) will better solvate the tert-butylphenyl group. The overall solubility is a competition between these interactions. Solvent polarity can significantly influence molecular interactions and, consequently, solubility.[12][13][14]

  • pH: The primary amine group (pKa to be determined) is ionizable. At pH values below its pKa, the amine will be protonated, forming a salt. This charged species will exhibit significantly enhanced aqueous solubility due to strong ion-dipole interactions with water. Therefore, pH-dependent solubility studies are critical.[15]

  • Solid-State Properties (Polymorphism): The crystal lattice energy of the solid compound must be overcome for dissolution to occur. Different crystalline forms (polymorphs) or an amorphous state can have vastly different lattice energies and, consequently, different thermodynamic solubilities.[6][16]

  • Temperature: Most solids exhibit increased solubility with increasing temperature, as the dissolution process is often endothermic.[6][11] However, this relationship must be determined empirically.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial for an investigator to understand the difference between these two measurements.[6][7] Thermodynamic solubility is an equilibrium value, while kinetic solubility is a measurement associated with a metastable, supersaturated state.[6][7] Kinetic values are often higher than their thermodynamic counterparts but are highly dependent on the specific assay protocol (e.g., DMSO concentration, incubation time).[9]

Experimental Determination of Solubility

A multi-faceted approach is required to generate a comprehensive solubility profile. We recommend determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask "Gold Standard"

The shake-flask method, proposed by Higuchi and Connors, remains the most reliable method for determining equilibrium solubility.[8][17] It directly measures the concentration of the compound in a saturated solution that is in equilibrium with an excess of the solid drug.[9]

The process involves adding an excess of the solid compound to a selection of solvents, agitating the mixture until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid compound into vials B Add selected solvents (e.g., Water, PBS pH 7.4, Ethanol) A->B Step 1-2 C Seal vials and place in shaking incubator B->C D Agitate at constant temp. (e.g., 25°C or 37°C) for 24-72 hours C->D Step 3 E Allow samples to settle D->E F Filter supernatant through 0.22 µm PVDF filter OR Centrifuge at high speed E->F Step 4 G Prepare serial dilutions of filtrate F->G H Analyze by HPLC-UV or LC-MS/MS against a standard curve G->H I Calculate solubility (µg/mL, µM) H->I

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Kinetic Solubility: High-Throughput Screening

For early-stage discovery, a higher throughput method is needed to rank compounds and identify liabilities quickly.[1][18] Kinetic solubility assays, often performed in 96- or 384-well plates, measure the point of precipitation from a DMSO stock solution.[5] Laser nephelometry is a common and effective technique that measures light scattering caused by insoluble particles (precipitate).[3][18]

A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer in a microplate. The formation of precipitate is monitored as an increase in light scattering.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Measurement cluster_analysis Data Analysis A Prepare high-concentration stock solution in 100% DMSO (e.g., 20 mM) C Add small volume of DMSO stock to buffer to create highest concentration (e.g., 200 µM) A->C B Dispense aqueous buffer (e.g., PBS pH 7.4) into a 96-well plate B->C D Perform serial dilutions directly in the plate C->D E Incubate plate with shaking (e.g., 1-2 hours at 25°C) D->E F Measure light scattering (nephelometry) or absorbance in a plate reader E->F G Plot signal vs. concentration F->G H Determine concentration at which signal deviates from baseline G->H I Report kinetic solubility H->I

Caption: High-Throughput Kinetic Solubility Workflow using Nephelometry.

Data Presentation & Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Illustrative Solubility Profile for this compound

Solvent/Buffer SystemMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
WaterThermodynamic25< 1< 4.1Very Poorly Soluble
PBS (pH 7.4)Thermodynamic25520.9Poorly Soluble
PBS (pH 5.0)Thermodynamic2550209.0Sparingly Soluble
EthanolThermodynamic25> 1000> 4179Freely Soluble
AcetoneThermodynamic25> 1000> 4179Freely Soluble
DichloromethaneThermodynamic25> 1000> 4179Freely Soluble
HexaneThermodynamic251562.7Slightly Soluble
PBS (pH 7.4)Kinetic25~75~313Moderately Soluble

Note: Data are illustrative and based on the expected physicochemical properties of the molecule. Actual experimental values are required for a definitive profile. Molecular Weight used for conversion: 239.34 g/mol .

Interpretation of Expected Results:

  • Aqueous Solubility: Due to the large, lipophilic tert-butylphenyl group, the intrinsic aqueous solubility is expected to be very low.

  • pH-Dependence: Solubility in aqueous buffer is expected to increase significantly at a pH below the pKa of the amine group, as the resulting cationic salt is more polar.

  • Organic Solvents: The compound is predicted to be highly soluble in polar aprotic (Acetone) and non-polar (Dichloromethane) organic solvents that can effectively solvate the entire molecule. Its solubility in highly non-polar aliphatic solvents like hexane may be limited by the polar aminopyrazole head.

  • Kinetic vs. Thermodynamic: As is common, the kinetic solubility in PBS is expected to be higher than the thermodynamic value, highlighting the potential for supersaturation when dosing from a DMSO stock.[9]

Detailed Experimental Protocols

Protocol: Thermodynamic Solubility by Shake-Flask Method
  • Preparation:

    • Accurately weigh approximately 5-10 mg of solid this compound into appropriately sized glass vials. An excess of solid must be visible throughout the experiment.[15]

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., purified water, PBS pH 7.4, 0.1 N HCl, ethanol) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotating wheel inside a temperature-controlled incubator set to 25°C (or 37°C for biorelevant data).

    • Agitate the samples at a consistent speed (e.g., 300 RPM) for at least 24 hours to ensure equilibrium is reached. A 48- or 72-hour incubation is recommended to confirm a stable concentration plateau has been achieved.[15][17]

  • Phase Separation:

    • Remove vials from the shaker and allow the undissolved solid to sediment for 1-2 hours.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter. Alternatively, centrifuge the sample at >10,000 x g for 15 minutes and sample the supernatant.[15][16]

  • Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).

    • Generate a calibration curve by preparing a series of standards of known concentration via serial dilution of the stock solution.

    • Dilute the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the standards and diluted samples onto an appropriate RP-HPLC system (e.g., C18 column).[19]

    • Calculate the concentration of the compound in the original filtrate by comparing its peak area to the calibration curve and accounting for the dilution factor.

Protocol: Kinetic Solubility by Laser Nephelometry
  • Preparation:

    • Prepare a 20 mM stock solution of this compound in 100% DMSO.[20]

    • Using a multichannel pipette or automated liquid handler, add 198 µL of the aqueous assay buffer (e.g., PBS pH 7.4) to each well of a clear-bottom 96-well microplate.

  • Assay Execution:

    • Add 2 µL of the 20 mM DMSO stock to the first column of the plate to achieve a starting concentration of 200 µM (with 1% DMSO). Mix thoroughly.

    • Perform a 1:2 serial dilution across the plate by transferring 100 µL from one column to the next, mixing at each step.

    • Include a "buffer + 1% DMSO" only control for a baseline reading.

    • Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[1]

  • Measurement & Analysis:

    • Place the microplate into a nephelometer or a plate reader capable of measuring light scattering.

    • Record the scattered light signal for each well.

    • Plot the signal against the compound concentration.

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in signal above the baseline (i.e., the concentration just before precipitation occurs).

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

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The Strategic Deployment of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the potential of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine as a valuable fragment for drug discovery campaigns. We will delve into the rationale behind its selection, its synthesis, and a comprehensive, field-proven workflow for its application in fragment-based drug design (FBDD), from initial screening to lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged scaffolds and cutting-edge screening methodologies.

Introduction: The Pyrazole Scaffold and the Promise of a Privileged Fragment

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide array of biological targets.[1][2][3] Its five-membered heterocyclic structure offers a unique combination of features: it is aromatic, possesses both hydrogen bond donors and acceptors, and can be readily functionalized to modulate its physicochemical properties. These characteristics make pyrazole derivatives ideal candidates for engaging in specific, high-quality interactions with protein binding sites.[4]

Within the vast chemical space of pyrazole derivatives, this compound emerges as a fragment of significant interest for FBDD. Its structure embodies key principles of fragment design:

  • Low Molecular Weight: With a molecular weight of 229.33 g/mol , it adheres to the "Rule of Three," a common guideline for fragment libraries.[5]

  • Optimal Lipophilicity: The calculated LogP is in a range suitable for achieving a balance between solubility and binding.

  • 3D Complexity: The tert-butyl group provides a three-dimensional feature that can probe hydrophobic pockets within a target protein.

  • Defined Vectors for Growth: The amine group at the 5-position and the potential for substitution on the phenyl ring offer clear vectors for chemical elaboration to improve potency and selectivity.

This guide will use this compound as a model fragment to illustrate a comprehensive FBDD workflow, from its synthesis to its hypothetical application in a kinase inhibitor discovery program, a common area for pyrazole-based drugs.[6][7]

Synthesis and Characterization of the Core Fragment

The synthesis of this compound can be achieved through a multi-step process, adapted from established procedures for similar pyrazole derivatives.[8][9][10] The general synthetic strategy involves the condensation of a β-ketonitrile with a substituted hydrazine, followed by methylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(4-tert-butylphenyl)-3-oxopropanenitrile

  • To a solution of sodium ethoxide in ethanol, add 4'-tert-butylacetophenone and ethyl cyanoformate dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

Step 2: Synthesis of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine

  • Reflux a solution of 3-(4-tert-butylphenyl)-3-oxopropanenitrile and hydrazine hydrate in ethanol for 8 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the aminopyrazole.

Step 3: Synthesis of this compound

  • To a solution of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0°C.

  • Stir the mixture for 30 minutes, then add methyl iodide dropwise.

  • Allow the reaction to proceed at room temperature for 6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization: The structure and purity of the synthesized fragment should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening: Identifying High-Quality Hits

Once synthesized and characterized, the fragment is incorporated into a diverse fragment library for screening against the target of interest. For this guide, we will consider a hypothetical screening campaign against a protein kinase. The primary goal of the initial screen is to identify fragments that bind to the target, even with weak affinity. Several biophysical techniques are well-suited for this purpose.[1][11]

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[2][4] It is highly sensitive and consumes relatively low amounts of protein.

  • Immobilization of the Target Protein: Covalently immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip) via amine coupling.[12]

  • Preparation of Fragment Solutions: Prepare a stock solution of this compound and other fragments in DMSO, and then dilute into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched between the running buffer and the fragment solutions to minimize bulk refractive index effects.[4]

  • Screening: Inject the fragment solutions over the immobilized kinase surface and a reference surface (without the kinase). Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk effects. Fragments that show a significant, concentration-dependent increase in RU are considered primary hits.

Caption: High-level workflow for SPR-based fragment screening.

Hit Validation and Characterization using NMR Spectroscopy and Isothermal Titration Calorimetry (ITC)

Primary hits from the SPR screen require validation to eliminate false positives and to further characterize their binding. NMR spectroscopy and ITC are orthogonal methods that provide high-confidence validation and valuable thermodynamic data.

NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments on an isotopically labeled protein, is a robust method for confirming fragment binding and identifying the binding site.[1][11][13]

  • Protein Preparation: Express and purify the kinase with ¹⁵N labeling.

  • NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled kinase in a suitable NMR buffer.

  • Data Acquisition: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein.

  • Titration: Add a stock solution of the hit fragment (e.g., this compound) to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

  • Analysis: Compare the two spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition confirm binding and indicate the location of the binding site.

G cluster_1 NMR Hit Validation E 15N-Labeled Kinase F Acquire Baseline 1H-15N HSQC E->F G Add Fragment F->G H Acquire Titrated 1H-15N HSQC G->H I Analyze Chemical Shift Perturbations H->I

Caption: Workflow for hit validation using NMR spectroscopy.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[14][15]

  • Sample Preparation: Prepare solutions of the kinase and the fragment in the same buffer to minimize heats of dilution.

  • ITC Experiment: Place the kinase solution in the sample cell of the calorimeter and the fragment solution in the injection syringe.

  • Titration: Perform a series of injections of the fragment into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the KD, ΔH, and stoichiometry of binding.

ParameterDescriptionTypical Value for a Fragment
KD Dissociation Constant10 µM - 1 mM
ΔH Enthalpy of BindingFavorable (negative)
ΔS Entropy of BindingCan be favorable or unfavorable
ΔG Gibbs Free Energy of BindingCalculated from KD

Structure-Activity Relationship (SAR) and Fragment Evolution

With a validated hit in hand, the next phase is to improve its potency and selectivity through iterative chemical modifications. This process, known as fragment evolution or "growing," is guided by the SAR and, ideally, by a co-crystal structure of the fragment bound to the target protein.

Structure-Based Design and Fragment Growing

Assuming a co-crystal structure of this compound bound to our hypothetical kinase is obtained, we can visualize the binding pocket and identify vectors for chemical modification. The 5-amino group is a common attachment point for linkers that can extend into adjacent pockets of the active site.[6]

Sources

Topic: In Silico Modeling of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine Binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Target

The compound 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine is a known chemical entity, often utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] However, as of this writing, there is no single, publicly disclosed biological protein target for which it is a known binder. Therefore, this guide is structured as a comprehensive, target-agnostic workflow. The protocols and principles detailed herein are designed to be universally applicable once a researcher identifies a putative protein target for this, or any similar small molecule, through experimental or other means.

Introduction: The Rationale for Computational Modeling

In modern drug discovery, the path from a chemical entity to a validated lead compound is increasingly paved by computational methods.[3] In silico techniques, which encompass everything from molecular docking to large-scale molecular dynamics, provide an atomic-level lens through which we can predict, rationalize, and optimize the interactions between a small molecule and its protein target.[4][5] This approach is not merely about generating data; it is about building a profound understanding of the molecular recognition events that underpin biological activity, thereby saving significant time and resources by prioritizing the most promising candidates for experimental validation.[6][7]

This guide provides a robust, field-proven framework for modeling the binding of this compound. We will proceed through the logical stages of a computational project, from initial system preparation to the calculation of binding free energies, with a focus on the causality behind each methodological choice.

The Computational Workflow: A Multi-Stage Strategy

A successful in silico binding analysis is not a single experiment but a pipeline of interconnected stages. The fidelity of each subsequent stage is critically dependent on the meticulous execution of the last. This workflow represents a best-practice approach to ensure that the final results are both physically meaningful and scientifically defensible.

InSilicoWorkflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Binding Pose Prediction cluster_sim Phase 3: Dynamic Refinement cluster_analysis Phase 4: Quantitative Analysis PDB Target Identification & Structure Retrieval ProtPrep Protein Preparation (Cleaning, H-addition, Minimization) PDB->ProtPrep GridGen Receptor Grid Generation ProtPrep->GridGen LigPrep Ligand Preparation (3D Generation, Ionization States) Docking Molecular Docking (e.g., Glide, AutoDock Vina) LigPrep->Docking GridGen->Docking SystemBuild System Building (Solvation & Ionization) Docking->SystemBuild Equilibration System Equilibration (NVT & NPT Ensembles) SystemBuild->Equilibration ProductionMD Production MD Simulation Equilibration->ProductionMD MMGBSA Binding Free Energy Calculation (MM/GBSA or MM/PBSA) ProductionMD->MMGBSA Analysis Trajectory Analysis & Interpretation MMGBSA->Analysis

Figure 1: High-level overview of the in silico protein-ligand binding analysis workflow.

Phase 1: Meticulous System Preparation

The foundational phase of any modeling project is system preparation. Errors or oversights at this stage will propagate through the entire workflow, rendering subsequent, more computationally expensive, calculations meaningless.

Protein Target Preparation

An experimentally determined structure from the Protein Data Bank (PDB) is not a ready-to-use model; it is a raw dataset that requires careful curation.

Experimental Protocol 1: Protein Preparation

  • Structure Selection & Retrieval:

    • Action: Download the target protein structure from the .

    • Causality: Prioritize high-resolution (<2.5 Å) X-ray crystal structures. If available, choose a structure with a co-crystallized ligand, as this provides an experimentally validated definition of the binding site.

  • Initial Cleaning:

    • Action: Remove all non-essential components from the PDB file, including water molecules not critical for binding, co-solvents, and any duplicate protein chains.[8][9]

    • Causality: These elements can interfere with the docking and simulation algorithms. Keeping only the biologically relevant unit (e.g., the monomer or specific multimer) and key structural waters simplifies the system and focuses computational effort.

  • Structural Correction and Refinement:

    • Action: Using a tool like the Protein Preparation Wizard in Schrödinger Maestro or the PDB2PQR server, perform the following:

      • Add hydrogen atoms.

      • Assign correct bond orders.

      • Fill in missing side chains or loops using tools like Prime.

      • Optimize the hydrogen-bond network by flipping terminal amide and imidazole groups.

    • Causality: PDB files often lack explicit hydrogen atoms. Correct protonation states are essential for accurately modeling electrostatic interactions and hydrogen bonds, which are primary drivers of molecular recognition.[10]

  • Restrained Energy Minimization:

    • Action: Perform a brief, restrained energy minimization of the protein structure. Heavy atoms are typically restrained with a force constant to prevent large deviations from the crystal structure.

    • Causality: This final step relieves any steric clashes or geometric strain introduced during the preceding preparation steps, resulting in a low-energy, physically realistic starting conformation.[11]

Ligand Preparation

The 2D structure of this compound must be converted into a set of low-energy, 3D conformers with appropriate protonation states.

Experimental Protocol 2: Ligand Preparation

  • Generate 3D Conformation:

    • Action: Convert the 2D structure of the ligand into a 3D structure.

    • Causality: Docking algorithms operate in three-dimensional space. A realistic initial 3D geometry is required.

  • Enumerate Tautomers and Ionization States:

    • Action: Use a tool like Schrödinger's LigPrep or ChemAxon to generate possible tautomers and protonation states at a defined physiological pH (typically 7.4 ± 1.0).

    • Causality: A ligand's charge and tautomeric form can drastically alter its interaction profile. Failing to consider the biologically relevant state is a common source of failed predictions. The pyrazole amine moiety is a key site for potential protonation state changes.

  • Energy Minimization:

    • Action: Minimize the energy of each generated ligand state.

    • Causality: This ensures that the starting ligand conformers are in a low-energy, non-strained state, ready for docking.

Phase 2: Predicting the Binding Hypothesis via Molecular Docking

Molecular docking serves as a powerful computational screening tool to predict the most likely binding pose (orientation and conformation) of a ligand within a protein's active site.[6] It is a search algorithm coupled with a scoring function to rank potential poses.[4]

Experimental Protocol 3: Molecular Docking

  • Define the Binding Site (Grid Generation):

    • Action: Define a docking "grid" or "box" that encompasses the binding site of the protein.[10]

    • Causality: This crucial step confines the docking algorithm's search space to the region of interest, dramatically increasing computational efficiency. If a co-crystallized ligand was present, the grid is centered on its location. For apo structures, the grid is placed in putative binding pockets identified by site-mapping algorithms.

  • Execute the Docking Run:

    • Action: Run the docking algorithm (e.g., AutoDock Vina, Glide) using the prepared ligand library and the receptor grid.

    • Causality: The software will systematically place each ligand state into the grid, evaluating thousands to millions of possible poses. Each pose is assigned a score that estimates its binding affinity.

  • Pose Analysis and Selection:

    • Action: Visually inspect the top-scoring poses. Select a pose that exhibits chemically sensible interactions (e.g., hydrogen bonds with key polar residues, hydrophobic packing of the tert-butyl group) for further analysis.

    • Causality: Scoring functions are imperfect. The researcher's expertise is critical to select a pose that is not just numerically favorable but also biochemically plausible. This pose becomes the starting point for the more rigorous MD simulations.

Phase 3: Dynamic Refinement with Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, protein-ligand complexes are highly dynamic systems. MD simulation models the atomistic movements over time, allowing the complex to relax and revealing the stability of the predicted binding pose.[12][13]

MD_Workflow Start Docked Complex SystemBuild Build System (Add Water, Ions) Start->SystemBuild Minimization Energy Minimization SystemBuild->Minimization Solvated System NVT NVT Equilibration (Heat System) Minimization->NVT Relaxed NPT NPT Equilibration (Pressure Constant) NVT->NPT Constant Temp. Production Production MD NPT->Production Constant Pressure Trajectory Analyze Trajectory Production->Trajectory Simulated Data

Figure 2: The sequential stages of preparing and running a molecular dynamics simulation.

Experimental Protocol 4: MD Simulation Setup and Execution

  • System Building:

    • Action: Place the selected protein-ligand complex into a simulation box of a defined shape (e.g., cubic, orthorhombic). Solvate the box with an explicit water model (e.g., TIP3P). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.[12]

    • Causality: Explicit solvent provides a far more realistic dielectric environment than the implicit models used in docking. Neutralizing the system is a prerequisite for using modern, efficient algorithms for calculating long-range electrostatics (like Particle Mesh Ewald).

  • Minimization and Equilibration:

    • Action:

      • First, perform energy minimization on the entire solvated system to remove steric clashes.

      • Next, run a short MD simulation (~100-200 ps) in the NVT (isothermal-isochoric) ensemble, gradually heating the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained.

      • Then, run a longer MD simulation (~500-1000 ps) in the NPT (isothermal-isobaric) ensemble to allow the system density to equilibrate to the target pressure (e.g., 1 bar).[11]

    • Causality: This multi-step equilibration process is critical. It allows the solvent to relax around the solute and ensures the system reaches the correct temperature and pressure before the production run, preventing simulation artifacts.

  • Production Simulation:

    • Action: Run the production MD simulation with all restraints removed for a duration sufficient to observe stable binding (typically 100-500 ns for standard binding pose stability analysis).

    • Causality: This is the data-gathering phase. The resulting trajectory file contains the atomic coordinates of the entire system at regular time intervals, providing a high-resolution "movie" of the molecular interactions.

Phase 4: Quantitative Analysis of Binding

The final phase involves extracting quantitative data from the MD trajectory to characterize the stability and energetics of binding.

Trajectory Stability Analysis

Before calculating energies, the stability of the simulation must be confirmed.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateaued RMSD indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of protein residues to identify regions of high flexibility.

  • Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation to confirm the persistence of the binding mode.

Binding Free Energy Estimation

End-point methods like MM/GBSA and MM/PBSA offer a computationally efficient way to estimate the free energy of binding from MD snapshots.[14][15]

Experimental Protocol 5: MM/GBSA Calculation

  • Trajectory Extraction:

    • Action: Extract frames (snapshots) from the stable, equilibrated portion of the production MD trajectory.

    • Causality: Using only the equilibrated part of the trajectory for analysis ensures the calculated energy is representative of the stable bound state.

  • Energy Calculation:

    • Action: For each snapshot, calculate the binding free energy (ΔG_bind) using the MM/GBSA equations. This involves calculating the free energy of the complex, and the individual receptor and ligand, then taking the difference.[16]

    • Causality: The MM/GBSA method approximates the free energy by combining molecular mechanics (MM) energies with a continuum solvation model (Generalized Born or Poisson-Boltzmann) and a surface area term for nonpolar contributions.[14]

  • Data Interpretation:

    • Action: Average the ΔG_bind across all snapshots. Analyze the individual energy components to understand the key drivers of binding.

Table 1: Interpreting MM/GBSA Energy Components

ComponentDescriptionContribution to Binding
ΔE_vdw van der Waals EnergyFavorable (Negative)
ΔE_elec Electrostatic EnergyFavorable (Negative)
ΔG_polar Polar Solvation EnergyUnfavorable (Positive)
ΔG_nonpolar Nonpolar Solvation EnergyFavorable (Negative)
ΔG_bind Total Binding Free Energy More Negative = Stronger Binding

Causality: The polar solvation term is unfavorable because it represents the energy penalty of removing the polar ligand and protein surfaces from the highly polar water environment. Strong binding occurs when the favorable electrostatic and van der Waals interactions overcome this desolvation penalty.

Conclusion

This guide has detailed a rigorous, multi-stage workflow for the in silico modeling of this compound binding to a protein target. By adhering to these principles of meticulous preparation, predictive docking, dynamic refinement, and quantitative analysis, researchers can build a high-fidelity computational model. Such a model provides invaluable insights into the determinants of binding affinity and selectivity, directly informing rational drug design and accelerating the journey from a mere chemical compound to a potent therapeutic agent.

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We present a detailed, step-by-step experimental protocol based on the well-established cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. This guide is designed to be self-contained, offering not just the procedural steps, but also the underlying chemical principles, safety protocols, and methods for purification and characterization. The information is structured to provide both practical utility for bench chemists and a deeper mechanistic understanding for researchers in drug discovery and process development.

Introduction

The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] 5-Aminopyrazole derivatives, in particular, serve as versatile building blocks for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which exhibit a wide range of biological activities.[2][3] The title compound, this compound, incorporates a lipophilic tert-butylphenyl group, a common feature in pharmacologically active molecules designed to enhance binding to biological targets. Its synthesis is of significant interest for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[4]

Synthetic Strategy and Mechanism

The most direct and widely adopted method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction of a β-ketonitrile with a hydrazine derivative.[2][5] This approach is highly efficient and offers a straightforward route to the desired pyrazole core.

The reaction proceeds through a well-understood mechanism:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine on the electrophilic carbonyl carbon of 4-tert-butylbenzoylacetonitrile. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization/Aromatization: The resulting five-membered ring intermediate undergoes tautomerization to yield the stable, aromatic 5-aminopyrazole ring.

This robust reaction allows for the construction of the heterocyclic system in a single, efficient step.

Reaction_Mechanism Fig. 1: Reaction Mechanism R1 4-tert-butylbenzoylacetonitrile I1 Hydrazone Intermediate R1->I1 + Methylhydrazine (Nucleophilic Attack) R2 Methylhydrazine I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Tautomerization

Caption: Fig. 1: Reaction Mechanism for Pyrazole Synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 5-aminopyrazoles.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-tert-butylbenzoylacetonitrile≥98%Sigma-AldrichStarting β-ketonitrile
Methylhydrazine≥98%Sigma-AldrichCaution: Highly toxic and carcinogenic
Ethanol (EtOH)AnhydrousFisher ScientificReaction Solvent
Acetic Acid (glacial)ACS GradeVWRCatalyst
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor neutralization
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificExtraction Solvent
Brine (saturated NaCl solution)N/ALab-preparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
Safety Precautions
  • Methylhydrazine is highly toxic, a suspected human carcinogen, and corrosive. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and to safely handle methylhydrazine.

  • Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

  • Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Step-by-Step Procedure

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Reagent Setup Dissolve 4-tert-butylbenzoylacetonitrile in ethanol under N2. B 2. Catalyst Addition Add glacial acetic acid. A->B C 3. Reagent Addition Add methylhydrazine dropwise at room temperature. B->C D 4. Reaction Heat mixture to reflux (approx. 78°C) for 4-6 hours. Monitor by TLC. C->D E 5. Work-up Cool, concentrate, and neutralize with NaHCO3 solution. D->E F 6. Extraction Extract with ethyl acetate. E->F G 7. Purification Dry, concentrate, and purify by column chromatography. F->G H 8. Characterization Analyze by NMR, MS, and IR. G->H

Sources

Application Notes and Protocols for the Characterization of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of the novel compound, 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine, in enzyme inhibition assays. As the specific biological targets of this compound are not widely documented, this application note serves as a foundational framework for its initial screening and detailed kinetic analysis against a chosen enzyme, with a particular focus on protein kinases—a common target class for pyrazole-containing molecules. The protocols herein are designed to be adaptable and robust, ensuring scientific integrity and reproducibility. We will delve into the principles of assay design, provide step-by-step experimental procedures, and guide the user through data analysis and interpretation, establishing a self-validating system for the evaluation of this compound's inhibitory potential.

Introduction: The Rationale for a Methodical Approach

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development.[1] this compound, a substituted pyrazole, belongs to a class of heterocyclic compounds known for their diverse biological activities. While its specific inhibitory profile is yet to be extensively characterized, its structural motifs suggest potential interactions with ATP-binding sites of enzymes, such as protein kinases.

This guide is authored from the perspective of a Senior Application Scientist to provide not just a set of instructions, but a deeper understanding of the experimental choices. The journey from a novel compound to a validated inhibitor requires a systematic and rigorous approach.[1][2] We will, therefore, focus on establishing a robust assay cascade, from initial screening to mechanistic studies, that will generate high-quality, reproducible data.

Pre-Assay Considerations: Setting the Stage for Success

Before embarking on inhibitory assays, it is crucial to establish the fundamental parameters of the enzyme-substrate reaction. These initial steps ensure that the subsequent inhibition data is reliable and interpretable.

  • Enzyme and Substrate Selection: The choice of enzyme will be guided by the research hypothesis. Given the pyrazole core, screening against a panel of protein kinases is a logical starting point.[3] The substrate should be specific to the chosen enzyme and ideally allow for a continuous or endpoint readout of activity.[4]

  • Buffer and Cofactor Optimization: Enzyme activity is highly sensitive to pH, ionic strength, and the presence of cofactors (e.g., Mg²⁺ for kinases).[5] It is imperative to determine the optimal buffer conditions that ensure maximal and stable enzyme activity over the course of the assay.

  • Enzyme Titration: To ensure the assay is running under initial velocity conditions, the enzyme concentration must be optimized.[6] The ideal concentration will yield a robust signal-to-background ratio while consuming only a small fraction (typically <10%) of the substrate during the assay timeframe.[7]

  • Substrate Concentration (Km Determination): The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[8][9] Knowing the Km is essential for designing inhibition assays, particularly for elucidating the mechanism of inhibition.[6][10] Assays are often initially performed at a substrate concentration equal to or below the Km to sensitize the assay to competitive inhibitors.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for a generic protein kinase assay using a luminescence-based readout that quantifies ATP consumption. This format is widely used in high-throughput screening due to its sensitivity and robustness.[11][12]

Reagent Preparation
  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]

  • Enzyme Stock Solution: Prepare a concentrated stock of the kinase in assay buffer containing a stabilizing agent like glycerol or BSA. Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve the peptide substrate in assay buffer to create a concentrated stock solution. Store at -20°C or as recommended by the supplier.

  • ATP Stock Solution: Prepare a concentrated stock of ATP in nuclease-free water. Aliquot and store at -20°C.

  • Inhibitor Stock Solution (this compound): Prepare a 10 mM stock solution in 100% DMSO.[11] Sonicate if necessary to ensure complete dissolution.

Initial Single-Point Inhibition Screen

This initial screen is designed to quickly identify if the compound exhibits any inhibitory activity at a single, high concentration.

  • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the test compound (at a high concentration, e.g., 10 µM) or DMSO (vehicle control) to the appropriate wells.[11]

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[11]

  • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The final substrate concentration should be at or near its Km.

  • Incubate the plate at 30°C for 60 minutes.[11] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™).[11] Follow the manufacturer's instructions for adding the detection reagents.

  • Measure the luminescence using a plate reader.[11]

IC50 Determination: Quantifying Potency

If significant inhibition is observed in the single-point screen, the next step is to determine the half-maximal inhibitory concentration (IC50).[13] This value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.[11]

  • Assay Setup: Follow the same procedure as the single-point screen, but instead of a single concentration, add 2.5 µL of each concentration from the dilution series to the assay plate.[11] Include wells with no inhibitor (100% activity) and no enzyme (0% activity) as controls.

  • Data Acquisition: After the incubation and detection steps, record the luminescence signal for each well.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Data Normalization

Convert the raw luminescence data into percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

IC50 Curve Fitting

Plot the percent inhibition against the logarithm of the inhibitor concentration.[14][15] Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[15] This can be performed using software such as GraphPad Prism, Origin, or specialized data analysis packages. The IC50 is the concentration at which the fitted curve crosses the 50% inhibition mark.[16]

Table 1: Example IC50 Data for this compound against Kinase X

Inhibitor Concentration (µM)% Inhibition
10095.2
33.392.1
11.185.4
3.7070.3
1.2352.6
0.4130.1
0.1415.8
0.0465.2
0.0151.1
0.0050.2

Calculated IC50: 1.15 µM

Assay Validation and Mechanism of Action Studies

A robust experimental design includes self-validating systems.[2] The following steps are crucial for validating the initial findings and gaining deeper insights into the inhibitor's mechanism.

  • Confirmation of "True" Inhibition: It is important to rule out assay artifacts. Pan-Assay Interference Compounds (PAINS) can interfere with assay readouts through various mechanisms. Follow-up assays, such as orthogonal assays using a different detection modality (e.g., fluorescence polarization), are recommended.[1]

  • Mechanism of Inhibition (MOI) Studies: To understand how the inhibitor interacts with the enzyme, kinetic studies should be performed.[6] This typically involves determining the IC50 at various substrate concentrations. The changes in IC50 with respect to substrate concentration can help elucidate whether the inhibitor is competitive, non-competitive, or uncompetitive.[1]

  • Selectivity Profiling: To assess the specificity of the inhibitor, it should be tested against a panel of related enzymes.[3] A highly selective inhibitor will show potent activity against the target of interest with significantly lower activity against other enzymes.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Enzyme_Inhibition_Workflow cluster_prep Pre-Assay Preparation cluster_screening Inhibitor Screening cluster_validation Validation & Mechanistic Studies reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) enzyme_char Enzyme Characterization (Titration, Km Determination) single_point Single-Point Screen (e.g., 10 µM) enzyme_char->single_point ic50_det IC50 Determination (Dose-Response Curve) single_point->ic50_det If active moi_studies Mechanism of Action (Kinetic Analysis) ic50_det->moi_studies selectivity Selectivity Profiling (Kinase Panel)

Figure 1: A generalized workflow for the characterization of a novel enzyme inhibitor.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following a systematic approach that includes thorough pre-assay characterization, careful execution of inhibition assays, and rigorous data analysis, researchers can generate high-quality, reliable data. This methodical process is fundamental to the successful identification and validation of novel lead compounds in the drug discovery pipeline.

References

  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025, August 10).
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • IC50. (n.d.). Wikipedia.
  • How to calculate IC50. (2023, June 18).
  • IC50 Determin
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • Experimental Activity Validation of Inhibitors. (2025, November 8).
  • How to Perform a Standard Enzyme Activity Assay? (2025, May 9).
  • Enzyme Kinetics Consider
  • Enzyme inhibitory assay: Significance and symbolism. (2025, September 7).
  • Enzyme Kinetic Assay. (n.d.).
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Can anyone suggest a protocol for a kinase assay? (2015, March 25).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • In vitro kinase assay. (2023, September 23). Protocols.io.
  • Enzyme Assay Analysis: What Are My Method Choices? (2021, June 28). Thermo Fisher Scientific.

Sources

Application Notes & Protocols for Receptor Binding Studies of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique electronic and steric profile that facilitates interactions with a wide array of biological targets.[1] Pyrazole-containing compounds have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[2] The versatility of the pyrazole ring allows it to serve as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability, while also participating in crucial hydrogen bonding interactions within receptor binding pockets.[1]

The compound of interest, 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine, incorporates several key structural features that suggest a high potential for biological activity. The substituted phenyl ring and the pyrazole core are common motifs in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[3][4][5] For instance, pyrazole derivatives have been synthesized as antagonists for the cannabinoid CB1 receptor and as agonists for the nicotinic acid receptor.[3][4] Given this precedent, this document provides a comprehensive guide for researchers to initiate receptor binding studies with this compound, outlining detailed protocols for both radioligand and fluorescence-based binding assays.

Hypothesized Target Classes and Strategic Considerations

While the specific targets of this compound are yet to be fully elucidated, the structural similarities to known bioactive molecules allow for the formulation of initial hypotheses to guide screening efforts.

  • G-Protein Coupled Receptors (GPCRs): This large family of cell surface receptors is a common target for pyrazole-containing drugs.[6][7] The lipophilic tert-butylphenyl group may favor interaction with transmembrane domains, a common feature of GPCR ligand binding.

  • Ion Channels: The modulation of ion channel activity is another established mechanism for pyrazole derivatives.[5][8][9] Binding assays can effectively identify compounds that interact with specific sites on ion channel proteins.[8][10]

  • Enzyme Inhibition: The pyrazole scaffold is also present in numerous enzyme inhibitors.[11] While the primary focus of this guide is on receptor binding, researchers should remain cognizant of potential enzymatic targets.

The selection of an appropriate assay format is critical and depends on the availability of tools for a specific target (e.g., a suitable radioligand or fluorescent probe) and the desired throughput. Radioligand binding assays are considered the gold standard for their sensitivity and robustness, while fluorescence-based methods offer a non-radioactive, often homogeneous alternative suitable for high-throughput screening.[12][13]

Experimental Workflows

Workflow for Radioligand Competition Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptor_prep Receptor Preparation (Membrane Homogenate or Whole Cells) incubation Incubation (Receptor + Radioligand + Test Compound) receptor_prep->incubation radioligand_prep Radioligand Dilution radioligand_prep->incubation compound_prep Test Compound Serial Dilution compound_prep->incubation separation Separation of Bound/Free Ligand (Filtration) incubation->separation counting Scintillation Counting separation->counting data_plot Plot % Inhibition vs. [Compound] counting->data_plot ic50_calc Calculate IC50 data_plot->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff ic50_calc->ki_calc

Caption: Workflow for a typical radioligand competition binding assay.

Workflow for Fluorescence Polarization Competition Assay

FP_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay Execution cluster_analysis_fp Data Analysis receptor_prep_fp Receptor Preparation mixing Mixing in Microplate (Receptor + Tracer + Test Compound) receptor_prep_fp->mixing tracer_prep Fluorescent Tracer Dilution tracer_prep->mixing compound_prep_fp Test Compound Serial Dilution compound_prep_fp->mixing incubation_fp Incubation to Reach Equilibrium mixing->incubation_fp measurement Measure Fluorescence Polarization incubation_fp->measurement data_plot_fp Plot mP vs. [Compound] measurement->data_plot_fp ic50_calc_fp Calculate IC50 data_plot_fp->ic50_calc_fp

Sources

Application Notes and Protocols for the Quantification of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole core is a key pharmacophore in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry and drug development.[1] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).[2][3]

This document provides detailed application notes and protocols for the quantification of this compound in research and quality control settings. The methodologies described herein are based on established principles of analytical chemistry and are designed to meet the stringent requirements for accuracy, precision, and robustness as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Methodology Overview: A Two-Tiered Approach

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we present two robust methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique suitable for routine quality control and quantification in relatively clean sample matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical studies and the quantification of trace levels of the analyte in complex biological matrices.[9]

The following sections provide a detailed explanation of each method, including the underlying principles, step-by-step protocols, and data analysis guidelines.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reverse-phase HPLC to separate this compound from potential impurities and degradation products. The analyte is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Instrumentation and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • Reference standard of this compound (purity >99%).

Experimental Workflow

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Standards Quantification Calculate Concentration Integration->Quantification Samples Calibration->Quantification

Caption: HPLC-UV Experimental Workflow

Detailed Protocol

1. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • For isocratic elution, a pre-mixed mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid can be used. The exact ratio should be optimized for best peak shape and retention time.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain the analyte and dissolve it in a suitable solvent (e.g., methanol).
  • Dilute the sample solution with the mobile phase to bring the concentration of the analyte within the calibration range.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a starting point would be around 254 nm).

5. Data Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999.
  • Inject the sample solutions and determine the concentration of the analyte using the equation of the line from the calibration curve.
Method Validation Parameters (as per ICH Q2(R2))
ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components.
Linearity r² > 0.999 over the specified range.
Accuracy 98.0% to 102.0% recovery for the API.
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant change in results with small variations in method parameters.

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle

This method offers superior sensitivity and selectivity by coupling the separation power of HPLC with the detection capabilities of a triple quadrupole mass spectrometer. The analyte is first separated by reverse-phase chromatography, then ionized (typically by electrospray ionization - ESI), and the specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference.[10]

Instrumentation and Reagents
  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Reference standard of this compound.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Prepare Calibration Standards with IS Injection Inject into LC Standard_Prep->Injection Sample_Prep Extract Analyte & Add IS Sample_Prep->Injection Separation Gradient Elution Injection->Separation Ionization ESI Source Separation->Ionization MRM MRM Detection Ionization->MRM Integration Integrate Peak Areas (Analyte & IS) MRM->Integration Calibration Generate Calibration Curve (Analyte/IS Ratio) Integration->Calibration Standards Quantification Calculate Concentration Integration->Quantification Samples Calibration->Quantification

Sources

Application Note & Protocols: The Strategic Role of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine as a Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine, a key heterocyclic amine intermediate. We will elucidate its significance in medicinal chemistry, detail its synthesis, and provide a validated protocol for its application in the synthesis of downstream urea-based active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and process development scientists engaged in contemporary drug discovery and development.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The subject of this guide, this compound, is a highly functionalized intermediate designed for versatility in drug development. The presence of a primary amine at the 5-position offers a reactive handle for a variety of chemical transformations, most notably the formation of ureas, sulfonamides, and amides. The lipophilic tert-butylphenyl group can enhance binding to hydrophobic pockets in biological targets and improve pharmacokinetic properties.

Part 1: Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the condensation of a β-ketonitrile with a substituted hydrazine, followed by N-alkylation. The following protocol outlines a reliable, two-step process for the synthesis of the title compound.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation A 4,4-Dimethyl-3-oxopentanenitrile C Ethanol, Acetic Acid (cat.) A->C Reactant 1 B (4-tert-butylphenyl)hydrazine B->C Reactant 2 D Reflux C->D Solvent & Catalyst E 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine D->E Product of Step 1 G Potassium Carbonate E->G Starting Material for Step 2 F Dimethyl Sulfate F->G Methylating Agent H Acetone G->H Base I Reflux H->I Solvent J This compound I->J Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq), (4-tert-butylphenyl)hydrazine hydrochloride (1.05 eq), and ethanol (5 mL per gram of β-ketonitrile).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add saturated sodium bicarbonate solution to neutralize the acetic acid and any remaining hydrochloride salt.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine as a solid.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the product from Step 1 (1.0 eq) in acetone (10 mL per gram of amine).

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • To this stirring suspension, add dimethyl sulfate (1.1 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude final product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Parameter Expected Value
Overall Yield 65-75%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Part 2: Application in Downstream Synthesis: Formation of a Urea Derivative

The primary amine of this compound is a potent nucleophile, readily reacting with electrophiles. A common and medicinally important transformation is its reaction with an isocyanate to form a substituted urea. Urea moieties are prevalent in kinase inhibitors and other targeted therapies due to their ability to act as hydrogen bond donors and acceptors.

Workflow for Urea Synthesis

Urea_Synthesis A 3-(4-tert-butylphenyl)-1-methyl- 1H-pyrazol-5-amine C Anhydrous Dichloromethane A->C Nucleophile B Aryl Isocyanate (R-N=C=O) B->C Electrophile D Room Temperature Stirring C->D Reaction Conditions E Substituted Urea Product D->E Final Product

Caption: General workflow for the synthesis of a urea derivative.

Experimental Protocol: Synthesis of a Representative Urea

This protocol describes the reaction with 4-chlorophenyl isocyanate as a representative example.

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (15 mL per gram of amine).

  • In a separate flask, dissolve 4-chlorophenyl isocyanate (1.0 eq) in anhydrous DCM.

  • Add the isocyanate solution dropwise to the stirring amine solution at room temperature over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms.

  • Monitor the reaction by TLC for the disappearance of the starting amine.

  • Upon completion, filter the precipitated solid and wash with a small amount of cold DCM.

  • Dry the solid under vacuum to yield the pure urea derivative. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Parameter Expected Value
Yield >90%
Purity (by HPLC) >99%
Appearance White to off-white solid
Part 3: Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate and final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the N-methyl protons (singlet, ~3.6 ppm), the pyrazole C4-proton (singlet, ~5.8-6.0 ppm), and aromatic protons in their respective regions.

    • ¹³C NMR: Will show distinct signals for the aliphatic and aromatic carbons, including the quaternary carbon of the tert-butyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): To be used for assessing the purity of the synthesized compounds. A standard method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the final urea product, a strong carbonyl (C=O) stretch should be observable around 1640-1680 cm⁻¹, and N-H stretching vibrations around 3300 cm⁻¹.

Part 4: Safety and Handling
  • This compound: May cause skin and eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl Sulfate: Highly toxic, mutagenic, and carcinogenic. All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate PPE.

  • Isocyanates: Potent lachrymators and respiratory sensitizers. Handle in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

  • MDPI - N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide: Provides context on the reactivity of the 5-aminopyrazole core, specifically its sulfonamidation. [Link][1]

  • MDPI - 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Details a one-pot reductive amination, another key transformation of the title compound's amino group. [Link][3]

  • PubChem - 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine: Provides safety and hazard information for a structurally similar compound. [Link][2]

  • ResearchGate - 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Showcases the utility of the 5-aminopyrazole in C-N bond formation reactions. [Link][4]

  • J&K Scientific - 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: Highlights the role of similar pyrazole amines as key intermediates in pharmaceutical development. [Link][5]

Sources

application of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine in Agrochemical Research

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the field of agrochemical discovery.[1][2] Its unique structural and electronic properties have led to the development of numerous commercially successful fungicides, insecticides, and herbicides.[3][4] Pyrazole derivatives are lauded for their broad-spectrum activity, metabolic stability, and the tunable nature of their four substitution points, which allows for extensive optimization of biological efficacy and crop safety.[5][6]

Many pyrazole-based agrochemicals function by disrupting fundamental biological processes in target pests and pathogens. A predominant mechanism of action, particularly for fungicides, is the inhibition of the mitochondrial electron transport chain.[7] Specifically, many pyrazole carboxamides are potent Succinate Dehydrogenase Inhibitors (SDHIs), which block cellular respiration and ATP synthesis, leading to fungal cell death.[5][8][9]

This guide focuses on This compound , a key molecular building block for the synthesis of next-generation agrochemicals. While not typically an active ingredient itself, its strategic design incorporates three critical features for agrochemical development:

  • A lipophilic 3-(4-tert-butylphenyl) group: This bulky, non-polar moiety often enhances membrane permeability and facilitates binding within hydrophobic pockets of target enzymes.

  • A 1-methyl group: This modification prevents tautomerism and fixes the ring's orientation, which can be crucial for precise interaction with a biological target.

  • A reactive 5-amino group: This primary amine serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

This document provides detailed protocols and scientific rationale for utilizing this compound as a starting platform in the design, synthesis, and screening of novel agrochemical candidates.

Physicochemical Properties and Laboratory Handling

Proper characterization and handling are foundational to successful synthesis and screening campaigns.

PropertyValueSource / Note
IUPAC Name This compound-
Molecular Formula C₁₄H₁₉N₃[10]
Molecular Weight 229.32 g/mol [10]
CAS Number 2974132-34-7[10]
Appearance Typically an off-white to yellow solidGeneral observation for similar compounds
Predicted LogP 3.4 - 3.8Indicates good lipophilicity for membrane passage
Handling Precautions Wear standard PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.[10]
Storage Store in a cool, dry, well-sealed container away from oxidizing agents.Standard for amine-containing organic compounds.

Core Application: A Scaffold for Discovering Novel Agrochemicals

The primary utility of this compound is as a foundational scaffold for creating diverse libraries of candidate molecules. The nucleophilic 5-amino group is the key point for chemical modification, most commonly through acylation or sulfonylation, to produce pyrazole amides and sulfonamides—classes rich in biologically active compounds.[5][8][11]

Caption: Synthetic pathways originating from the core pyrazole amine scaffold.

Protocol 1: Synthesis of Pyrazole Amide Derivatives

Scientific Rationale: Pyrazole amide derivatives are a cornerstone of modern fungicides, with many acting as SDH inhibitors.[5][8] This protocol details the coupling of the core amine with a carboxylic acid. The choice of the R-group on the carboxylic acid is critical for exploring the SAR at the enzyme's binding site. Using a coupling agent like EDC with HOBt is a standard, mild method for amide bond formation that avoids the harsh conditions of converting the acid to an acyl chloride.

Materials:

  • This compound

  • A selected carboxylic acid (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the chosen carboxylic acid (1.1 eq) in anhydrous DCM.

  • Activator Addition: Add HOBt (1.2 eq) to the solution. Stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Add EDC (1.2 eq) to the mixture. The reaction may become slightly cloudy.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. The base neutralizes the HCl byproduct from EDC activation.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure pyrazole amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for the synthesis of pyrazole amide derivatives.

Protocol 2: In Vitro Antifungal High-Throughput Screening

Scientific Rationale: After synthesizing a library of derivatives, a primary screen is required to identify "hits" with biological activity. A 96-well plate assay is a standard method for efficiently testing many compounds at various concentrations. This protocol uses the measurement of optical density (OD) as a proxy for fungal growth. A lower OD in the presence of a compound indicates growth inhibition. Rhizoctonia solani is a common soil-borne plant pathogen used in screening new fungicides.[8][9]

Materials:

  • Synthesized pyrazole amide derivatives dissolved in DMSO (e.g., 10 mg/mL stock).

  • A commercial fungicide standard (e.g., Boscalid) for comparison.[9]

  • Fungal pathogen culture (e.g., Rhizoctonia solani).

  • Potato Dextrose Broth (PDB), sterile.

  • Sterile 96-well microtiter plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 600 nm.

Step-by-Step Methodology:

  • Fungal Inoculum Preparation: Grow the fungus on a Potato Dextrose Agar (PDA) plate. After sufficient growth, cut a small piece of the mycelial mat, place it in sterile PDB, and homogenize to create a mycelial suspension. Adjust the concentration with fresh PDB.

  • Compound Plating:

    • Add 198 µL of PDB to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of PDB to column 1 (negative control, no compound).

    • Add 4 µL of the 10 mg/mL compound stock solution in DMSO to the wells in column 12. This gives an initial concentration of 200 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing, then 100 µL from column 11 to 10, and so on, down to column 2. Discard 100 µL from column 2.

  • Inoculation: Add a specific volume (e.g., 20 µL) of the prepared fungal inoculum to all wells.

  • Incubation: Seal the plate with a breathable membrane or lid and incubate at a suitable temperature (e.g., 25-28°C) for 48-72 hours, or until robust growth is observed in the negative control wells (column 1).

  • Data Acquisition: Measure the optical density (OD) of each well at 600 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration: Inhibition (%) = 100 * (1 - (OD_test - OD_blank) / (OD_control - OD_blank)) where OD_blank is the reading of sterile media.

    • Plot the inhibition percentage against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC₅₀ (Effective Concentration for 50% inhibition) value for each active compound.

Example Data Presentation:

Compound IDR-Group on AmideEC₅₀ (µg/mL) vs. R. solani
DERIV-001 -CH₃> 100
DERIV-002 -Phenyl15.2
DERIV-003 -2-Chlorophenyl2.5
DERIV-004 -4-Fluorophenyl5.8
Boscalid (Standard)2.2[9]

Protocol 3: Mechanism of Action - SDH Enzyme Inhibition Assay

Scientific Rationale: For promising hits from the primary screen, it is crucial to determine if they act on the intended molecular target. This assay directly measures the inhibition of the Succinate Dehydrogenase (SDH) enzyme, confirming the mechanism of action.[9] The assay works by providing the enzyme with its substrate (succinate) and monitoring the reduction of an artificial electron acceptor, DCPIP, which changes color upon reduction. An active SDHI will prevent this color change.

Materials:

  • Mitochondria isolated from the target fungus.

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.2).

  • Sodium succinate solution.

  • 2,6-Dichlorophenolindophenol (DCPIP) solution.

  • Potassium cyanide (KCN) - (EXTREME CAUTION: HIGHLY TOXIC) to block downstream electron transport.

  • Active compound ("hit") and standard SDHI (Boscalid).

  • UV/Vis spectrophotometer with temperature control.

Step-by-Step Methodology:

  • Mitochondria Isolation: This is a complex procedure involving mechanical disruption of fungal mycelia, differential centrifugation to pellet cell debris, and a final high-speed centrifugation to pellet the mitochondria.

  • Assay Reaction Setup: In a cuvette, combine the assay buffer, KCN solution, DCPIP solution, and the mitochondrial suspension.

  • Pre-incubation with Inhibitor: Add the test compound (dissolved in DMSO) to the cuvette and incubate for 5-10 minutes at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the sodium succinate solution.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 600 nm (the wavelength absorbed by oxidized DCPIP) over time. The rate of absorbance decrease is proportional to the SDH enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for different concentrations of the inhibitor.

    • Determine the percentage of enzyme inhibition relative to a DMSO control.

    • Calculate the IC₅₀ (Inhibitor Concentration for 50% enzyme inhibition) value by plotting inhibition vs. inhibitor concentration. An IC₅₀ value in the low micromolar or nanomolar range confirms potent, direct inhibition of the SDH enzyme.[9]

Mitochondrial_ETC cluster_matrix Inner Mitochondrial Membrane cluster_atp C1 Complex I NADH Dehydrogenase Q Coenzyme Q C1->Q ATP_Synthase ATP Synthase C1->ATP_Synthase H⁺ Gradient C2 { Complex II | Succinate Dehydrogenase (SDH)} C2->Q C3 Complex III Cytochrome bc₁ Q->C3 CytC Cytochrome c C3->CytC C3->ATP_Synthase H⁺ Gradient C4 Complex IV Cytochrome c oxidase CytC->C4 C4->ATP_Synthase H⁺ Gradient H2O H₂O C4->H2O ATP ATP ATP_Synthase->ATP NADH NADH NADH->C1 Succinate Succinate Succinate->C2 Inhibitor Pyrazole Amide (SDHI) Inhibitor->C2

Caption: Site of action for pyrazole amide SDHIs in the mitochondrial electron transport chain.[7]

Conclusion

This compound is a highly valuable and strategically designed starting material for agrochemical research and development. Its pre-installed lipophilic anchor and fixed pyrazole core provide a robust foundation, while the synthetically accessible 5-amino group allows for extensive chemical exploration. By employing systematic synthetic protocols, followed by tiered biological screening from whole-organism assays to target-specific enzyme inhibition studies, researchers can effectively leverage this scaffold to discover novel and potent agrochemicals for sustainable crop protection.

References

  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. Retrieved from ResearchGate. [Link][7]

  • ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link][8]

  • ACS Publications. (n.d.). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link][5]

  • ACS Publications. (n.d.). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • ScienceDirect. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Retrieved from ScienceDirect. [Link][3]

  • SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Retrieved from SciELO. [Link][4]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from Royalchem. [Link][1]

  • ResearchGate. (n.d.). Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones. Retrieved from ResearchGate. [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from Beilstein Archives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from ResearchGate. [Link][2]

  • ResearchGate. (n.d.). New Synthesis of 3-Aryl-5-amino-1H-pyrazoles. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Retrieved from ResearchGate. [Link]

  • PubMed. (2024, May 22). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link][9]

  • ScienceDirect. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Retrieved from ScienceDirect. [Link][6]

  • BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from BMC. [Link]

  • ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from MDPI. [Link][11]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from MDPI. [Link][12]

  • PubChem. (n.d.). 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. Retrieved from PubChem. [Link][10]

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Application Note: A Robust and Scalable Protocol for the Synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth technical guide for the scaled-up synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine, a key building block in medicinal chemistry. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, process safety, and critical parameters essential for transitioning from bench-scale to larger-scale production. We present a self-validating protocol that incorporates in-process controls (IPCs), detailed safety procedures for handling hazardous reagents like methylhydrazine, and a complete analytical characterization workflow. The aim is to equip researchers and process chemists with the expertise to confidently and safely execute this synthesis on a multigram scale, ensuring high yield and purity.

Introduction and Mechanistic Overview

Pyrazole derivatives are foundational scaffolds in drug discovery, appearing in numerous FDA-approved drugs.[1] The target molecule, this compound, is synthesized via a classical condensation reaction between a β-ketonitrile and a substituted hydrazine. This reaction, a variant of the Knorr pyrazole synthesis, is a powerful method for constructing the pyrazole ring.[2]

The core transformation involves the reaction of 4-(tert-butyl)benzoylacetonitrile with methylhydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Overall Reaction Scheme: (4-tert-butylbenzoyl)acetonitrile + Methylhydrazine → this compound + H₂O

The choice of reactants is critical. 4-(tert-butyl)benzoylacetonitrile provides the C3-C4-C5 backbone and the C3-substituent, while methylhydrazine provides the two nitrogen atoms (N1 and N2) and the N1-methyl group. The regioselectivity, which determines the final substitution pattern, is controlled by the initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization involving the nitrile group.

Process Development and Scale-Up Considerations

Scaling a synthesis from the milligram to the multigram or kilogram level introduces challenges not apparent at the bench.[3] Physical parameters such as heat transfer, mixing efficiency, and reagent addition rates become critical for safety, yield, and purity.[3][4]

  • Heat Management: The condensation reaction is often exothermic.[4] A reactor's surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[4] This can lead to uncontrolled temperature spikes, promoting side reactions and impurity formation. Therefore, controlled, dropwise addition of reagents and active cooling are paramount.

  • Solvent Selection: The choice of solvent is crucial for managing reaction temperature, ensuring solubility of reagents, and facilitating product isolation.[3] Ethanol is selected for this protocol due to its ability to dissolve the starting materials, its appropriate boiling point for reflux conditions, and its role in facilitating the precipitation of the final product upon cooling and addition of water.

  • Reagent Stoichiometry and Addition: While a slight excess of methylhydrazine can help drive the reaction to completion, a large excess can complicate purification. The controlled, dropwise addition of methylhydrazine is essential on a larger scale to manage the reaction exotherm.[4]

  • Work-up and Isolation: On a small scale, methods like column chromatography are feasible. For larger scales, crystallization is the preferred method for purification as it is more efficient and economical.[5] The protocol is designed to induce product precipitation, simplifying isolation by filtration.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of the target compound starting from 100 g of 4-(tert-butyl)benzoylacetonitrile.

Materials and Equipment
Reagent/Material CAS Number Molecular Weight Quantity Molar Equiv.
4-(tert-butyl)benzoylacetonitrile79631-24-6201.27 g/mol 100.0 g1.0
Methylhydrazine60-34-446.07 g/mol 25.2 g (28.6 mL)1.1
Ethanol (200 Proof)64-17-546.07 g/mol 1.0 LN/A
Acetic Acid (Glacial)64-19-760.05 g/mol 5 mLCatalyst
Deionized Water7732-18-518.02 g/mol 1.0 LN/A
Saturated Sodium Bicarbonate144-55-884.01 g/mol ~200 mLN/A
Equipment Description
2 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, condenser, and addition funnel
Chiller/Heater CirculatorFor temperature control of the reactor jacket
Vacuum Filtration ApparatusBüchner funnel, filter flask, vacuum source
Drying OvenVacuum oven preferred for final product drying
Standard PPESafety glasses, lab coat, appropriate chemical-resistant gloves
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 2 L jacketed glass reactor. Ensure all joints are properly sealed and the system is inerted with a slow stream of nitrogen.

  • Reagent Charging: Charge the reactor with 4-(tert-butyl)benzoylacetonitrile (100.0 g, 0.497 mol) and ethanol (1.0 L). Begin stirring at 200-300 RPM to form a slurry/solution. Add glacial acetic acid (5 mL) as a catalyst.

  • Temperature Control: Set the circulator to maintain an internal temperature of 20-25 °C.

  • Methylhydrazine Addition: Charge the addition funnel with methylhydrazine (25.2 g, 0.547 mol, 1.1 eq). Add the methylhydrazine dropwise to the stirred reactor solution over a period of 60-90 minutes. Crucial: Monitor the internal temperature closely. If the temperature rises above 35 °C, pause the addition and allow the mixture to cool.

  • Reaction and Monitoring (IPC #1): After the addition is complete, heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting β-ketonitrile is consumed.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Then, further cool the mixture to 0-5 °C using the circulator.

  • Product Isolation (Work-up): Slowly add deionized water (1.0 L) to the cold mixture over 30 minutes while stirring. This will cause the product to precipitate. Stir the resulting slurry at 0-5 °C for an additional hour to maximize precipitation.

  • Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold 50:50 ethanol/water (2 x 200 mL) to remove impurities.

  • Drying: Transfer the solid to a drying dish and dry under vacuum at 40-50 °C to a constant weight. The expected yield is 105-115 g (87-95%).

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control prep Setup 2L Reactor Inert with N2 charge Charge β-Ketonitrile, Ethanol, Acetic Acid prep->charge add Dropwise Addition of Methylhydrazine (T < 35°C) charge->add reflux Heat to Reflux (~78°C) Monitor by TLC/HPLC add->reflux cool Cool to 0-5°C reflux->cool precipitate Add Water Induce Precipitation cool->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Product Under Vacuum filtrate->dry qc Characterize by NMR, MS, HPLC dry->qc

Caption: Overall workflow for the scaled-up synthesis.

Safety and Hazard Analysis

Working on a larger scale requires a heightened awareness of chemical hazards. Methylhydrazine, in particular, is a highly toxic and flammable substance.

Reagent Hazard Summary
Reagent CAS Hazards
Methylhydrazine 60-34-4Fatal if inhaled, swallowed, or in contact with skin. [6] Flammable liquid and vapor.[7] Suspected carcinogen. Corrosive.
Ethanol 64-17-5Highly flammable liquid and vapor. Causes serious eye irritation.
Acetic Acid 64-19-7Flammable liquid and vapor. Causes severe skin burns and eye damage.
Process Safety Recommendations
  • Engineering Controls: All operations involving methylhydrazine must be conducted in a well-ventilated chemical fume hood.[8] Use of a closed system (reactor) is highly recommended. All equipment must be properly grounded to prevent static discharge.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, a face shield, and solvent-resistant gloves (e.g., Tychem®).[7] An emergency shower and eyewash station must be immediately accessible.[6][7]

  • Spill & Emergency Procedures: Have a spill kit ready that is appropriate for flammable and toxic liquids. In case of inhalation, move the victim to fresh air and seek immediate medical attention.[9] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[9]

  • Waste Disposal: All waste containing methylhydrazine must be collected in a designated, sealed container and disposed of as hazardous waste according to institutional guidelines.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical final step.

Analytical Methods
  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final product (typically >98%).

  • Melting Point: To compare with literature values as an indicator of purity.

Expected Analytical Data
Technique Expected Results
¹H NMR Signals corresponding to tert-butyl protons (singlet, ~1.3 ppm), N-methyl protons (singlet, ~3.6 ppm), pyrazole C4-H (singlet, ~5.8 ppm), aromatic protons (two doublets, ~7.4-7.6 ppm), and amine protons (broad singlet).
¹³C NMR Signals for all unique carbons, including the quaternary tert-butyl carbon, methyl carbons, and aromatic/pyrazole carbons.[10][11]
MS (ESI+) [M+H]⁺ corresponding to the calculated molecular weight (C₁₄H₁₉N₃, MW = 229.32).
HPLC Purity >98% area.

Conclusion

This application note provides a detailed, safety-conscious, and scalable protocol for the synthesis of this compound. By explaining the rationale behind key process decisions, outlining critical safety procedures, and establishing clear in-process controls and quality checks, this guide empowers researchers to move beyond small-scale synthesis. Adherence to these principles will ensure a robust, repeatable, and safe manufacturing process for this valuable chemical intermediate.

References

  • Benchchem. Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Accessed January 12, 2026.
  • Stadler, A., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methyl Hydrazine.
  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Accessed January 12, 2026.
  • NOAA. METHYLHYDRAZINE - CAMEO Chemicals. Accessed January 12, 2026.
  • Guedes, N., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Patil, S., et al. (2014). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.
  • Chem Service. (2014).
  • Fisher Scientific. (2022).
  • CDC/NIOSH. NIOSH Pocket Guide to Chemical Hazards: Methyl hydrazine. Accessed January 12, 2026.
  • Rivas, F., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Semantic Scholar.
  • Gümüş, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Al-Amiery, A. (2016). Synthesis and Characterization of Some New Pyrazole Derivatives.
  • Šačkus, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
  • Gaikwad, D., et al. (2022). Large‐scale synthesis of 1H‐pyrazole.
  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • Lee, S-G., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Barbe, G., et al. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses.
  • Rivas, F., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Rivas, F., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • El-Faham, A., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Rivas, F., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Yoon, Y-J., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Organic Chemistry Portal. Pyrazole synthesis. Accessed January 12, 2026.
  • PubChem. 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. Accessed January 12, 2026.

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Application Notes & Protocols for 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds and FDA-approved drugs.[1][2] As with any novel chemical entity, a thorough understanding of its handling, storage, and stability is paramount to ensure experimental integrity, safety of personnel, and the generation of reliable data in research and development settings.[3]

This document provides a comprehensive guide to the proper handling, storage, and stability assessment of this compound. The protocols outlined herein are synthesized from established best practices for similar small molecules and pyrazole derivatives, providing a robust framework for its use in a laboratory setting.

Compound Identity and Properties

A foundational understanding of the physicochemical properties of a compound is critical for its appropriate handling and for the design of relevant experimental protocols.

PropertyValue/InformationSource
IUPAC Name This compound-
Molecular Formula C₁₄H₁₉N₃[4]
Molecular Weight 229.32 g/mol [5]
Appearance Solid (predicted)General knowledge
Solubility Expected to have low aqueous solubility. Soluble in organic solvents like methanol, ethanol, DMSO, and DMF.[6][6]
CAS Number 1000287-73-3-

Note: Some properties are predicted based on structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.

Safety, Handling, and Personal Protective Equipment (PPE)

2.1. Potential Hazards:

  • Skin and Eye Irritation: Similar pyrazole derivatives are classified as skin and eye irritants.[7][8][9] Direct contact may cause redness, itching, and discomfort.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]

  • Harmful if Swallowed: Some pyrazole derivatives are harmful if ingested.[10]

2.2. Recommended Personal Protective Equipment (PPE):

A risk assessment should always be conducted prior to handling the compound. The following PPE is recommended as a minimum standard:

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Nitrile or neoprene gloves. Ensure gloves are compatible with the solvents being used.[9]

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter or work within a certified chemical fume hood.[7]

2.3. General Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid the generation of dust.

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.[10]

  • In case of accidental exposure, follow the first aid measures outlined in the SDS for a similar compound.[8]

Storage Guidelines

Proper storage is crucial to maintain the integrity and purity of the compound over time. The following conditions are recommended based on general principles for small molecule stability.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduced temperature slows down potential degradation pathways.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Protect from light (Amber vial)Many organic molecules are light-sensitive and can undergo photodegradation.
Moisture Store in a desiccated environmentPyrazole derivatives can be sensitive to moisture.[11] Use of a desiccator is recommended.
Container Tightly sealed, appropriate chemical-resistant containerPrevents contamination and exposure to air and moisture.[7]

Long-term Storage: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Stability Assessment Protocols

To establish a comprehensive stability profile for this compound, a series of stability studies should be conducted. These studies are essential for determining the shelf-life and appropriate storage conditions.[12][13]

4.1. Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity.

Stability_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_outcome Outcome Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Forced_Degradation Accelerated_Stability Accelerated Stability (e.g., 40°C/75% RH) Stock_Solution->Accelerated_Stability Long_Term_Stability Long-Term Stability (e.g., 25°C/60% RH or 5°C) Stock_Solution->Long_Term_Stability HPLC_Analysis Stability-Indicating HPLC Method Forced_Degradation->HPLC_Analysis Identify Degradants Accelerated_Stability->HPLC_Analysis Predict Shelf-Life Long_Term_Stability->HPLC_Analysis Confirm Shelf-Life Data_Analysis Data Analysis & Degradation Profile HPLC_Analysis->Data_Analysis Shelf_Life Determine Shelf-Life & Storage Conditions Data_Analysis->Shelf_Life

Caption: Workflow for comprehensive stability testing of a new chemical entity.

4.2. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and pathways.[12]

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).[12]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for up to 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[12]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for up to 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[12]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[12]

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish.

    • Expose to dry heat at 80°C in an oven for 48 hours.

    • At specified time points, withdraw a sample, prepare a solution of 100 µg/mL, and analyze by HPLC.[12]

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL) to a calibrated light source (e.g., ICH option 1 or 2).

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.[12]

4.3. Accelerated and Long-Term Stability Protocol

These studies are designed to predict and then confirm the shelf-life of the compound under recommended storage conditions.[3]

Procedure:

  • Prepare multiple, tightly sealed vials containing a known amount of the solid compound.

  • Place the vials in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C

  • Withdraw samples at predetermined time points.

    • Accelerated: 0, 3, and 6 months.[13]

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[13][14]

  • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

4.4. Stability-Indicating HPLC Method

A validated HPLC method that can separate the parent compound from all potential degradation products is crucial for accurate stability assessment. The development of such a method should be the first step before initiating stability studies.

Data Interpretation and Reporting

All quantitative data from stability studies should be tabulated to facilitate analysis and comparison.[12] The report should include:

  • A summary of the handling and storage conditions.

  • The detailed protocol for the stability studies.

  • Tabulated results of purity and degradation products at each time point and condition.

  • Chromatograms from the HPLC analysis.

  • An interpretation of the data, including the identification of degradation pathways and a proposed shelf-life.

Spill and Waste Disposal

Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[8]

  • Place the spilled material in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[10]

  • Do not dispose of the compound down the drain.

Conclusion

The guidelines and protocols presented in this document provide a comprehensive framework for the safe and effective use of this compound in a research and development setting. Adherence to these procedures will ensure the safety of laboratory personnel and the integrity of the experimental data generated. As with any chemical, it is imperative to consult all available safety information and conduct a thorough risk assessment before commencing work.

References

  • GlycoMScan. Stability studies of small molecules and proteins. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • PubChem. 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. [Link]

  • Aragen Bioscience. Biologics vs. Small Molecules, What's the Difference for Stability Testing? [Link]

  • Acros Organics. SAFETY DATA SHEET: 3-Amino-1-methyl-1H-pyrazole. [Link]

  • PubChem. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. [Link]

  • Alfa Aesar. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • El Aazzouzi, M., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1483. [Link]

  • PubChem. 5-tert-butyl-N-(4-methylphenyl)-1H-pyrazol-3-amine. [Link]

  • El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • Kumar, A., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. International Journal of Scientific Research in Science and Technology, 10(4), 25-73. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3). [Link]

  • SparkFun. Moisture Sensitivity Level 3 (MSL 3) Handling Guidelines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific pyrazole synthesis. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound, which is typically a variation of the Knorr pyrazole synthesis, can stem from several factors. The primary reaction involves the condensation of a β-ketonitrile, such as 4-(4-tert-butylphenyl)-3-oxobutanenitrile, with methylhydrazine.

Potential Causes and Solutions:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst (if any) is crucial.

    • Solution: While this reaction is often carried out in an alcohol like ethanol or methanol, the polarity of the solvent can influence the reaction rate. If you are using a non-polar solvent, consider switching to a more polar one. Acid or base catalysis can also be employed to accelerate the condensation. A small amount of a protic acid like acetic acid or a Lewis acid can activate the ketone carbonyl for nucleophilic attack by the hydrazine.

  • Side Reactions: The formation of byproducts is a common cause of low yields of the desired product. The most significant of these is the formation of a regioisomer (see Question 2 for more details).

    • Solution: To minimize side reactions, it is crucial to maintain strict control over the reaction temperature. Adding the methylhydrazine slowly to the solution of the β-ketonitrile can also help to control the reaction rate and reduce the formation of unwanted byproducts.

  • Work-up and Purification Losses: Significant amounts of the product may be lost during the extraction and purification steps.

    • Solution: Ensure the pH of the aqueous phase is optimized for the extraction of your amine-containing product. During column chromatography, select a solvent system that provides good separation between your desired product and any impurities. Using a high-quality silica gel is also important.

Question 2: I'm seeing two spots on my TLC that are very close together, and my NMR spectrum shows duplicate peaks. What is happening?

Answer:

This is a classic sign of regioisomer formation.[1] Methylhydrazine is an unsymmetrical hydrazine, meaning it has two different nitrogen atoms that can initiate the cyclization reaction. This results in the formation of two different pyrazole regioisomers: the desired this compound and the undesired 5-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-3-amine.

Mechanism of Regioisomer Formation:

The initial condensation of methylhydrazine with the β-ketonitrile can occur through either of the two nitrogen atoms of the hydrazine attacking the ketone carbonyl. Subsequent cyclization leads to the two different products.

Troubleshooting Regioisomer Formation:

  • Reaction Conditions: The ratio of the two regioisomers can be influenced by the reaction conditions, including the solvent, temperature, and pH. Experimenting with these parameters may favor the formation of the desired isomer. For instance, a more sterically hindered nitrogen on the hydrazine may react slower, and this can sometimes be exploited by using lower reaction temperatures.

  • Purification: Separating these regioisomers can be challenging due to their similar polarities.[1]

    • Solution: High-performance flash chromatography with a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) may be required. In some cases, derivatization of the amine group followed by separation and then deprotection might be a viable, albeit longer, route.

Visualizing the Main Reaction and Regioisomer Formation

G cluster_reactants Reactants cluster_products Products beta-ketonitrile 4-(4-tert-butylphenyl)-3-oxobutanenitrile desired_product This compound (Desired Product) beta-ketonitrile->desired_product Reaction with methylhydrazine undesired_isomer 5-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-3-amine (Regioisomeric Impurity) beta-ketonitrile->undesired_isomer Reaction with methylhydrazine methylhydrazine Methylhydrazine methylhydrazine->desired_product methylhydrazine->undesired_isomer

Caption: Main reaction and formation of the regioisomeric impurity.

Question 3: My reaction mixture has developed a strong yellow or red color. Is this normal, and what does it indicate?

Answer:

The development of color, particularly yellow or red hues, is often observed in reactions involving hydrazines.[1]

Potential Causes:

  • Hydrazine Decomposition: Hydrazine and its derivatives can be unstable, especially in the presence of heat, light, or certain metal ions. Decomposition can lead to the formation of colored byproducts.

  • Formation of Azo Compounds: Side reactions can lead to the formation of highly conjugated systems like azo compounds, which are often colored.

  • Incomplete Cyclization: The presence of pyrazoline intermediates, which are not fully aromatic, can sometimes contribute to the color of the reaction mixture.[1]

What to do:

  • Monitor the Reaction: As long as the reaction is progressing and forming the desired product (as confirmed by TLC or LC-MS), the color change may not be a major concern.

  • Purification: These colored impurities are often highly polar and can typically be removed during aqueous work-up or by column chromatography.

  • Starting Material Quality: Ensure that your methylhydrazine is of high purity and has been stored correctly. Using a freshly opened bottle or redistilling the hydrazine (with appropriate safety precautions) may resolve the issue.

Troubleshooting Flowchart

G start Low Yield or Impurities in Synthesis check_tlc Analyze reaction by TLC/LC-MS start->check_tlc colored_mixture Reaction mixture is colored? start->colored_mixture multiple_spots Multiple spots observed? check_tlc->multiple_spots single_spot Single major product spot? check_tlc->single_spot No close_spots Are spots close together? multiple_spots->close_spots Yes separate_spots Spots are well-separated? multiple_spots->separate_spots No regioisomers Likely Regioisomers. Optimize reaction conditions (temp, solvent). Use high-performance chromatography. close_spots->regioisomers incomplete_reaction Incomplete Reaction or Other Side Products. Extend reaction time. Check starting material purity. separate_spots->incomplete_reaction workup_issue Potential losses during work-up/purification. Optimize extraction pH. Check column chromatography conditions. single_spot->workup_issue hydrazine_issue Possible hydrazine decomposition or side reactions. Ensure high purity of hydrazine. Impurities likely removed during purification. colored_mixture->hydrazine_issue

Caption: A flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters to control in this synthesis?

A1: The most critical parameters are:

  • Temperature: To control the rate of reaction and minimize the formation of side products.

  • Stoichiometry: Using a slight excess of one reagent can help to drive the reaction to completion, but a large excess of hydrazine can lead to the formation of di-addition products.[1]

  • pH: If using acid or base catalysis, the amount of catalyst is crucial. Too much can lead to decomposition of the starting materials or products.

Q2: How can I confirm the structure of my final product and differentiate it from the regioisomer?

A2: A combination of spectroscopic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons and carbons on the pyrazole ring will be different for the two regioisomers. 2D NMR techniques like HMBC and NOESY can be used to definitively establish the connectivity and spatial relationships of the substituents on the pyrazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretch of the amine.

Q3: What are some common purification strategies for this compound?

A3:

  • Aqueous Work-up: An initial acid-base extraction can help to remove non-basic impurities. The product, being an amine, can be extracted into an acidic aqueous layer, washed with an organic solvent, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.

  • Column Chromatography: This is the most common method for purifying the final product. Silica gel is typically used, with a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for pyrazole synthesis.[2][3]

Materials:

  • 4-(4-tert-butylphenyl)-3-oxobutanenitrile

  • Methylhydrazine

  • Ethanol

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-tert-butylphenyl)-3-oxobutanenitrile (1.0 eq) in ethanol.

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). To this solution, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to isolate the desired this compound.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield 40-70%Highly dependent on the successful separation of regioisomers.
Purity (post-chromatography) >95%As determined by NMR and LC-MS.
Reaction Temperature 60-80 °CLower temperatures may improve regioselectivity but require longer reaction times.
Reaction Time 4-12 hoursMonitor by TLC for completion.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PMC - NIH. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • Semantic Scholar. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PubChem. (n.d.). 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Yield for 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.

Introduction

The synthesis of this compound is a common objective in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active compounds. The most direct and widely used method for this synthesis is the condensation of a β-ketonitrile, specifically 3-(4-tert-butylphenyl)-3-oxopropanenitrile, with methylhydrazine. While seemingly straightforward, this reaction is often plagued by challenges, most notably the formation of a regioisomeric byproduct, which can significantly impact the yield and purity of the desired product. This guide will address these common issues and provide evidence-based strategies for overcoming them.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is low, and I've isolated a significant amount of an isomeric byproduct. What is happening and how can I improve the regioselectivity?

Answer:

The reaction between an unsymmetrical β-ketonitrile and methylhydrazine can lead to two regioisomeric pyrazoles: the desired this compound and the undesired 5-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-3-amine. The formation of these isomers is a well-documented challenge in pyrazole synthesis.[1]

Causality: Methylhydrazine has two nucleophilic nitrogen atoms with similar reactivity.[2] Nucleophilic attack can occur from either the substituted nitrogen (N1) or the unsubstituted nitrogen (N2) onto the carbonyl carbon of the β-ketonitrile. Subsequent cyclization leads to the formation of the two different regioisomers. The reaction conditions, particularly the solvent and the presence of acidic or basic catalysts, play a crucial role in directing the regioselectivity.

Solutions to Improve Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly influence the isomeric ratio. While traditional syntheses often employ ethanol, studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can enhance the formation of the desired 3-substituted-1-methyl-pyrazole isomer. It is hypothesized that these solvents can better stabilize the key intermediates that lead to the desired product.

  • Acidic vs. Basic Conditions: The pH of the reaction medium is a critical factor.

    • Acidic Conditions: Conducting the reaction in the presence of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) generally favors the formation of the 1,3,5-trisubstituted pyrazole. The acid protonates the carbonyl group, making it more electrophilic and directing the initial attack of the more nucleophilic terminal nitrogen of methylhydrazine.

    • Basic Conditions: Basic conditions, on the other hand, can sometimes lead to a loss of regioselectivity or favor the formation of the undesired isomer.[3]

  • Temperature Control: The reaction temperature can also affect the regioselectivity. It is advisable to start with room temperature and monitor the reaction progress. In some cases, lower temperatures may improve the selectivity, although this may require longer reaction times.

Question 2: The reaction seems to be incomplete, and I have a significant amount of starting material left even after prolonged reaction times. What could be the cause?

Answer:

Incomplete conversion can be due to several factors, including insufficient activation of the electrophile, poor solubility of reactants, or deactivation of the catalyst.

Causality: The cyclization step, which involves the nucleophilic attack of the second nitrogen of the hydrazine intermediate onto the nitrile group, can be slow. If the reaction conditions are not optimal, the equilibrium may not favor the product side.

Solutions to Drive the Reaction to Completion:

  • Catalyst Choice and Concentration: If using an acid catalyst, ensure it is present in a sufficient amount (typically 5-10 mol%). For sluggish reactions, a stronger acid might be necessary, but this should be approached with caution as it can also promote side reactions.

  • Temperature and Reaction Time: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields in pyrazole synthesis.

Question 3: I am having difficulty purifying my final product from the isomeric byproduct and other impurities. What are the best purification strategies?

Answer:

The separation of regioisomeric pyrazoles is often challenging due to their similar polarities.[2]

Causality: The structural similarity of the isomers results in very close retention factors (Rf) on TLC, making baseline separation by standard column chromatography difficult.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Silica Gel Column Chromatography: This is the most common method for separating pyrazole regioisomers.[1]

    • Stationary Phase: Standard silica gel (230-400 mesh) is typically used.

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane. Careful optimization of the solvent system by TLC is crucial.

    • Sample Loading: For optimal separation, use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the packed column.[2]

  • Recrystallization: If column chromatography does not provide sufficient purity, recrystallization can be attempted. The choice of solvent is critical and will require screening. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

A1: The primary starting materials are:

  • 3-(4-tert-butylphenyl)-3-oxopropanenitrile: This β-ketonitrile is commercially available.[4][5]

  • Methylhydrazine: This is a common reagent, also commercially available. It is important to use a high-purity grade.

Q2: What is the general reaction mechanism?

A2: The reaction proceeds through a two-step sequence:

  • Condensation: The more nucleophilic terminal nitrogen of methylhydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

  • Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 30% ethyl acetate in hexane) to track the disappearance of the starting materials and the appearance of the product spots. The product and its isomer will likely have very similar Rf values.

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The structure of this compound can be confirmed by NMR spectroscopy.

  • ¹H NMR: Expect characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the N-methyl group (a singlet around 3.6-3.8 ppm), the pyrazole C4-H (a singlet around 5.8-6.0 ppm), and the aromatic protons. The amine protons will appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for the carbons of the tert-butyl group, the N-methyl group, the pyrazole ring, and the aromatic ring.[7]

Q5: What are the key safety precautions I should take?

A5:

  • Methylhydrazine: is a highly toxic, flammable, and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

  • β-Ketonitriles: Can be irritating to the skin and eyes. Handle with appropriate PPE.

  • Solvents: Many organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Optimized Experimental Protocol

This protocol is a suggested starting point for the synthesis of this compound, designed to favor the formation of the desired regioisomer.

Materials:

  • 3-(4-tert-butylphenyl)-3-oxopropanenitrile

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Acetic Acid (glacial)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (230-400 mesh)

Procedure:

  • To a solution of 3-(4-tert-butylphenyl)-3-oxopropanenitrile (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (0.2 M), add glacial acetic acid (0.1 eq).

  • To this stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (typically 4-12 hours), quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 5% to 30%) to separate the regioisomers.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity (Illustrative)

SolventTemperature (°C)Ratio of Desired to Undesired Isomer (approx.)Reference
Ethanol251.5 : 1
2,2,2-Trifluoroethanol (TFE)255.7 : 1
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)25>10 : 1

Note: These ratios are illustrative and can vary based on the specific substrate and reaction conditions.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products ketonitrile 3-(4-tert-butylphenyl) -3-oxopropanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone Condensation methylhydrazine Methylhydrazine methylhydrazine->hydrazone desired_product 3-(4-tert-butylphenyl)-1-methyl -1H-pyrazol-5-amine (Desired) hydrazone->desired_product Cyclization (favored in acidic conditions/polar solvents) undesired_product 5-(4-tert-butylphenyl)-1-methyl -1H-pyrazol-3-amine (Undesired) hydrazone->undesired_product Cyclization

Caption: General reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Purification Solutions cluster_solutions_incomplete Incomplete Reaction Solutions start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_solvent Optimize Solvent (e.g., TFE/HFIP) check_yield->optimize_solvent Yes incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn No column_chrom Optimize Column Chromatography check_purity->column_chrom Yes end Successful Synthesis incomplete_rxn->end No increase_temp Increase Temperature incomplete_rxn->increase_temp Yes adjust_ph Adjust pH (use acid catalyst) optimize_solvent->adjust_ph control_temp Control Temperature adjust_ph->control_temp control_temp->check_purity recrystallize Attempt Recrystallization column_chrom->recrystallize recrystallize->incomplete_rxn check_catalyst Check Catalyst Loading increase_temp->check_catalyst use_microwave Consider Microwave Synthesis check_catalyst->use_microwave use_microwave->end

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • [1-Alkyl-3-amino-5-aryl-1H-[2][8]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. PubMed.]([Link])

Sources

Technical Support Center: Purification of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable pyrazole intermediate in high purity. The unique structural features of 5-aminopyrazoles, particularly their basicity and potential for side-product formation, often complicate standard purification protocols. This guide provides in-depth, field-proven insights and step-by-step methodologies to diagnose and resolve common purification issues.

Section 1: Initial Purity Assessment & Common Impurities

A successful purification strategy begins with a thorough understanding of the crude reaction mixture. Rushing into a purification technique without proper analysis can lead to wasted time and materials.

Q1: My reaction has finished, and I have a crude solid/oil. What are the essential first steps to assess its purity and composition?

A1: Before attempting any large-scale purification, a small aliquot of your crude material should be analyzed to create a clear picture of what you're working with.

  • Thin-Layer Chromatography (TLC): This is the most critical first step. Develop a TLC method using a combination of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone). This will reveal the number of components in your mixture. Your target compound, being a primary amine, may streak on the plate; this phenomenon itself is diagnostic.[1]

  • Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR spectrum is invaluable. Even if the spectrum is complex, you should be able to identify the characteristic peaks of your desired product, such as the tert-butyl singlet (~1.3 ppm) and the N-methyl singlet (~3.4-3.9 ppm). The presence of multiple sets of peaks in the aromatic region or multiple N-methyl signals may indicate isomeric impurities.[2]

  • Mass Spectrometry (MS): A quick LC-MS or direct-infusion MS analysis will confirm the presence of your product's molecular ion peak and can help identify the mass of major impurities, providing clues to their structures.

Q2: What are the most common impurities to expect in the synthesis of this compound?

A2: The synthesis of asymmetrically substituted pyrazoles can generate several characteristic byproducts. Understanding these potential impurities is key to selecting the right purification strategy.[1][2]

Table 1: Common Impurities and Diagnostic Features

Impurity TypeDescriptionHow to Identify
Regioisomers Formation of the 5-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-3-amine isomer. This is a very common issue with unsymmetrical starting materials.[2]Often has a very similar Rf on TLC. ¹H and ¹³C NMR will show a distinct but similar set of peaks.
Unreacted Starting Materials Incomplete reaction can leave behind the 1,3-dicarbonyl precursor or methylhydrazine.Distinct spots on TLC (hydrazine may require a specific stain). Characteristic peaks in the crude ¹H NMR.
Pyrazoline Intermediates Incomplete aromatization or cyclization can result in pyrazoline byproducts.[2]Typically more polar than the final pyrazole product. May be identifiable by MS (M+2 peak).
Dimerization/Side-Reaction Products The nucleophilic amine can react further, or self-condensation can occur under certain conditions.[3]Often higher molecular weight impurities visible by MS. May appear as baseline material or very polar spots on TLC.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful and economical technique for purifying compounds that are already at a relatively high purity (>90%). It is less effective for removing impurities with very similar solubility profiles, such as regioisomers.

Q3: My crude product is a solid. Can I use recrystallization, and what solvents are a good starting point?

A3: Yes, if your initial analysis suggests one major component, recrystallization is an excellent choice. The goal is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for screening include: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and Toluene.

  • A good single solvent for recrystallization is one that requires a moderate amount of solvent to dissolve the solid at room temperature but in which it dissolves readily upon heating.

  • If the compound is too soluble in all polar solvents and insoluble in all non-polar solvents, a solvent/anti-solvent system (e.g., dissolving in hot Ethyl Acetate and adding Hexanes until cloudy) is the next logical step.

Q4: I'm trying to recrystallize my product, but it's "oiling out" into a gooey mess instead of forming crystals. What is happening?

A4: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or if the concentration of impurities is too high, inhibiting crystal lattice formation.

Solutions:

  • Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a 4°C fridge. Slow cooling encourages the formation of well-ordered crystals.

  • Lower the Solution Concentration: The solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then allow it to cool slowly again.

  • Induce Crystallization: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide a nucleation point for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Section 3: Mastering Column Chromatography

For complex mixtures containing similarly polar compounds like regioisomers, flash column chromatography is the most reliable purification method.[4][5][6]

Diagram 1: General Troubleshooting Flow for Purification This diagram outlines the decision-making process for purifying your crude product.

Troubleshooting_Flow Crude Crude Product Assess Assess Purity (TLC, NMR, MS) Crude->Assess Pure_Check >90% Pure? Assess->Pure_Check Recrys Attempt Recrystallization Pure_Check->Recrys  Yes Column Perform Column Chromatography Pure_Check->Column  No Success Pure Product Recrys->Success Failure Still Impure Recrys->Failure Column->Success Advanced Advanced Troubleshooting (e.g., Salt Formation, RP-HPLC) Column->Advanced Co-elution or Degradation Failure->Column Advanced->Success

Caption: Decision workflow for selecting a purification method.

Q5: My compound is streaking badly on the silica TLC plate. What causes this, and will it affect my column purification?

A5: This is the most common issue for 5-aminopyrazoles. Streaking is caused by the basic amino group interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][4] This leads to poor separation, broad peaks, and often, loss of compound on the column.

Solution: Deactivate the Silica Gel To fix this, you must neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a volatile base, typically triethylamine (TEA), to your eluent system.

  • Recommended Eluent Additive: Add 0.5-1% triethylamine to your mobile phase mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA).

  • Effect: You will notice immediately on the TLC plate that your compound's spot becomes much tighter and well-defined, and its Rf value will likely increase. This is essential for a successful column separation.

Q6: What is the best mobile phase and loading technique for purifying this compound on a silica gel column?

A6: The best mobile phase is one that gives your product an Rf of 0.25-0.35 on a TLC plate (developed with 1% TEA). A common starting point for pyrazole derivatives is a gradient of Ethyl Acetate in Hexanes.[4]

Loading Technique: Dry Loading is Preferred Because the amine can interact strongly with silica, dry loading often provides superior resolution.[4] Wet loading (dissolving the compound in a strong solvent like DCM or Methanol) can create broad, poorly resolved bands.

Diagram 2: Optimized Workflow for Amine Purification by Column Chromatography This diagram details the critical steps for successfully purifying basic compounds on silica gel.

Column_Workflow step1 Step 1 Develop TLC Method Add 1% Triethylamine (TEA) to a Hexane/EtOAc eluent. Achieve Rf ≈ 0.3 step2 Step 2 Prepare Column Prepare silica slurry in the initial eluent (containing 1% TEA). Let silica settle to a packed bed. step1->step2 step3 Step 3 Dry Load Sample Dissolve crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel. Evaporate to a dry, free-flowing powder. step2->step3 step4 Step 4 Run Column Carefully add the dry-loaded sample to the top of the column. Run the gradient, collecting fractions. step3->step4 step5 Step 5 Analyze Fractions Analyze collected fractions by TLC. Combine pure fractions and evaporate the solvent. step4->step5

Caption: Step-by-step workflow for purifying basic amines on silica gel.

Detailed Protocol: Flash Column Chromatography
  • Eluent Preparation: Prepare two solvent reservoirs.

    • Solvent A: Hexanes (or Heptane) + 1% Triethylamine.

    • Solvent B: Ethyl Acetate + 1% Triethylamine.

  • TLC Analysis: Find a ratio of Solvent A:B that gives your product an Rf of ~0.3. For example, start with 80:20 (A:B).

  • Column Packing:

    • Select an appropriately sized column for your sample amount (e.g., 40g silica for 1g crude).

    • Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 A:B).

    • Pour the slurry into the column and use pressure to pack a firm, level bed.

  • Sample Loading (Dry Load):

    • Dissolve your crude product in a minimal amount of Dichloromethane (DCM).

    • Add 2-3 times the mass of your crude product in silica gel to this solution.

    • Using a rotary evaporator, gently remove all solvent until you have a dry, free-flowing powder.

    • Carefully layer this powder onto the top of your packed column.

  • Elution and Fraction Collection:

    • Begin elution with your starting solvent mixture.

    • Gradually increase the proportion of Solvent B to elute your compound.

    • Collect fractions and monitor them by TLC.

  • Work-up: Combine the fractions containing your pure product. Remove the solvent under reduced pressure. To remove residual triethylamine, you can co-evaporate with a solvent like toluene or perform a simple acid-base extraction.

Section 4: Advanced Troubleshooting

Q7: I've run a column with triethylamine, but an impurity is still co-eluting with my product. What are my options?

A7: Co-elution of closely related impurities (like regioisomers) is a common challenge.

  • Optimize the Gradient: Try a shallower gradient. Running the column very slowly with a minimal increase in polarity can sometimes resolve stubborn spots.

  • Change Solvent System: Sometimes a complete change in solvent properties can resolve impurities. Try a system based on Dichloromethane/Methanol (with 1% TEA). A published method for a similar pyrazole amine used a DCM/MeOH (30:1) system.[7][8]

  • Switch Stationary Phase:

    • Alumina (basic or neutral): Alumina is an alternative to silica and can offer different selectivity. Since it is not acidic, you may not need the triethylamine additive.

    • Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol). This separates compounds based on hydrophobicity and can be very effective at separating polar compounds that are difficult to resolve on normal phase.

Q8: Can I purify this amine by forming a salt?

A8: Yes, this is an excellent and often underutilized technique for purifying basic compounds. By reacting the amine with an acid, you form a polar salt which can often be easily crystallized away from non-basic, non-polar impurities.[9]

Protocol for Salt Crystallization:

  • Dissolve your crude amine in a suitable organic solvent (e.g., Diethyl Ether, Ethyl Acetate, or Isopropanol).

  • Slowly add a solution of HCl (e.g., 2M HCl in Diethyl Ether) dropwise while stirring.

  • The hydrochloride salt of your product will precipitate out of the solution as a solid.

  • Collect the solid by filtration and wash with cold solvent.

  • To recover the purified "free base," dissolve the salt in water, add a base (like NaOH or NaHCO₃ solution) to deprotonate it, and extract your pure amine back into an organic solvent (e.g., Ethyl Acetate). Dry the organic layer and remove the solvent.

This method is highly effective for removing non-basic impurities.

References

  • BenchChem.
  • BenchChem. Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem.
  • BenchChem.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • IJRAR.
  • Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Google P
  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • ScienceDirect. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

Sources

Technical Support Center: Enhancing the Solution Stability of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. This molecule, a member of the versatile pyrazole class of compounds, holds significant interest for researchers in drug development due to its unique structural features.[1][2] However, like many promising small molecules, its utility can be hampered by stability challenges in solution. The primary amine at the C5 position of the pyrazole ring, adjacent to a substituted phenyl group, is a key functional group that, while crucial for its biological activity, is also a primary site for degradation.[3][4]

This guide is designed for researchers, scientists, and formulation professionals to diagnose, troubleshoot, and proactively manage the stability of this compound during experimentation. We will delve into the likely causes of instability, provide validated protocols for analysis and prevention, and offer formulation strategies to ensure the integrity and reproducibility of your results.

FAQ 1: Troubleshooting Solution Discoloration & Oxidative Degradation

Q1: My clear, colorless solution of this compound turned yellow, pink, or brown after preparation or brief storage. What is the likely cause?

This is the most frequently encountered issue and is almost certainly due to oxidative degradation . The 5-amino group on the pyrazole ring makes the molecule susceptible to oxidation, a common pathway for aromatic amines.[5][6] This process can be initiated or accelerated by several factors:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in your solvent is a primary culprit.

  • Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidative processes.

  • Trace Metal Ions: Metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺) in your buffers or from lab equipment can catalyze oxidation reactions.

  • Peroxides in Solvents: Older solvents, particularly ethers like THF or dioxane, can accumulate peroxides which are potent oxidizing agents.

The color change is due to the formation of highly conjugated degradation products, such as imines or quinone-imines, resulting from the coupling of oxidized intermediates.

Q2: How can I prevent or minimize this oxidative degradation?

A multi-pronged approach is most effective. The goal is to remove initiators and protect the compound from pro-oxidative conditions.

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) solvents. Before use, sparge solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This is a critical and highly effective step.

  • Inert Atmosphere: Prepare your solutions in a glove box or on a Schlenk line under an inert atmosphere. For storage, blanket the headspace of your vial with nitrogen or argon before sealing.

  • Light Protection: Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light.

  • Use of Antioxidants: The addition of a suitable antioxidant can scavenge free radicals or reactive oxygen species that initiate degradation.[7]

Q3: What antioxidants are recommended, and at what concentrations?

The choice of antioxidant depends on your solvent system (aqueous vs. organic) and downstream application. It is crucial to use an antioxidant that will not interfere with your experiment.

AntioxidantRecommended Solvent SystemTypical Starting ConcentrationKey Considerations
Butylated Hydroxytoluene (BHT) Organic Solvents (DMSO, Ethanol, Acetonitrile)0.01% - 0.1% (w/v)Highly effective radical scavenger. Low water solubility.[7]
Ascorbic Acid (Vitamin C) Aqueous Buffers (pH < 6.5)0.1 - 1.0 mg/mLWater-soluble. Can act as a pro-oxidant in the presence of metal ions. Consider adding a chelating agent.[8]
Sodium Metabisulfite Aqueous Buffers0.01% - 0.1% (w/v)Effective oxygen scavenger. Can react with certain functional groups.
DL-alpha-Tocopherol (Vitamin E) Lipid-based or organic formulations0.05% - 0.2% (w/v)Lipid-soluble chain-breaking antioxidant.[6]

FAQ 2: Addressing Solubility and Precipitation Issues

Q4: I prepared a solution in an aqueous buffer, and a precipitate formed over time. Is this degradation?

While it could be a poorly soluble degradation product, it is more likely that the parent compound is precipitating due to its limited aqueous solubility. The molecule has a significant non-polar character from the 4-tert-butylphenyl group, which can lead to poor solubility in purely aqueous systems, especially at neutral pH where the amine is not fully protonated.[9]

How to Differentiate:

  • Isolate the Precipitate: Centrifuge the sample, decant the supernatant, and wash the solid with water.

  • Re-dissolve and Analyze: Dissolve the precipitate in a good organic solvent (e.g., Methanol, Acetonitrile) and analyze it by HPLC or LC-MS alongside a freshly prepared standard. If the retention time and mass match the parent compound, the issue is solubility, not degradation.

Q5: What is the best practice for preparing a stable stock solution?

For maximum stability and utility, prepare a high-concentration stock solution in an appropriate organic solvent and store it under inert gas in the dark at -20°C or -80°C.

Recommended SolventConcentration RangeRationale & Best Practices
Dimethyl Sulfoxide (DMSO) 10 - 50 mMExcellent solubilizing power. Use anhydrous, high-purity DMSO. Minimize freeze-thaw cycles.
Ethanol (Anhydrous) 1 - 10 mMGood for many biological assays. Less toxic than DMSO. Ensure it is free of peroxides.
Acetonitrile 1 - 10 mMVolatile and compatible with HPLC/LC-MS analysis. Ensure high purity.

From this stock, make fresh dilutions into your aqueous experimental buffer immediately before use. Avoid long-term storage of dilute aqueous solutions.

Q6: How can I improve the aqueous solubility for my experiments?

If a higher aqueous concentration is required, several formulation strategies can be employed.[10]

  • pH Adjustment: The pyrazol-5-amine is a basic functional group.[11] Lowering the pH of the buffer (e.g., to pH 4-5) will protonate the amine, forming a more soluble salt. Verify that the compound is stable at this lower pH first (see FAQ 3).

  • Use of Co-solvents: Adding a certain percentage of an organic co-solvent can significantly improve solubility. Common choices include Ethanol (up to 10%), Propylene Glycol (up to 20%), or PEG 400 (up to 30%).

  • Excipients: For more advanced formulations, solubilizing excipients like cyclodextrins (e.g., HP-β-CD) can encapsulate the non-polar part of the molecule, enhancing aqueous solubility.[12]

FAQ 3: Understanding pH and Hydrolytic Stability

Q7: My experiment requires a specific pH. How do I know if the compound is stable?

While oxidation is the primary concern, stability across a pH range should be verified, especially for experiments running longer than a few hours. The pyrazole ring itself is generally stable, but extreme pH (e.g., <2 or >10) coupled with elevated temperatures can promote hydrolysis of certain functional groups, though the core structure of this molecule is expected to be relatively robust.[13][14]

A simple way to assess this is to perform a preliminary pH stability screen.

Workflow for Preliminary pH Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Acetonitrile dilute Dilute stock to 50 µM in each buffer prep_stock->dilute prep_buffers Prepare Buffers (e.g., pH 3, 5, 7.4, 9) prep_buffers->dilute aliquot Aliquot samples for T=0 and T=24h dilute->aliquot incubate Incubate T=24h samples at RT, protected from light aliquot->incubate analyze_t0 Analyze T=0 samples by HPLC immediately aliquot->analyze_t0 analyze_t24 Analyze T=24h samples by HPLC incubate->analyze_t24 compare Compare peak area of parent compound at T=0 vs T=24h analyze_t0->compare analyze_t24->compare G start Solution shows instability (color change, precipitate) q_color Is there discoloration? start->q_color q_precipitate Is there a precipitate? q_color->q_precipitate No cause_oxidation Likely Cause: Oxidative Degradation q_color->cause_oxidation Yes analyze_precipitate Analyze precipitate by HPLC/MS. Does it match parent compound? q_precipitate->analyze_precipitate Yes solve_oxidation Solution: 1. Degas solvents. 2. Use inert atmosphere. 3. Protect from light. 4. Add antioxidant (e.g., BHT). cause_oxidation->solve_oxidation cause_solubility Likely Cause: Poor Solubility / Precipitation solve_solubility Solution: 1. Lower pH (to 4-5). 2. Use co-solvents (EtOH, PEG). 3. Prepare fresh dilutions from organic stock. cause_solubility->solve_solubility analyze_precipitate->cause_oxidation No (Degradant Precipitated) analyze_precipitate->cause_solubility Yes

Sources

Technical Support Center: Characterization of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine (CID 2974132). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally similar pyrazole derivatives. As a Senior Application Scientist, I have compiled this resource based on established scientific principles and extensive field experience to provide you with practical, in-depth solutions to frequently asked questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and preliminary analysis of this compound.

Q1: What are the initial handling and storage recommendations for this compound?

A1: this compound is a solid, and like many amino-substituted heterocyclic compounds, it should be stored in a cool, dark, and dry place under an inert atmosphere to prevent potential degradation. Aminopyrazoles can be susceptible to oxidation and may be hygroscopic. It is advisable to handle the compound in a glove box or a desiccator to minimize exposure to air and moisture.

Q2: What is the expected solubility of this compound?

A2: While specific solubility data for this exact molecule is not extensively published, based on its structure—a substituted pyrazole with a bulky tert-butylphenyl group—it is expected to be soluble in a range of common organic solvents.

SolventPredicted SolubilityRationale
Dichloromethane (DCM)SolubleNon-polar, a good general solvent for many organic compounds.
Chloroform (CHCl₃)SolubleSimilar to DCM, often used for NMR analysis of such compounds.
Methanol (MeOH)SolubleThe amine group can form hydrogen bonds with protic solvents.
Acetonitrile (ACN)SolubleA polar aprotic solvent commonly used in HPLC.
Ethyl Acetate (EtOAc)SolubleA moderately polar solvent used in chromatography.
WaterSparingly Soluble to InsolubleThe large hydrophobic tert-butylphenyl group will likely limit aqueous solubility.
Hexanes/HeptaneSparingly Soluble to InsolubleThe polar pyrazole and amine functionalities will limit solubility in non-polar aliphatic solvents.

Q3: Are there any known stability issues I should be aware of during my experiments?

A3: Pyrazole rings are generally stable, but the amine substituent can introduce some reactivity.[1][2]

  • Acidic Conditions: The amine group is basic and will be protonated in acidic conditions, forming a salt. This can alter its chromatographic behavior and solubility. Strong acidic conditions might lead to degradation over extended periods.

  • Basic Conditions: 5-aminopyrazoles are generally stable in basic conditions. However, strong bases could potentially deprotonate the pyrazole ring NH in related unsubstituted pyrazoles, though the N-methyl group in this compound prevents this.[1]

  • Oxidation: The amine group is susceptible to oxidation, which can lead to colored impurities. It is advisable to use degassed solvents and minimize exposure to air.

  • Photostability: While pyrazoles are aromatic and generally stable to light, extended exposure to UV light should be avoided, as with most complex organic molecules, to prevent potential photodegradation.

Section 2: Troubleshooting Guides for Analytical Techniques

This section provides detailed troubleshooting for common analytical techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of this compound. However, pyrazole derivatives can sometimes yield complex or unexpected spectra.

Issue 1: Broad or Disappearing N-H Proton Signal in ¹H NMR.

Cause: The proton of the primary amine can undergo chemical exchange with residual water in the NMR solvent or with other amine molecules. This exchange process is often on a timescale that leads to signal broadening. The quadrupolar moment of the adjacent ¹⁴N nucleus can also contribute to the broadening of the N-H proton signal.

Troubleshooting Workflow:

start Broad or Missing N-H Signal step1 Use a freshly opened or dried deuterated solvent (e.g., CDCl₃ over K₂CO₃) start->step1 step2 Perform a D₂O shake experiment start->step2 step3 Acquire spectrum at a lower temperature start->step3 result1 Signal sharpens or becomes visible step1->result1 Reduces exchange with H₂O result2 Signal disappears step2->result2 Confirms exchangeable proton result3 Signal sharpens step3->result3 Slows down exchange rate M Molecular Ion (M⁺) m/z = 243.17 frag1 Loss of CH₃ [M-15]⁺ M->frag1 frag2 Loss of C₄H₉ (tert-butyl) [M-57]⁺ M->frag2 frag3 Cleavage of the phenyl-pyrazole bond M->frag3

Caption: Predicted MS fragmentation pathways.

Troubleshooting Workflow:

  • Soft Ionization Techniques: If Electron Ionization (EI) results in excessive fragmentation, switch to a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and more likely to preserve the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the molecular ion and key fragments. This will provide the elemental composition and increase confidence in the identification. A derivative of the target molecule was successfully characterized using ESI-HRMS. [3]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound and for separating it from any impurities.

Issue: Poor Peak Shape or Resolution.

Cause: The basic nature of the amine group can lead to interactions with residual silanols on standard silica-based C18 columns, resulting in peak tailing. Co-elution with impurities can also lead to poor resolution.

HPLC Method Development Workflow:

start Poor Peak Shape/Resolution step1 Initial Conditions: C18 column, ACN/H₂O gradient start->step1 step2 Add a mobile phase modifier step1->step2 step4 Consider a different stationary phase step1->step4 option2a 0.1% Formic Acid or Trifluoroacetic Acid (TFA) step2->option2a Protonates amine, reduces tailing option2b Ammonium formate/acetate buffer step2->option2b Buffers pH, improves peak shape step3 Optimize Gradient/Flow Rate option2a->step3 option2b->step3 result Improved Peak Shape and Resolution step3->result option4a Phenyl-hexyl column step4->option4a Pi-pi interactions option4b Embedded polar group (EPG) column step4->option4b Better for polar compounds option4a->result option4b->result

Caption: HPLC method development for aminopyrazoles.

Starting HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Note: For Mass-Spec (MS) compatible applications, formic acid is a suitable modifier. If MS is not required, a small amount of trifluoroacetic acid (TFA) (e.g., 0.05%) can be very effective at improving peak shape for amines.

Potential Impurities to Consider:

  • Regioisomers: The synthesis of pyrazoles from unsymmetrical precursors can lead to the formation of regioisomers, which may be difficult to separate.

  • Starting Materials: Unreacted starting materials or reagents from the synthesis.

  • Oxidation Products: As mentioned, the amine group can oxidize, leading to colored impurities.

Elemental Analysis

Issue: Discrepancies between calculated and found values, especially for nitrogen.

Cause: Nitrogen-rich compounds can sometimes pose challenges for complete combustion in elemental analysis. Additionally, the hygroscopic nature of some amines can lead to the inclusion of water in the sample, which will affect the elemental composition.

Troubleshooting Steps:

  • Ensure Sample Purity: The sample must be of high purity, as confirmed by NMR and HPLC.

  • Thorough Drying: Dry the sample rigorously under high vacuum over a desiccant like P₂O₅ before submitting for analysis.

  • Use a Reputable Service: Elemental analysis is a specialized technique. Ensure you are using a reliable analytical service with experience in handling nitrogen-rich and potentially hygroscopic compounds.

  • Consider High-Resolution Mass Spectrometry (HRMS): Many journals now accept HRMS data as a confirmation of elemental composition in lieu of or in addition to combustion analysis.

Section 3: Forced Degradation Studies

To understand the intrinsic stability of this compound, forced degradation studies are recommended. These studies intentionally stress the molecule to identify potential degradation products and pathways. [4][5][6] Recommended Stress Conditions:

ConditionReagent/ParametersRationale
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hTo assess stability in basic environments.
Oxidation 3% H₂O₂, RT, 24hTo identify potential oxidation products of the amine.
Thermal Stress Solid state, 80 °C, 48hTo evaluate thermal stability.
Photostability ICH Q1B conditionsTo assess degradation upon exposure to light.

Analytical Approach:

A stability-indicating HPLC method, as developed in section 2.3, should be used to monitor the degradation. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector, and any new peaks should be quantified. Mass spectrometry can be used to identify the structures of the degradation products.

This technical support guide provides a comprehensive framework for the characterization of this compound. By understanding the potential challenges and employing the troubleshooting strategies outlined, researchers can ensure the acquisition of high-quality, reliable analytical data.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Polynitro-substituted pyrazoles and triazoles as potential energetic materials and oxidizers. ResearchGate. [Link]

  • The Problems Associated With Elemental Analysis. AZoNano. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Semantic Scholar. [Link]

  • 5-Aminopyrazole synthesis forms (a) carboxylic acids and (b) enaminonitriles. ResearchGate. [Link]

  • Polynitro-substituted pyrazoles and triazoles as potential energetic materials and oxidizers. RSC Advances. [Link]

  • 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. PubChem. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. J&K Scientific. [Link]

  • 3-(4-tert-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. PubChemLite. [Link]

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Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable advice on a persistent challenge in heterocyclic chemistry: controlling regioisomer formation during pyrazole synthesis. Drawing from established principles and recent advancements, this resource offers troubleshooting guides, FAQs, and detailed protocols to help you achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioisomerism in Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone of many pharmaceutical compounds, frequently involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] This classic approach, known as the Knorr pyrazole synthesis, while powerful, often leads to the formation of a mixture of two regioisomers.[1][4][5] The separation of these isomers can be a significant bottleneck in a synthetic workflow, consuming time and reducing overall yield. This guide will equip you with the knowledge to proactively control this selectivity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of common problems encountered in the lab, followed by detailed explanations and corrective actions.

Question 1: Why am I consistently getting a nearly 1:1 mixture of regioisomers in my reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine?

Answer:

A roughly equimolar mixture of regioisomers suggests that the two carbonyl groups of your 1,3-dicarbonyl substrate exhibit very similar reactivity towards the incoming hydrazine under your current reaction conditions.[4][6] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction parameters.[2][7]

Underlying Causes & Explanations:

  • Electronic Similarity: If the substituents flanking the two carbonyl groups (R¹ and R³ in the diagram below) have similar electron-donating or withdrawing properties, the electrophilicity of the two carbonyl carbons will be nearly identical.

  • Minimal Steric Differentiation: If both R¹ and R³ groups are sterically small (e.g., methyl, ethyl), there is no significant steric barrier to direct the hydrazine to one carbonyl over the other.[7]

  • "Standard" Reaction Conditions: Protic solvents like ethanol, often used as a default, can participate in the reaction and level the reactivity of the carbonyls, leading to poor selectivity.[6][8]

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for a 1:1 regioisomer ratio.

Detailed Protocol 1: Solvent-Mediated Regiocontrol

This protocol is based on the finding that non-nucleophilic, fluorinated alcohols can dramatically improve regioselectivity.[6][8]

  • Reactant Preparation: Dissolve your 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.5 M.

  • Reagent Addition: Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature while stirring.

  • Reaction Monitoring: Stir the reaction at room temperature for 45 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, remove the TFE under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Expected Outcome: For many substrates, particularly those with one aryl and one alkyl/fluoroalkyl substituent, the use of TFE or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can shift the regioisomeric ratio from ~1:1 to >95:5 in favor of a single isomer.[6][8]

Question 2: My reaction favors one regioisomer, but it's the undesired one. How can I reverse the selectivity?

Answer:

This is a common and tractable problem. The selectivity is being driven by a dominant factor (e.g., a highly electron-withdrawing group making one carbonyl much more electrophilic). To reverse the outcome, you need to change the reaction conditions to favor a different mechanistic pathway or alter the nucleophilicity of the attacking hydrazine.

Underlying Causes & Explanations:

  • Mechanism Control by pH: The regioselectivity of the Knorr synthesis is often highly dependent on pH.[2]

    • Under Neutral/Basic Conditions: The reaction is typically initiated by the more nucleophilic nitrogen of the substituted hydrazine (e.g., the -NH₂ group of phenylhydrazine) attacking the more electrophilic carbonyl carbon.

    • Under Acidic Conditions: The more basic nitrogen of the hydrazine is protonated, reducing its nucleophilicity. This can lead to the less basic nitrogen becoming the primary nucleophile, or it can alter the rate-determining step, leading to attack at the other carbonyl group.[2] This reversal of selectivity is a powerful tool.

Controlling Regioselectivity via pH:

Caption: Influence of pH on the site of initial nucleophilic attack.

Detailed Protocol 2: Acid-Catalyzed Reversal of Selectivity

This protocol introduces an acid additive to steer the reaction towards the alternative regioisomer.

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethylene glycol or trifluoroethanol (TFE).[9]

  • Acid Addition: Add a catalytic to stoichiometric amount of trifluoroacetic acid (TFA) (e.g., 0.1 to 1.0 eq) to the solution.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the acidic solution.

  • Reaction Conditions: Heat the reaction if necessary (e.g., 80-120 °C in ethylene glycol) or stir at room temperature (in TFE). Monitor by TLC or LC-MS.[9]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize the TFA), followed by brine. Dry over sodium sulfate, filter, concentrate, and purify by column chromatography.

Frequently Asked Questions (FAQs)

  • Q: What is the single most impactful factor I can change to influence regioselectivity?

    • A: Reaction conditions, specifically the choice of solvent and the pH, are often the most critical and easily adjustable factors.[2][8] Switching from a standard solvent like ethanol to a fluorinated alcohol like TFE, or moving from neutral to acidic conditions, can dramatically alter the regioisomeric ratio.[6][8]

  • Q: How do electron-withdrawing groups (EWGs) on the 1,3-dicarbonyl affect the outcome?

    • A: An EWG (like a trifluoromethyl group) significantly increases the electrophilicity of the adjacent carbonyl carbon, making it the preferential site of attack for the hydrazine under neutral conditions.[2][4] This effect is often so strong that it reliably dictates the formation of one major regioisomer.

  • Q: Can protecting groups be used to control the reaction?

    • A: Yes, while more synthetically intensive, protecting group strategies offer excellent control. For instance, one of the carbonyls can be protected as a ketal. The reaction with hydrazine proceeds at the free carbonyl, and subsequent deprotection and cyclization yield a single regioisomer. More advanced methods involve using protecting groups on the pyrazole ring itself, such as the SEM group, to direct subsequent functionalization.[10]

  • Q: Are there alternatives to the Knorr synthesis that offer better regioselectivity?

    • A: Absolutely. Modern synthetic methods provide highly regioselective routes. These include:

      • [3+2] Cycloaddition Reactions: Reactions between sydnones and alkynes, or nitrile imines with alkenes/alkynes, can offer excellent regiocontrol, often dictated by the electronics of the reacting partners.[11][12][13]

      • Catalytic Methods: Various metal-catalyzed (e.g., copper, iron, ruthenium) and organocatalytic approaches have been developed that proceed with high to complete regioselectivity.[11][14]

      • Synthesis from Pre-formed Hydrazones: Reacting a pre-formed hydrazone with a suitable partner, such as a nitroolefin or an α,β-unsaturated ketone, can provide a single regioisomer.[9][15]

Data Summary: Impact of Conditions on Regioisomeric Ratio

The following table summarizes literature data on the effect of solvent on the reaction of a representative 1,3-diketone with methylhydrazine, illustrating the powerful effect of fluorinated alcohols.

Entry1,3-Diketone Substituent (R¹)SolventRegioisomeric Ratio (Desired:Undesired)Yield (%)Reference
14-ChlorophenylEtOH48:5275[8]
24-ChlorophenylTFE87:1393[8]
34-ChlorophenylHFIP97:392[8]
4PhenylEtOH24:7660[8]
5PhenylTFE81:1998[8]
6PhenylHFIP99:196[8]
References
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Reactions, 4(3), 478-504. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins . The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Tu, K. N., Kim, S., & Blum, S. A. (2019). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic Letters, 21(5), 1283–1286.
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, 16(12), 7955-7989. [Link]

  • Knochel, P., & Perea, J. J. A. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(20), 5576–5579.
  • Daugulis, O., & Zaitsev, V. G. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • Various methods for the synthesis of pyrazole . (n.d.). ResearchGate. Retrieved from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Bueno, J. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs . The Journal of Organic Chemistry, 74(15), 5616–5625. [Link]

  • Chen, J., & Jia, Y. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . The Journal of Organic Chemistry. [Link]

  • Farghaly, T. A., & Abdallah, M. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities . Molecules, 26(11), 3236. [Link]

  • Knorr Pyrazole Synthesis . (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . (2023). The Journal of Organic Chemistry. [Link]

  • Iovine, V., Bua, R., Consalvi, S., Di Santo, R., & Colbon, P. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . Molecules, 27(18), 5894. [Link]

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles . The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

  • Kumar, V., & Aggarwal, N. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(8), 3125-3141.
  • Knorr Pyrazole Synthesis . (n.d.). ResearchGate. Retrieved from [Link]

  • Bourne, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . Reaction Chemistry & Engineering. [Link]

  • Goud, B. S., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles . RSC Advances, 5(32), 25063-25072. [Link]

  • Kulkarni, S. S., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5616-5625.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Mechanism for the formation of pyrazole . (n.d.). ResearchGate. Retrieved from [Link]

  • Bourne, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(12), 2636-2643.
  • Kack, H., et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines . Molecules, 28(14), 5399. [Link]

  • Padwa, A., & Ku, A. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Accounts of Chemical Research, 40(8), 667-676.
  • Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines . (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives . (n.d.). Retrieved from [Link]

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Technical Support Center: Addressing Solubility Challenges of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine is a compound of interest in many screening and drug development pipelines. Its structure, characterized by a bulky, lipophilic tert-butylphenyl group, frequently leads to poor aqueous solubility.[1][2] This presents a significant challenge for researchers, as compound precipitation can lead to inconsistent data, underestimated potency, and false negatives in a wide range of biological assays.[3]

This guide provides a comprehensive framework for diagnosing and overcoming solubility issues with this compound. It is designed for researchers, scientists, and drug development professionals seeking robust and reproducible assay results. We will move from fundamental principles to advanced formulation strategies, explaining the causality behind each experimental choice to empower you to make informed decisions at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding of the solubility challenges associated with this molecule.

Q1: I've dissolved my compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic case of exceeding the compound's thermodynamic solubility in your final assay buffer. While this compound may readily dissolve in 100% DMSO, its large, non-polar tert-butylphenyl group makes it highly hydrophobic, causing it to crash out of solution when introduced to a predominantly aqueous environment.

The initial high solubility in DMSO creates a supersaturated solution upon dilution into the buffer. This is known as the kinetic solubility , which is often much higher than the true equilibrium (thermodynamic) solubility.[4][5][6] This supersaturated state is unstable and tends to resolve through precipitation over time, leading to inconsistent results.[3]

Q2: How does the amine group on the pyrazole ring affect solubility?

A: The primary amine (-NH2) at the 5-position of the pyrazole ring is a basic functional group. This is a critical feature you can exploit. In acidic to neutral conditions (low pH), this amine group can become protonated (forming -NH3+), creating a charged species.[7] This charged, or ionized, form is significantly more polar and, therefore, more soluble in aqueous media.[8][9] Conversely, at higher (alkaline) pH, the amine will be in its neutral, uncharged state, which is less water-soluble. Understanding this pH-dependent behavior is the first and most powerful tool for addressing solubility.[10]

Q3: Can I just increase the final concentration of DMSO in my assay to keep the compound dissolved?

A: While tempting, this approach should be used with extreme caution. Increasing the percentage of organic co-solvents like DMSO can directly impact the biological components of your assay. Potential consequences include:

  • Enzyme Inhibition or Activation: High DMSO concentrations can alter protein conformation and affect enzyme kinetics.

  • Cellular Toxicity: Most cell lines are sensitive to DMSO concentrations above 0.5-1.0%, leading to reduced viability and artifacts.

  • Altered Compound Activity: The solvent environment can change how your compound interacts with its target.

It is crucial to first establish the maximum tolerable DMSO concentration for your specific assay system by running a "vehicle-only" dose-response curve before attempting to use it as a primary solubilizing agent.

Q4: My compound seems to be precipitating out of my frozen DMSO stock plate. Is this possible?

A: Yes, this is a frequently overlooked problem. While highly soluble in DMSO at room temperature, some compounds can precipitate out of solution during freeze-thaw cycles, especially at high stock concentrations (e.g., >10 mM).[3] This leads to an inaccurate top concentration in your dilution series and flawed results.[11] It is best practice to visually inspect thawed stock plates for any precipitate before use. If observed, gentle warming and vortexing may be required to redissolve the compound.

Part 2: Systematic Troubleshooting Workflow

When faced with solubility issues, a systematic approach is more effective than random trial and error. The following workflow guides you from initial diagnosis to a validated solution.

G cluster_0 Phase 1: Diagnosis & Initial Optimization cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: Validation A Precipitation Observed in Assay Well B Verify DMSO Stock Integrity (Visual check, warm/vortex) A->B C Determine Max Tolerable Assay Solvent Conc. (e.g., DMSO) B->C D Characterize pH-Dependent Solubility (Protocol 1) C->D E Is compound soluble at a tolerated pH? D->E F Screen Co-solvents (PEG 400, Propylene Glycol) (Protocol 2) E->F No G Test Cyclodextrins (HP-β-CD) (Protocol 3) E->G No M Problem Solved E->M Yes H Is compound soluble with an excipient? F->H G->H I Run Vehicle Control (Chosen method without compound) H->I Yes L Reduce Top Concentration & Re-test H->L No J Confirm No Assay Interference I->J J->F Fail K Proceed with Experiment J->K J->K Pass L->A

Caption: Troubleshooting workflow for addressing compound solubility.

Part 3: Detailed Protocols & Methodologies

Here we provide step-by-step protocols for the key strategies outlined in the workflow.

Protocol 1: Determining the pH-Dependent Solubility Profile

This experiment is crucial for understanding the impact of pH on the compound's amine group and is often the most effective first step.[10][]

Objective: To identify a pH range where this compound achieves sufficient solubility for the assay.

Materials:

  • Compound stock in DMSO (e.g., 10 mM).

  • A series of aqueous buffers (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Glycine-NaOH for pH 9-10).

  • Clear 96-well microplate.

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer.

Procedure:

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 4.0 to 9.0 in 0.5 pH unit increments.

  • Aliquot Buffers: Add 198 µL of each buffer to triplicate wells of the 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well by reading the absorbance at 620 nm. Higher absorbance values indicate greater precipitation and lower solubility.

  • Analysis: Plot the absorbance (Turbidity) vs. pH. The optimal pH range for your assay will be the one that shows the lowest turbidity.

Causality: By systematically varying the pH, you can pinpoint the point at which the amine group becomes sufficiently protonated to maintain the compound in solution. This method directly leverages the compound's chemical structure to solve the solubility problem.[7][13]

Protocol 2: Systematic Co-solvent Screening

If pH adjustment is insufficient or incompatible with your assay, the use of co-solvents is the next logical step.[14][15][16]

Objective: To identify a water-miscible organic solvent that enhances solubility without disrupting the assay.

Materials:

  • Compound stock in DMSO.

  • Assay buffer at the optimal pH (determined in Protocol 1, or the required assay pH).

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol.[]

  • 96-well plate and turbidity reader.

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Aliquot Mixtures: Add 198 µL of each co-solvent/buffer mixture to triplicate wells. Include a "buffer only" control.

  • Compound Addition: Add 2 µL of a concentrated DMSO stock to achieve the desired final compound concentration. Note: The goal is to keep the final DMSO concentration constant and minimal (e.g., ≤1%).

  • Incubation & Measurement: Incubate and measure turbidity as described in Protocol 1.

  • Validation (Crucial): Run a parallel experiment without the compound to ensure the selected co-solvent concentration does not interfere with your assay's readout (e.g., enzyme activity, cell viability).

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium.[17] This decreases the interfacial tension between the hydrophobic compound and the solvent, making it more energetically favorable for the compound to remain dissolved.[14]

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, presenting a hydrophilic exterior to the aqueous environment.[18][19]

Objective: To form an inclusion complex that enhances the apparent water solubility of the compound.

Materials:

  • Compound stock in DMSO.

  • Assay buffer.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 50 mM). Create serial dilutions from this stock to test a range of concentrations (e.g., 0.5 mM to 10 mM).

  • Aliquot Solutions: Add 198 µL of each HP-β-CD dilution to triplicate wells.

  • Compound Addition: Add 2 µL of the compound's DMSO stock.

  • Incubation & Measurement: Incubate and measure turbidity as in Protocol 1.

  • Validation: As with co-solvents, validate that the chosen concentration of HP-β-CD does not interfere with the assay.

Causality: HP-β-CD has a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic tert-butylphenyl moiety of your compound can partition into this cavity, forming a stable, water-soluble inclusion complex.[20][21]

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex CD CD_label Hydrophilic Exterior Compound Hydrophobic Compound CD2 Compound->CD2 Compound2 Compound Complex_label Water Soluble

Caption: Cyclodextrin encapsulation of a hydrophobic compound.

Part 4: Data Summary & Advanced Considerations

Choosing the right solubilization strategy involves trade-offs. The table below summarizes the key methods.

StrategyMechanismProsConsBest For...
pH Adjustment Ionization of the basic amine group to form a more polar salt.[7][]Simple, inexpensive, leverages inherent chemistry of the molecule.Only effective if the assay can tolerate the required pH; may alter target protein charge state.Initial screening; assays with flexible pH windows (e.g., many biochemical assays).
Co-solvents Reduces the polarity of the bulk solvent (water).[15][17]Effective for many compounds, relatively simple to implement.High potential for assay interference (protein denaturation, cell toxicity).[3]Assays known to be robust to low percentages of organic solvents.
Cyclodextrins Encapsulation of the hydrophobic moiety in an inclusion complex.[18][19]Generally low toxicity and less assay interference than co-solvents; highly effective.[20]More expensive; can sometimes extract membrane lipids in cell-based assays at high concentrations.Cell-based assays; situations where pH and co-solvents fail or interfere.
Surfactants Formation of micelles that sequester the compound.Can solubilize very "greasy" compounds.[22]High potential for assay interference; can denature proteins.Last resort; specialized assays like membrane protein studies.
References
  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Am J Pharm Educ, 80(3), 52. [Link]

  • Gao, L., Liu, G., & Ma, J. (2012). Nanoparticle formulation increases oral bioavailability of poorly soluble drugs: approaches, experimental evidences and theory. Curr Nanosci, 8(5), 639-651. [Link]

  • Jadhav, P., et al. (2023). Nanoparticle-Based Drug Formulation for Solubility Enhancement: A Brief Review. International Journal for Innovative Research in Multidisciplinary Field, 9(6), 1-5. [Link]

  • Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Mennini, N., et al. (2010). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. J Incl Phenom Macrocycl Chem, 68(3-4), 319-327. [Link]

  • Popovska, O., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(14), 5536. [Link]

  • Al-Kassas, R., et al. (2022). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Pharmaceutics, 14(11), 2351. [Link]

  • Paudel, A., et al. (2010). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 2(3), 229-257. [Link]

  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. Journal of Drug Delivery Science and Technology, 16(1), 3-8. [Link]

  • Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 1-6. [Link]

  • Tran, H. T. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Kumar, R., et al. (2022). Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs. Journal of Pharmaceutical Negative Results, 13(4), 1-8. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2831-2841. [Link]

  • Shinde, G., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 284658. [Link]

  • Clark, J. (2015). Solubility and pH of amines. Chemguide. [Link]

  • Al-Khafaji, K., & Taskin, T. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Chow, K., & Kau, T. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Pharmatutor. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Pharmatutor. [Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. ResearchGate. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Wang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1804-1825. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

  • Al-Hamidi, H., et al. (2021). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-equivalence & Bio-availability International Journal, 5(2), 1-4. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Al-Tikriti, Y., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 14(1), 057-067. [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chem Biodivers, 7(5), 1147-1156. [Link]

  • IJMDSR. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]

  • Lee, S., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discov Today, 11(9-10), 446-451. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/askscience. [Link]

  • Persson, L. C., et al. (2020). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 12(11), 1076. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a577-a583. [Link]

  • askIITians. (n.d.). How does pH affect solubility? askIITians. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. LibreTexts. [Link]

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  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. JALA, 13(2), 79-89. [Link]

Sources

minimizing impurities in the synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. Our focus is on proactive impurity prevention and reactive troubleshooting to ensure the highest possible purity and yield. We will move beyond simple procedural lists to explain the causal mechanisms behind common synthetic challenges, empowering you to optimize your experimental outcomes.

Core Synthesis Overview: The Mechanistic Blueprint

The most reliable and widely adopted method for constructing the 5-aminopyrazole scaffold is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2][3][4] In this specific synthesis, 3-(4-tert-butylphenyl)-3-oxopropanenitrile reacts with methylhydrazine.

The reaction proceeds via a two-step sequence:

  • Hydrazone Formation: A nucleophilic nitrogen from methylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring after tautomerization.[1][2]

G Start1 3-(4-tert-butylphenyl)- 3-oxopropanenitrile Intermediate Hydrazone Intermediate Start1->Intermediate Step 1: Carbonyl Attack Start2 Methylhydrazine (CH₃NHNH₂) Start2->Intermediate Product 3-(4-tert-butylphenyl)-1-methyl- 1H-pyrazol-5-amine Intermediate->Product Step 2: Cyclization on Nitrile

Caption: Core reaction pathway for 5-aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: My final product is a mixture of two isomers that are difficult to separate. What is happening and how can I favor the desired product?

Answer: This is the most common challenge in this synthesis and is due to the formation of a regioisomeric impurity .

  • Causality: Methylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms: N1 (substituted with a methyl group) and N2 (unsubstituted). Either nitrogen can initiate the attack on the carbonyl group.

    • Desired Pathway: When the unsubstituted, sterically less hindered N2 atom attacks the carbonyl, subsequent cyclization places the methyl group on the N1 position of the pyrazole ring, yielding the target molecule: This compound .

    • Impurity Pathway: If the N1 atom attacks, the resulting product is the regioisomer: 5-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-3-amine .[2][5]

  • Expert Recommendation (Regiocontrol): The key to minimizing the impurity is to modulate the nucleophilicity of the two nitrogen atoms. This is most effectively achieved by controlling the reaction's pH.

    • Use Acidic Conditions: By employing an acid catalyst (e.g., acetic acid) or using a salt form of the hydrazine (e.g., methylhydrazine sulfate), you can selectively protonate the more basic N1 nitrogen.[2] This protonation acts as a "protecting group," deactivating the N1 nitrogen and forcing the reaction to proceed almost exclusively through the desired N2 attack.

    • Avoid Basic Conditions: Adding a base like triethylamine can increase the nucleophilicity of both nitrogens, often leading to a less selective reaction and a mixture of regioisomers.[2]

G Start Reactants: β-Ketonitrile + Methylhydrazine Pathway1 Pathway A (Acidic Conditions) Attack via -NH₂ Start->Pathway1 Favored Pathway2 Pathway B (Neutral/Basic) Attack via -NHCH₃ Start->Pathway2 Minimized Product1 Desired Product: 3-Aryl-1-methyl-5-aminopyrazole Pathway1->Product1 Product2 Regioisomeric Impurity: 5-Aryl-1-methyl-3-aminopyrazole Pathway2->Product2 G Crude Crude Reaction Mixture (Product, Isomer, SM, Impurities) Workup Aqueous Workup (EtOAc / NaHCO₃ wash) Crude->Workup Concentrate Concentration in vacuo Workup->Concentrate Column Flash Column Chromatography (Silica, Heptane/EtOAc gradient) Concentrate->Column Key Purification Step Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Final Final Product >98% Purity (Characterize by NMR, MS, mp) Fractions->Final

Sources

impact of starting material purity on 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is to elucidate the critical impact of starting material purity on the success of your synthesis, ensuring high yield and purity of the final product.

Introduction: The Purity Principle in Pyrazole Synthesis

The synthesis of 5-aminopyrazoles, such as this compound, is a cornerstone reaction in medicinal and agricultural chemistry.[1][2] The most common and efficient route involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[3][4] While the reaction appears straightforward, its efficiency and outcome are profoundly dependent on the quality of the two key starting materials: 4-(tert-butyl)benzoylacetonitrile and methylhydrazine . Impurities, even in trace amounts, can lead to significant issues, including low yields, complex purification challenges, and the formation of difficult-to-remove side products. This guide is structured to help you proactively qualify your starting materials and troubleshoot common purity-related problems.

G cluster_start Reactants start_mat Starting Materials product This compound reagents Methyl- hydrazine reaction Cyclo- condensation reagents->reaction ketonitrile 4-(tert-butyl)benzoyl- acetonitrile ketonitrile->reaction intermediate Hydrazone/ Enamine Intermediate intermediate->product - H₂O reaction->intermediate + H₂O G problem problem check check action action result result p1 Low Yield or Low Purity c1 Assess Starting Material Purity p1->c1 Step 1 c2 Review Reaction Conditions p1->c2 If Purity OK c3 Analyze Workup & Purification p1->c3 If Purity & Conditions OK a1 Re-purify or Replace Starting Materials c1->a1 Purity Issues Detected a2 Check Water Content (Karl Fischer) c1->a2 Purity Issues Detected a3 Confirm Structure (NMR, GC-MS) c1->a3 Purity Issues Detected a4 Optimize Solvent, Temp, & Catalyst c2->a4 Conditions Suboptimal a5 Ensure Inert Atmosphere c2->a5 Conditions Suboptimal a6 Adjust pH or Extraction Solvent c3->a6 Losses Detected r1 Problem Resolved a1->r1 a2->r1 a3->r1 a4->r1 a5->r1 a6->r1

Sources

Technical Support Center: Scaling Up 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable compound from laboratory-scale synthesis to pilot or industrial-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Introduction to the Synthesis

The synthesis of this compound typically involves a multi-step process. A common and efficient route is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For our target molecule, this would involve the condensation of a β-keto nitrile, 4,4-dimethyl-3-oxopentanenitrile, with methylhydrazine to form the pyrazole core, followed by the introduction of the 4-tert-butylphenyl group, often via a cross-coupling reaction.

Below is a generalized synthetic workflow that will serve as the basis for our discussion on scale-up challenges.

Synthesis_Workflow A 4,4-Dimethyl-3-oxopentanenitrile + Methylhydrazine B 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (Initial Pyrazole Ring Formation) A->B Knorr Condensation C Halogenation of Pyrazole B->C e.g., NBS, Br2 D Suzuki-Miyaura or similar Cross-Coupling Reaction C->D with (4-tert-butylphenyl)boronic acid & Pd catalyst E This compound (Crude Product) D->E F Purification (Crystallization/Chromatography) E->F G Final Pure Product F->G

A generalized synthetic workflow for this compound.

Troubleshooting Guide: From Lab Bench to Reactor

Scaling up a chemical synthesis is not merely about using larger flasks and more reagents; it involves a host of challenges related to heat and mass transfer, reaction kinetics, and safety.[3] This section addresses specific problems you might encounter during the scale-up of this compound production.

Issue 1: Decreased Yield and Increased Impurities in the Knorr Condensation Step

Question: We are observing a significant drop in yield and the formation of colored impurities when scaling up the initial pyrazole ring formation from 4,4-dimethyl-3-oxopentanenitrile and methylhydrazine. What could be the cause and how can we mitigate this?

Answer:

This is a common issue when moving from a lab to a pilot scale.[4] The primary culprits are often related to mixing and temperature control in larger reactors.

  • Causality:

    • Inadequate Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions, such as the dimerization or decomposition of reactants, leading to colored impurities and reduced yield.[4]

    • Exothermic Reaction: The condensation of hydrazines with dicarbonyl compounds can be exothermic.[5] What is easily managed in a small flask with a large surface-area-to-volume ratio can become a serious temperature control issue in a large reactor, potentially leading to runaway reactions or byproduct formation.

    • Order of Addition: The way reagents are introduced becomes more critical at scale. Adding the highly reactive methylhydrazine too quickly can exacerbate local concentration and temperature issues.

  • Troubleshooting Protocol:

    • Optimize Reagent Addition: Instead of adding all the methylhydrazine at once, implement a controlled, slow addition of a solution of methylhydrazine to the solution of the β-keto nitrile. This maintains a low concentration of the hydrazine and allows the cooling system to keep up with the heat of reaction.

    • Improve Agitation: Ensure the reactor's agitator is appropriate for the reaction volume and viscosity. The goal is to achieve good bulk mixing to maintain homogeneity. Baffles in the reactor can also improve mixing efficiency.

    • Monitor Internal Temperature: Rely on an internal temperature probe rather than the jacket temperature to get an accurate reading of the reaction mixture's temperature.

    • Solvent Selection: While the lab-scale reaction might work in a variety of solvents, at scale, a solvent with a good heat capacity can help to better manage the exotherm.

ParameterLab Scale (Typical)Pilot Scale (Recommended)Rationale
Reagent Addition All at onceSlow, controlled addition over timeMitigates exotherm and localized high concentrations.
Temperature Control External bathInternal probe and efficient jacket coolingProvides accurate reaction temperature and better heat removal.
Mixing Magnetic stir barOverhead mechanical stirrer with appropriate impellerEnsures homogeneity in a larger volume.
Issue 2: Formation of Regioisomers

Question: Our analysis of the crude product shows the presence of a significant amount of an isomeric byproduct. How can we improve the regioselectivity of our pyrazole synthesis?

Answer:

The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrically substituted pyrazoles.[1][6] This arises from the two non-equivalent electrophilic centers in the 1,3-dicarbonyl precursor and the two different nucleophilic nitrogens in the substituted hydrazine.

  • Causality:

    • Electronic and Steric Effects: The relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound is influenced by the electronic and steric nature of their substituents. Similarly, the nucleophilicity of the two nitrogen atoms in methylhydrazine is different.[1]

    • Reaction Conditions: The pH of the reaction medium is a critical factor. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially changing the site of initial attack on the dicarbonyl compound.[7]

  • Troubleshooting Protocol:

    • pH Control: Carefully control the pH of the reaction. For the Knorr synthesis, mildly acidic conditions (e.g., using acetic acid as a catalyst) are often employed.[8] Experiment with different acids or buffer systems to find the optimal pH for the desired regioisomer.

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Solvent Screening: The polarity of the solvent can influence the reaction pathway. A screen of different solvents (e.g., ethanol, isopropanol, toluene) may reveal conditions that favor the formation of the desired isomer.

Regioisomer_Formation A Unsymmetrical 1,3-Dicarbonyl + Methylhydrazine B Attack at Carbonyl 1 A->B Pathway A C Attack at Carbonyl 2 A->C Pathway B D Desired Regioisomer B->D E Undesired Regioisomer C->E

Reaction pathways leading to the formation of regioisomers.
Issue 3: Inefficient Purification and Product Isolation at Scale

Question: We are struggling with the purification of the final product. The lab-scale chromatography is not practical for the kilogram scale, and direct crystallization gives a product with low purity. What are our options?

Answer:

Purification is a major hurdle in scaling up production. The goal is to develop a robust and scalable purification method that avoids chromatography if possible.

  • Causality:

    • Impurity Profile: The types and amounts of impurities may differ between lab and pilot scale due to the reasons mentioned in Issue 1. Some new, closely related impurities may make crystallization difficult.

    • Solubility: The solubility of the product and impurities can change with temperature and solvent composition, making the direct translation of a lab-scale crystallization procedure challenging.

  • Troubleshooting Protocol:

    • Thorough Impurity Identification: Before optimizing the purification, identify the major impurities using techniques like LC-MS and NMR.[9] Understanding the structure of the impurities will help in designing an effective purification strategy.

    • Crystallization Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures for crystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved.

    • Reactive Crystallization/Purification: Consider if any of the impurities have functional groups that can be selectively reacted to change their polarity, making them easier to separate. For example, acidic or basic impurities can be removed with an aqueous wash at the appropriate pH.

    • Slurry and Recrystallization: A hot slurry of the crude product in a suitable solvent can often remove a significant amount of impurities. This can be followed by a full recrystallization to achieve the desired purity.

Purification MethodAdvantagesDisadvantagesBest For
Chromatography High resolutionNot easily scalable, high solvent consumptionLab scale and high-value products
Crystallization Scalable, cost-effectiveLower resolution, can trap impuritiesRemoving moderate to low levels of impurities
Distillation Scalable for liquidsNot suitable for high-melting solidsPurifying liquid starting materials or intermediates
Liquid-Liquid Extraction Scalable, good for removing polar/ionic impuritiesCan be solvent-intensive, emulsion formationWork-up to remove salts and water-soluble byproducts

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when using methylhydrazine at a large scale?

A1: Methylhydrazine, like hydrazine, is a high-energy and toxic compound.[5] Key safety concerns include:

  • Toxicity and Carcinogenicity: It is highly toxic and a suspected carcinogen. Exposure must be minimized through the use of closed systems, personal protective equipment (PPE), and adequate ventilation.

  • Flammability and Explosivity: It has a wide flammability range.

  • Exothermic Reactions: As discussed, its reactions can be highly exothermic, posing a risk of thermal runaway.[5]

Q2: How can we monitor the progress of the reaction effectively at a large scale?

A2: In-process controls (IPCs) are crucial for monitoring reaction progress at scale. While TLC is useful in the lab, it is not practical for large-scale production. High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method.[10] A validated HPLC method should be developed to track the disappearance of starting materials and the formation of the product and key impurities.

Q3: What are the key parameters to consider when choosing a palladium catalyst for the Suzuki-Miyaura coupling step at scale?

A3: When scaling up a cross-coupling reaction, the choice of catalyst and ligands is critical for both efficiency and cost-effectiveness.

  • Catalyst Loading: Aim for the lowest possible catalyst loading that still provides a good reaction rate and conversion. High catalyst loading is often not economically viable at a large scale.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.

  • Homogeneity: Ensure that the catalyst and ligand are soluble and stable in the reaction medium.

  • Palladium Removal: After the reaction, the palladium catalyst must be removed to very low levels (ppm) in the final product, especially for pharmaceutical applications. This often requires specific work-up procedures, such as treatment with activated carbon or a scavenger resin.

Q4: Can flow chemistry be a viable alternative for scaling up this synthesis?

A4: Flow chemistry offers several advantages for the synthesis of pyrazoles and can be an excellent strategy for scaling up.[11]

  • Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material at any given time, which is particularly beneficial when working with reagents like methylhydrazine.

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for excellent temperature control, mitigating the risk of thermal runaways.

  • Scalability: Scaling up in a flow system often involves running the reactor for a longer time or using multiple reactors in parallel, which can be more straightforward than moving to a much larger batch reactor.

References

  • BenchChem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support Team, 2025.
  • BenchChem.
  • BenchChem. Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem, 2025.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2023. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 2022. [Link]

  • BenchChem. Identifying and removing byproducts in pyrazole synthesis. BenchChem, 2025.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 2022. [Link]

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  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, 2001. [Link]

  • 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Catalysts, 2024. [Link]

  • Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the anticancer and anti-inflammatory properties of this class of pyrazole derivatives. By examining key structural modifications, we aim to provide insights into the rational design of more potent and selective therapeutic agents.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases.[1][2]

The core structure of this compound combines several key features: a bulky hydrophobic tert-butylphenyl group at the C3 position, a methyl group at the N1 position, and an amino group at the C5 position. These substituents can be systematically modified to probe their influence on biological activity, offering a fertile ground for SAR studies.

Comparative Analysis of Biological Activity

While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activities by comparing it with structurally related analogs for which experimental data has been published. This comparative approach allows us to understand the contribution of different structural motifs to the overall biological profile. For the purpose of this guide, we will focus on two primary areas of activity: anticancer effects, primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), and anti-inflammatory effects, via the inhibition of Cyclooxygenase-2 (COX-2).

Anticancer Activity: Targeting the Cell Cycle through CDK2 Inhibition

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[3] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition has emerged as a promising strategy for cancer therapy.[3] The pyrazole scaffold has been identified as a promising framework for the development of potent and selective CDK2 inhibitors.[3][4]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at N1-position: The nature of the substituent at the N1 position of the pyrazole ring significantly influences CDK2 inhibitory activity. Small, alkyl groups like the methyl group in our target compound are often well-tolerated. However, the introduction of larger aryl groups can lead to enhanced potency through additional interactions with the kinase active site.

  • Substitution at C3-position: The aryl group at the C3 position plays a crucial role in binding to the ATP-binding pocket of CDK2. The 4-tert-butylphenyl group provides a significant hydrophobic interaction, which is often beneficial for potent inhibition. Modifications to this group, such as the introduction of halogens or other functional groups, can modulate both potency and selectivity.

  • Substitution at C5-position: The amino group at the C5 position is a key hydrogen bond donor, often forming critical interactions with the hinge region of the kinase. Derivatization of this amine can be explored to further optimize binding affinity.

Table 1: Comparative Anticancer Activity of Selected Pyrazole Analogs (CDK2 Inhibition)

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentCDK2 IC50 (µM)Reference
Target Methyl4-tert-butylphenylAmineData Not Available-
Analog 1 Phenyl4-tert-butylphenylAmine~5-15 (Estimated)SAR from[4]
Analog 2 Methyl4-chlorophenylAmide10.05[5]
Analog 3 Phenyl4-methoxyphenylAmine2.01[6]
Analog 4 H4-bromophenylAmide0.96[6]

Note: The IC50 value for Analog 1 is an estimation based on published SAR studies for similar compounds. Actual values would require experimental verification.

The data in Table 1 suggests that both the N1 and C3 substituents are critical for CDK2 inhibition. While a direct comparison is not possible without data for the target compound, we can hypothesize that it would exhibit moderate to good CDK2 inhibitory activity. The presence of the bulky tert-butylphenyl group is a favorable feature for hydrophobic pocket interactions.

Anti-inflammatory Activity: Selective Inhibition of COX-2

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation.[7] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold is a key feature of several selective COX-2 inhibitors, including the well-known drug Celecoxib.[7]

Structure-Activity Relationship (SAR) Insights:

  • Diaryl Substitution Pattern: A common structural motif for selective COX-2 inhibitors is the presence of two aryl groups on adjacent positions of a central heterocyclic ring. In our target compound, the 4-tert-butylphenyl group at C3 and a potential interaction of the N1-methyl and C5-amino groups with the enzyme active site are key features.

  • Sulfonamide/Sulfone Moiety: Many potent and selective COX-2 inhibitors possess a sulfonamide or sulfone group on one of the aryl rings. This group is known to interact with a specific side pocket in the COX-2 active site, contributing to selectivity over COX-1. While our target compound lacks this specific moiety, the overall electronic and steric properties of the molecule can still confer some level of COX-2 inhibitory activity.

Table 2: Comparative Anti-inflammatory Activity of Selected Pyrazole Analogs (COX-2 Inhibition)

Compound IDN1-SubstituentC3-SubstituentAdditional FeaturesCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Target Methyl4-tert-butylphenyl-Data Not Available--
Analog 5 Phenyl4-methoxyphenyl-1.1513.04[8]
Celecoxib Phenyl4-methylphenyl4-sulfonamidophenyl at C50.04375[7]
Analog 6 Phenyl4-fluorophenyl4-sulfonamidophenyl at N10.26192.3[9]

The comparison with known COX-2 inhibitors highlights the importance of the sulfonamide group for high potency and selectivity. While this compound may not be a highly potent or selective COX-2 inhibitor due to the absence of this key functional group, it could still exhibit some anti-inflammatory activity. The bulky tert-butylphenyl group may contribute to binding within the hydrophobic channel of the COX-2 active site.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of the core pyrazole scaffold and for key biological assays.

Synthesis of 3-Aryl-1-alkyl-1H-pyrazol-5-amines (General Procedure)

This protocol is based on the well-established Knorr pyrazole synthesis.[8]

Diagram 1: General Workflow for Pyrazole Synthesis

G start Start: Aryl Ketone & Diethyl Oxalate claisen Claisen Condensation (Base, e.g., NaOEt) start->claisen diketone 1,3-Diketone intermediate claisen->diketone hydrazine Reaction with Alkyl Hydrazine diketone->hydrazine cyclization Cyclization & Dehydration (Acid catalyst, e.g., AcOH) hydrazine->cyclization pyrazole_ester Pyrazole-5-carboxylate ester cyclization->pyrazole_ester hydrolysis Ester Hydrolysis (e.g., NaOH) pyrazole_ester->hydrolysis curtius Curtius Rearrangement (DPPA, t-BuOH) hydrolysis->curtius amine 3-Aryl-1-alkyl-1H-pyrazol-5-amine curtius->amine end End Product amine->end

Caption: A generalized workflow for the synthesis of 3-aryl-1-alkyl-1H-pyrazol-5-amines.

Step-by-Step Protocol:

  • Synthesis of the 1,3-Diketone: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the appropriate aryl ketone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 12-24 hours. After completion, acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Synthesis of the Pyrazole-5-carboxylate Ester: Dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid. Add the corresponding alkyl hydrazine sulfate (1.1 eq) and reflux the mixture for 4-6 hours. Cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried to yield the pyrazole-5-carboxylate ester.

  • Hydrolysis of the Ester: Reflux the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq) for 2-4 hours. After cooling, acidify the solution with concentrated HCl to precipitate the pyrazole-5-carboxylic acid.

  • Curtius Rearrangement to the Amine: To a solution of the pyrazole-5-carboxylic acid (1.0 eq) in tert-butanol, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq). Reflux the mixture for 12-16 hours. After cooling, remove the solvent under reduced pressure. The residue is then treated with trifluoroacetic acid in dichloromethane to cleave the Boc-protecting group, yielding the desired 3-aryl-1-alkyl-1H-pyrazol-5-amine.

In Vitro CDK2 Inhibition Assay

This protocol is adapted from commercially available kinase assay kits.[6][10]

Diagram 2: Workflow for In Vitro CDK2 Inhibition Assay

G start Start: Prepare Reagents plate_prep Add Test Compound & CDK2/Cyclin A to Plate start->plate_prep reaction_start Initiate Reaction with ATP/Substrate Mix plate_prep->reaction_start incubation1 Incubate at 30°C for 60 min reaction_start->incubation1 adp_glo Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete ATP) incubation1->adp_glo incubation2 Incubate at RT for 40 min adp_glo->incubation2 detection Add Kinase Detection Reagent (Convert ADP to Light) incubation2->detection incubation3 Incubate at RT for 30 min detection->incubation3 read Measure Luminescence incubation3->read analysis Calculate % Inhibition & IC50 read->analysis end End analysis->end

Caption: A typical workflow for an in vitro CDK2 kinase inhibition assay using a luminescence-based method.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Kinase Reaction: In a 96-well plate, add the test compound, recombinant human CDK2/Cyclin A enzyme, and a suitable substrate (e.g., histone H1).

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing COX-2 inhibitory activity.[5][7]

Diagram 3: Workflow for In Vitro COX-2 Inhibition Assay

G start Start: Prepare Reagents plate_prep Add Test Compound & COX-2 Enzyme to Plate start->plate_prep pre_incubation Pre-incubate at 37°C for 10 min plate_prep->pre_incubation reaction_start Initiate Reaction with Arachidonic Acid pre_incubation->reaction_start incubation Incubate at 37°C for 2 min reaction_start->incubation reaction_stop Stop Reaction with HCl incubation->reaction_stop pge2_quant Quantify PGE2 Production (e.g., ELISA) reaction_stop->pge2_quant analysis Calculate % Inhibition & IC50 pge2_quant->analysis end End analysis->end

Caption: A general workflow for an in vitro COX-2 inhibition assay measuring the production of prostaglandin E2.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO and serially dilute it.

  • Enzyme Incubation: In a reaction tube, combine a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and human recombinant COX-2 enzyme. Add the test compound and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate at 37°C for a short period (e.g., 2 minutes).

  • Reaction Termination and Product Quantification: Stop the reaction by adding hydrochloric acid. Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value. A parallel assay using COX-1 should be performed to determine the selectivity index.

Conclusion and Future Directions

The pyrazole scaffold remains a highly attractive starting point for the design of novel anticancer and anti-inflammatory agents. While the specific biological activity of this compound is yet to be fully elucidated in publicly available literature, a comparative analysis of its structural analogs provides valuable insights into its potential as a bioactive molecule.

The presence of the 4-tert-butylphenyl group at the C3 position is a promising feature for achieving potent inhibition of targets with hydrophobic binding pockets, such as CDK2. Further optimization of the substituents at the N1 and C5 positions could lead to the development of highly effective anticancer agents. For anti-inflammatory activity, the introduction of a sulfonamide or a similar hydrogen-bonding moiety would likely be necessary to achieve high potency and selectivity for COX-2.

The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate this compound and a library of its analogs. Such studies will be instrumental in defining the structure-activity relationships for this promising class of compounds and in advancing the development of new and improved therapeutics.

References

  • Al-Ghorbani, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1235-1252. [Link]

  • Ansari, A., & Ali, A. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • Ali, M. M., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 436-448. [Link]

  • Guda, F., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]

  • Che, P., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(38), 27363-27382. [Link]

  • Wang, D., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-22. [Link]

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  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Tasso, B., et al. (2021). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 26(23), 7203. [Link]

  • Rojas, H., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1645. [Link]

  • Abdellatif, K. R. A., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Archives of Pharmacal Research, 38(11), 1987-1996. [Link]

  • Fathy, U., et al. (2017). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. Acta Poloniae Pharmaceutica, 74(5), 1427-1436. [Link]

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A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacophoric properties that enable the design of potent and selective inhibitors for a wide range of biological targets.[1] This guide provides a comparative analysis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine, a key building block for a novel class of therapeutic agents, against a panel of well-established pyrazole-based inhibitors. We will delve into their structure-activity relationships, target specificities, and the experimental methodologies used to characterize their inhibitory potential. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of pyrazole-based drug design.

The Subject Compound: this compound

While detailed public data on the specific inhibitory activity of this compound is not extensively available, its significance lies in its role as a foundational scaffold for the development of potent inhibitors targeting hyper-proliferative and angiogenesis-related disorders. A key patent highlights a close analog, 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide, for its potential in cancer treatment.[2] This strongly suggests that the this compound core is a promising starting point for the discovery of novel kinase inhibitors.

Comparative Analysis with Established Pyrazole-Based Inhibitors

To understand the potential of our subject compound, we will compare it with four well-characterized pyrazole-based inhibitors that target different protein families:

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2).

  • Tozasertib: A pan-Aurora kinase inhibitor.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.

  • Rimonabant: A selective cannabinoid receptor 1 (CB1) antagonist.

This comparison will not only highlight the diverse therapeutic applications of the pyrazole scaffold but also provide a framework for evaluating the potential of novel pyrazole-based compounds.

Data Summary

The following table summarizes the key inhibitory data for the selected pyrazole-based drugs, providing a quantitative basis for our comparison.

InhibitorTarget(s)IC50 ValuesTherapeutic Area
Ruxolitinib JAK1, JAK23.3 nM (JAK1), 2.8 nM (JAK2)Myelofibrosis, Polycythemia Vera
Tozasertib Aurora A, Aurora B, Aurora C0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C)Oncology
Celecoxib COX-240 nMAnti-inflammatory, Pain
Rimonabant CB1 Receptor13.6 nMAnti-obesity (withdrawn)

Table 1: Inhibitory concentrations (IC50) of selected pyrazole-based inhibitors against their primary targets.[3][4][5][6]

Delving into the Mechanism: Kinase Inhibition

Given the patent data suggesting a role for analogs of our subject compound in cancer, a detailed look at pyrazole-based kinase inhibitors is warranted. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

Ruxolitinib: Targeting the JAK-STAT Pathway

Ruxolitinib is a prime example of a successful pyrazole-based kinase inhibitor. It targets JAK1 and JAK2, key components of the JAK-STAT signaling pathway, which is crucial for cell growth, proliferation, and immune responses.[3]

Signaling Pathway: JAK-STAT

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 5. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 6. Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Tozasertib: A Multi-Kinase Inhibitor

Tozasertib demonstrates the ability of the pyrazole scaffold to be adapted for multi-kinase targeting. It potently inhibits Aurora kinases A, B, and C, which are critical for mitotic progression.[4] This multi-targeted approach can be a powerful strategy in oncology.

Broader Applications of the Pyrazole Scaffold

The versatility of the pyrazole core extends beyond kinase inhibition.

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, an enzyme involved in inflammation and pain.[5] Its pyrazole structure is key to its selectivity over the constitutively expressed COX-1, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.

Rimonabant: Modulating the Endocannabinoid System

Rimonabant, a diarylpyrazole, was developed as a selective antagonist of the CB1 receptor, a key component of the endocannabinoid system involved in appetite and metabolism.[6] Although withdrawn from the market due to psychiatric side effects, it remains a valuable research tool and a testament to the broad target space of pyrazole-based compounds.

Experimental Protocols for Inhibitor Characterization

The evaluation of novel inhibitors like those derived from this compound relies on a suite of robust in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Compound Dilution Series Incubation 3. Incubation of Kinase, Substrate, ATP & Compound Compound_Prep->Incubation Enzyme_Prep 2. Kinase & Substrate Preparation Enzyme_Prep->Incubation Detection 4. Measurement of Kinase Activity Incubation->Detection Analysis 5. IC50 Determination Detection->Analysis

Caption: A generalized workflow for determining in vitro kinase inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., analogs of this compound) in a suitable solvent like DMSO.

  • Reaction Setup: In a microplate, combine the purified kinase, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Initiation and Incubation: Add the diluted test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify ATP consumption or fluorescence-based assays that detect the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

To assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines, the MTT assay is a widely used colorimetric method.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to investigate how an inhibitor affects specific signaling pathways within the cell.

Workflow: Western Blotting

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection F->G H 8. Analysis G->H

Caption: The sequential steps involved in a Western blotting experiment.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specific time. Then, lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

Conclusion and Future Directions

The pyrazole scaffold is a remarkably versatile platform for the design of a wide array of therapeutic agents. While this compound itself is not yet a fully characterized inhibitor, its utility as a core structure in the development of potent kinase inhibitors for oncology is evident from the patent literature. By comparing its potential to established pyrazole-based drugs like Ruxolitinib, Tozasertib, Celecoxib, and Rimonabant, we can appreciate the breadth of possibilities this chemical class offers.

Future research should focus on the detailed biological evaluation of this compound and its derivatives. Comprehensive kinase screening panels, cell-based assays, and ultimately in vivo studies will be crucial to unlocking the full therapeutic potential of this promising class of molecules. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of the next generation of pyrazole-based medicines.

References

  • 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
  • 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | C14H19N3 | CID 2974132. PubChem. [Link]

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  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. [Link]

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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

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A Researcher's Guide to Secondary Assay Validation: Evaluating the Cellular Activity of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Screen

In the landscape of drug discovery, the identification of a "hit" from a primary high-throughput screen (HTS) is merely the first step in a long and rigorous journey. Primary assays, often biochemical in nature, are designed for speed and scale, testing vast libraries of compounds against a purified target, such as an enzyme. While essential, these assays operate in a highly artificial environment, devoid of the complex regulatory networks present within a living cell. Consequently, a promising hit from a primary screen requires meticulous validation through a battery of secondary assays to confirm its activity in a more physiologically relevant context.

This guide focuses on the critical next step: the secondary assay validation of a novel pyrazole-based compound, 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine , which we will refer to as Compound-PYR . The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. Assuming Compound-PYR was identified as a hit in a biochemical screen against a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), this guide provides the rationale, experimental framework, and comparative data for validating its on-target activity within a cellular environment. We will compare Compound-PYR against a known FDA-approved inhibitor and an inactive control to rigorously assess its potential as a therapeutic candidate.

The Imperative of Secondary Assays: From Biochemical Potency to Cellular Efficacy

Moving from a simplified biochemical assay to a cell-based secondary assay is a critical transition aimed at answering several key questions that a primary screen cannot:

  • Cell Permeability: Does the compound effectively cross the cell membrane to reach its intracellular target? A compound that is highly potent against a purified enzyme is of little therapeutic value if it cannot enter the cell.

  • On-Target Engagement: Does the compound engage and inhibit the target protein within the complex cellular milieu, which includes competing endogenous ligands (like ATP for kinases) and interacting proteins?[1]

  • Functional Cellular Response: Does inhibition of the target protein translate into the desired downstream biological effect? For a kinase inhibitor, this means measuring the modulation of a specific signaling pathway.

  • Early Cytotoxicity Assessment: At what concentrations does the compound exhibit general toxicity, which could confound the interpretation of on-target activity?

Cell-based assays are indispensable for this validation, serving as a more predictive model of in vivo efficacy and helping to de-risk a project before committing to more complex and expensive preclinical studies.[2]

Experimental Design: A Cell-Based Phospho-Protein Assay

To validate the activity of Compound-PYR, we will employ a cell-based assay that directly measures the phosphorylation of a key downstream substrate of our target kinase, EGFR. Upon activation by its ligand, EGF, EGFR autophosphorylates and triggers a signaling cascade, including the MAPK pathway, leading to the phosphorylation of ERK (pERK). A potent and cell-permeable EGFR inhibitor will block this signaling event.

Comparative Compounds
  • Compound-PYR: The test compound.

  • Gefitinib: A well-characterized, FDA-approved EGFR inhibitor serving as a positive control and performance benchmark.

  • Inactive Control: A structurally related pyrazole analog known to be inactive against EGFR in the primary biochemical assay.

Workflow for Secondary Assay Validation

The experimental process follows a logical sequence from cell preparation to data analysis, ensuring robust and reproducible results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Detection & Analysis A 1. Cell Culture (e.g., A549 cells) B 2. Seed Cells (96-well plates) A->B C 3. Serum Starvation (Synchronize cells) B->C D 4. Compound Pre-incubation (Compound-PYR, Gefitinib, Controls) C->D E 5. Ligand Stimulation (e.g., EGF) D->E F 6. Cell Lysis E->F G 7. Phospho-Protein Detection (e.g., In-Cell ELISA) F->G H 8. Data Acquisition (Plate Reader) G->H I 9. IC50 Curve Fitting & Data Analysis H->I G cluster_pathway MAPK Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Phosphorylates Downstream Targets Compound Compound-PYR or Gefitinib Compound->EGFR Inhibits Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK (Phosphorylated) ERK->pERK Cellular Response\n(Proliferation, Survival) Cellular Response (Proliferation, Survival) pERK->Cellular Response\n(Proliferation, Survival)

Sources

Charting the Selectivity Landscape of a Novel Compound: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a novel chemical entity from a mere concept to a potential therapeutic is fraught with challenges. Among the most critical hurdles is the rigorous assessment of its selectivity. A compound that potently engages its intended target is promising, but one that promiscuously interacts with numerous off-targets can lead to unforeseen toxicities and a swift exit from the development pipeline. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the hypothetical molecule 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine as a case study. As this is a novel entity with no pre-existing public data on its biological targets, we will navigate the essential experimental workflows required to first identify its primary target(s) and then meticulously map its selectivity profile.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them to ensure a robust and reliable selectivity assessment.

The Imperative of Selectivity Profiling

Selectivity is the cornerstone of modern drug design. A highly selective compound minimizes the risk of adverse drug reactions (ADRs) by reducing interactions with unintended biological molecules. Early and comprehensive selectivity profiling allows for:

  • Informed decision-making: Prioritizing lead candidates with the most favorable selectivity profiles.

  • Reduced attrition rates: Identifying potential liabilities early, saving significant time and resources.

  • Understanding mechanism of action: Differentiating on-target efficacy from off-target effects.

  • Identification of polypharmacology: Uncovering opportunities where engaging multiple targets could be therapeutically beneficial.

Part 1: The Initial Foray - Unmasking the Primary Target(s)

Before we can assess selectivity, we must first identify the primary biological target(s) of this compound. The pyrazole scaffold is a common feature in many kinase inhibitors, making the human kinome a logical starting point for our investigation.

Experimental Workflow: Broad Kinase Panel Screening

A broad kinase screen is an efficient first step to survey a large number of potential targets. Several commercial services offer comprehensive panels.

dot

Target_Identification_Workflow cluster_0 Phase 1: Target Identification Compound This compound Kinase_Screen Broad Kinome Screen (e.g., KINOMEscan® or Reaction Biology Panel) Compound->Kinase_Screen Single high concentration (e.g., 1-10 µM) Data_Analysis Primary Hit Identification (e.g., >90% inhibition at 1 µM) Kinase_Screen->Data_Analysis

Caption: Initial workflow for identifying primary kinase targets.

Protocol: KINOMEscan® Competition Binding Assay

A competition binding assay, such as the KINOMEscan® platform from DiscoverX, is an excellent choice for initial screening as it measures direct physical interaction between the compound and a panel of kinases, independent of enzyme activity.[1][2]

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., the scanMAX® panel of over 480 kinases).[1][3]

  • Assay Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds to the kinase active site, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.

  • Detection: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR of the phage DNA tag. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand.[4]

  • Data Reporting: Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates a stronger interaction.

    %Ctrl = (test compound signal / DMSO control signal) x 100

Data Interpretation and Hit Selection

The primary hits are the kinases that show the most significant interaction with the compound. A common threshold for hit identification is a %Ctrl value of less than 10% (i.e., >90% inhibition of binding).

Kinase Target%Ctrl at 1 µMHit?
Kinase A5%Yes
Kinase B85%No
Kinase C2%Yes
Kinase D55%No
Hypothetical data for this compound.

From this initial screen, let's hypothesize that Kinase A and Kinase C are the primary targets of our compound.

Part 2: Quantifying Potency and Selectivity

With primary targets identified, the next step is to quantify the compound's potency against these targets and expand our analysis to include a broader range of kinases to build a selectivity profile.

Experimental Workflow: Dose-Response and Selectivity Profiling

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Selectivity_Profiling_Workflow cluster_1 Phase 2: Potency and Selectivity Primary_Hits Primary Hits (Kinase A, Kinase C) Biochemical_Assay Biochemical Activity Assay (e.g., ADP-Glo™ or Radiometric) Primary_Hits->Biochemical_Assay Selectivity_Panel Focused Kinase Panel (Related Kinases) Primary_Hits->Selectivity_Panel IC50_Determination IC50 Determination (Dose-Response Curves) Biochemical_Assay->IC50_Determination Selectivity_Profile Quantitative Selectivity Profile (IC50 values) Selectivity_Panel->Selectivity_Profile

Caption: Workflow for determining potency and selectivity.

Protocol: Radiometric Kinase Activity Assay

To determine the functional inhibitory activity of our compound, a radiometric assay, often considered the "gold standard," is employed.[5][6] Services like those from Reaction Biology offer this format.[7][8]

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO to generate a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM).

  • Assay Components: The reaction mixture includes the kinase (e.g., Kinase A), a specific substrate (peptide or protein), and radiolabeled ATP ([γ-³³P]ATP).

  • ATP Concentration: It is crucial to perform the assay at or near the physiological ATP concentration (1 mM) to provide a more accurate reflection of the compound's potency in a cellular environment.[9]

  • Reaction: The kinase transfers the radiolabeled phosphate from ATP to the substrate.

  • Detection: The phosphorylated substrate is captured on a filter, and the amount of incorporated radioactivity is measured.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Building the Selectivity Profile

We will now compare the potency of our compound against the primary targets (Kinase A and Kinase C) with its activity against a panel of related kinases.

Kinase TargetIC50 (nM)Selectivity (Fold vs. Kinase A)
Kinase A 15 1
Kinase C 25 1.7
Kinase X1,500100
Kinase Y>10,000>667
Kinase Z80053
Hypothetical IC50 data for this compound.

A selectivity of >100-fold against other kinases is generally considered a good starting point for a selective inhibitor.

Part 3: Cellular Target Engagement and Off-Target Safety Assessment

Biochemical assays are essential, but they do not guarantee that a compound will be active in a cellular context. It is imperative to confirm that the compound can penetrate the cell membrane and bind to its intended target in a physiological environment.[10][11] Additionally, a broader assessment for off-target liabilities is a critical step to de-risk the compound for further development.

Experimental Workflow: Cellular Validation and Safety Profiling

dot

Cellular_Validation_Workflow cluster_2 Phase 3: Cellular Validation & Safety Primary_Targets Primary Targets (Kinase A, Kinase C) Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET™) Primary_Targets->Target_Engagement Safety_Panel Broad Off-Target Safety Panel (e.g., Eurofins SafetyScreen) Primary_Targets->Safety_Panel Cellular_EC50 Cellular EC50 Determination Target_Engagement->Cellular_EC50 Safety_Profile Off-Target Liability Assessment Safety_Panel->Safety_Profile

Caption: Workflow for cellular target engagement and safety profiling.

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay from Promega is a powerful tool to quantify compound binding to a target protein in living cells.[12]

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase (e.g., Kinase A) as a fusion with NanoLuc® luciferase.

  • Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase.

  • Competition: The test compound, this compound, is added to the cells and competes with the fluorescent tracer for binding to the NanoLuc®-kinase fusion protein.

  • Detection: A decrease in the BRET signal indicates that the test compound is engaging the target kinase.

  • Data Analysis: A dose-response curve is generated to determine the cellular EC50 value, representing the concentration of the compound that causes a 50% change in the BRET signal.

A close correlation between the biochemical IC50 and the cellular EC50 provides strong evidence that the compound is acting on the intended target.

Broad Off-Target Safety Profiling

To identify potential safety liabilities, our compound should be screened against a panel of targets known to be associated with adverse drug reactions. Services like the Eurofins SafetyScreen panels are the industry standard for this purpose.[13][14][15]

Protocol: Eurofins SafetyScreen44 Panel

  • Compound Submission: Submit this compound for screening at a standard concentration (e.g., 10 µM).

  • Target Panel: The SafetyScreen44 panel includes 44 targets, such as GPCRs, ion channels, transporters, and enzymes, that are frequently implicated in off-target toxicities.[15][16]

  • Assay Formats: A combination of binding and functional assays are used to assess the compound's activity at each target.

  • Data Reporting: Results are reported as the percentage of inhibition or activation at the tested concentration. A significant interaction (typically >50% inhibition) flags a potential off-target liability that warrants further investigation with dose-response studies.

Off-TargetAssay Type% Inhibition at 10 µMPotential Liability?
hERGBinding12%No
5-HT2B ReceptorBinding65%Yes
Dopamine TransporterBinding5%No
COX-1Enzyme8%No
Hypothetical data from a SafetyScreen panel.

In this hypothetical example, the interaction with the 5-HT2B receptor would need to be followed up with an IC50 determination to understand the potency of this off-target activity and assess the potential risk.

Conclusion

The systematic assessment of a novel compound's selectivity is a multi-faceted process that requires a tiered and logical approach. By starting with broad, unbiased screening to identify primary targets, followed by quantitative biochemical and cellular assays to define potency and selectivity, and culminating in a comprehensive safety assessment, researchers can build a robust data package to support the progression of a compound through the drug discovery pipeline. This guide, using the hypothetical compound this compound as a framework, illustrates a best-practice workflow. The causality behind each experimental choice is grounded in the need to build a comprehensive understanding of a compound's biological interactions, ultimately increasing the probability of developing a safe and effective therapeutic.

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A Comparative Efficacy Analysis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine, a Novel VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of targeted therapies against key signaling pathways in cancer remains a cornerstone of modern oncology research. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the Vascular Endothelial Growth Factor (VEGF) pathway being a principal driver.[1] The VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is the primary mediator of the mitogenic, migratory, and survival signals that VEGF-A transmits to endothelial cells.[2][3] Consequently, inhibiting VEGFR-2 is a validated and effective therapeutic strategy.[4]

The pyrazole scaffold is recognized as a pharmacologically important structure in the design of kinase inhibitors due to its versatile chemical properties and ability to form key interactions within the ATP-binding pocket of various kinases.[5][6][7][8] This guide introduces 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine , hereafter referred to as Compound A , a novel, hypothetical pyrazole-based compound designed for potent and selective inhibition of VEGFR-2.

This document provides a comprehensive comparative study of Compound A against two established multi-kinase inhibitors, Sunitinib and Sorafenib, both of which are used clinically and target VEGFR-2 among other kinases.[9] We will detail the experimental methodologies to assess biochemical potency, cellular activity, and kinase selectivity, supported by hypothetical, yet plausible, experimental data to illustrate a realistic performance comparison.

Compound Overviews

  • Compound A (Hypothetical): A novel small molecule featuring a 1-methyl-1H-pyrazol-5-amine core. It is designed with the specific intention of achieving high selectivity for the VEGFR-2 kinase domain, potentially minimizing off-target effects associated with broader-profile inhibitors.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and other kinases.[10][11][12] It is a standard-of-care treatment for metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[9][13]

  • Sorafenib: Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the RAF/MEK/ERK signaling pathway.[14] It is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[9]

Comparative Efficacy Evaluation: Methodologies & Data

To objectively compare the efficacy and selectivity of Compound A, a series of standardized biochemical and cell-based assays are proposed. The following sections describe the rationale for each experimental choice and present hypothetical data in a comparative format.

Biochemical Potency: In Vitro Kinase Inhibition Assay

Rationale: The initial and most direct assessment of a kinase inhibitor's potency is to measure its ability to inhibit the enzymatic activity of the purified target protein. A luminescence-based assay measuring ATP consumption provides a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[4][15] This biochemical assay isolates the interaction between the compound and the kinase, free from cellular complexities like membrane permeability or efflux pumps.

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-Based)

  • Reaction Setup: Prepare a kinase reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable poly (Glu, Tyr) substrate, and kinase buffer in a 96-well plate.[15][16]

  • Compound Addition: Add serial dilutions of Compound A, Sunitinib, or Sorafenib to the wells. Include a DMSO vehicle control (representing 100% kinase activity) and a no-enzyme control (background).

  • Initiation & Incubation: Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM, near the Km for many kinases). Incubate the plate at 30°C for 45-60 minutes.[15]

  • Signal Detection: Terminate the reaction and quantify the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.[4][16]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log-transformed compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data:

CompoundTarget KinaseBiochemical IC50 (nM)
Compound A VEGFR-2 5.2
SunitinibVEGFR-280[10][11][12]
SorafenibVEGFR-290[14][17]

Interpretation: The hypothetical data suggests that Compound A possesses significantly higher biochemical potency against VEGFR-2 compared to both Sunitinib and Sorafenib. This strong, direct inhibition at the enzymatic level is a promising initial characteristic for a targeted agent.

Cellular Target Engagement: VEGFR-2 Phosphorylation Assay

Rationale: While a biochemical assay confirms direct enzyme inhibition, it is crucial to demonstrate that the compound can enter a cell and inhibit the target in its native environment. Upon VEGF stimulation, VEGFR-2 undergoes autophosphorylation, a critical step for activating downstream signaling.[1][3] An assay measuring the inhibition of this phosphorylation event in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), provides a direct measure of cellular target engagement.

Experimental Protocol: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation in HUVECs

  • Cell Culture: Culture HUVECs to near confluence and then serum-starve overnight to reduce basal receptor activation.

  • Compound Pre-treatment: Pre-incubate the starved cells with various concentrations of Compound A, Sunitinib, or Sorafenib for 2-4 hours.[18]

  • VEGF Stimulation: Stimulate the cells with a sub-maximal concentration of recombinant human VEGF-A (e.g., 25 ng/mL) for 5-10 minutes to induce robust VEGFR-2 phosphorylation.[18]

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Quantification: Determine the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 in the lysates using a sandwich ELISA or Western blotting.[19][20]

  • Data Analysis: Normalize the pVEGFR-2 signal to the total VEGFR-2 signal for each sample. Calculate the IC50 value for the inhibition of phosphorylation.

Hypothetical Comparative Data:

CompoundCell-Based IC50 (nM) (pVEGFR-2 Inhibition)
Compound A 15.8
Sunitinib40 (VEGF-induced proliferation)[11][12]
Sorafenib~50-100 (estimated from various cellular assays)

Interpretation: Compound A demonstrates potent inhibition of VEGFR-2 phosphorylation in a cellular context, confirming it effectively crosses the cell membrane and engages its target. The cellular IC50 is expectedly higher than the biochemical IC50 due to factors like cell permeability and ATP competition, but it remains highly competitive against the established drugs.

Functional Cellular Outcome: Anti-Proliferative Activity

Rationale: The ultimate goal of a targeted cancer therapeutic is to inhibit tumor cell growth or viability. While Compound A is designed to be anti-angiogenic by targeting endothelial cells, many cancer cell lines also express the target kinases of Sunitinib and Sorafenib. An MTT or similar cell viability assay can compare the direct anti-proliferative effects of these compounds.[21][22] For a highly selective VEGFR-2 inhibitor like Compound A, we would anticipate a weaker direct effect on tumor cell lines that are not dependent on VEGFR-2 signaling, compared to the broader-spectrum inhibitors.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed a cancer cell line (e.g., a renal cell carcinoma line like 786-O) into a 96-well plate and allow the cells to adhere overnight.[23]

  • Compound Treatment: Treat the cells with a range of concentrations of each compound for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 for cell viability inhibition.

Hypothetical Comparative Data:

CompoundAnti-Proliferative IC50 (µM) (786-O Renal Cancer Cells)
Compound A >10
Sunitinib2.5[13]
Sorafenib5.1

Interpretation: The high IC50 value for Compound A in this cancer cell line supports its hypothesized selectivity. Unlike Sunitinib and Sorafenib, which inhibit multiple kinases involved in cancer cell proliferation, Compound A's primary anti-tumor effect is expected to be indirect, via the inhibition of angiogenesis, rather than direct cytotoxicity to the tumor cells themselves. This highlights a key differentiation in its mechanism of action.

Kinase Selectivity Profile

Rationale: A critical attribute of any new kinase inhibitor is its selectivity. Off-target inhibition can lead to unforeseen toxicities or side effects. Profiling the compound against a broad panel of kinases is essential to understand its selectivity and predict potential liabilities.[24][25][26] This is typically performed by specialized vendors using radiometric or luminescence-based assays against hundreds of kinases.[27]

Experimental Protocol: Broad-Panel Kinase Selectivity Screen

  • Compound Submission: Submit Compound A to a commercial kinase profiling service (e.g., Reaction Biology, Promega).

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., >300).

  • Data Output: The service provides data as percent inhibition for each kinase at the tested concentration.

  • Follow-up: For any significant off-target hits (e.g., >50% inhibition), full IC50 determinations are performed to quantify the potency of the off-target interaction.

Hypothetical Comparative Data:

Kinase TargetCompound A (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)
VEGFR-2 98% 95%92%
PDGFRβ15%99%96%
c-KIT8%97%91%
B-Raf2%35%99%
RET5%88%94%

Interpretation: This hypothetical selectivity profile is the most compelling differentiator for Compound A. While Sunitinib and Sorafenib show potent inhibition across multiple kinase families, Compound A demonstrates exceptional selectivity for VEGFR-2.[17][28] This "cleaner" profile suggests a lower potential for off-target toxicities and provides a more precise tool for studying the specific role of VEGFR-2 in angiogenesis.

Visualizing the Scientific Rationale

To better illustrate the concepts discussed, the following diagrams outline the targeted signaling pathway and the experimental workflow used in this comparative study.

G cluster_0 VEGF-A Binding & Receptor Dimerization cluster_1 Kinase Activation & Signaling Cascade cluster_2 Downstream Pathways cluster_3 Cellular Responses cluster_4 VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds pVEGFR2 Autophosphorylation (pY1175, pY1214) PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT MAPK MAPK PKC->MAPK Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Inhibitor Compound A Sunitinib Sorafenib Inhibitor->pVEGFR2 Blocks ATP Binding

Caption: The VEGFR-2 signaling pathway and the point of therapeutic intervention.

G cluster_0 Biochemical Screen cluster_1 Cellular Screen cluster_2 Selectivity Screen a1 Recombinant VEGFR-2 Enzyme a3 Kinase Reaction (ATP + Substrate) a1->a3 a2 Test Compounds (Compound A, Sunitinib, Sorafenib) a2->a3 a4 Luminescence Reading (Measure ATP consumed) a3->a4 a5 Determine Biochemical IC50 a4->a5 b5 Determine Cellular IC50 b1 HUVEC Culture (Endothelial Cells) b2 Compound Treatment + VEGF Stimulation b1->b2 b3 Cell Lysis & Assay (ELISA or Western) b2->b3 b4 Measure pVEGFR-2 vs Total VEGFR-2 b3->b4 b4->b5 c4 Identify Off-Targets c1 Broad Kinase Panel (>300 Kinases) c2 Screen Compound A at 1 µM c1->c2 c3 Measure % Inhibition for each kinase c2->c3 c3->c4

Caption: Experimental workflow for the comparative assessment of kinase inhibitors.

Conclusion

This guide outlines a systematic approach to comparing a novel, hypothetical VEGFR-2 inhibitor, this compound (Compound A), against the established multi-kinase inhibitors Sunitinib and Sorafenib. The presented framework, combining biochemical, cellular, and broad selectivity assays, provides a robust method for characterizing new drug candidates.

Based on the plausible hypothetical data, Compound A presents a compelling profile characterized by:

  • Superior Potency: Demonstrates significantly lower IC50 values against VEGFR-2 in both biochemical and cellular assays.

  • Exceptional Selectivity: Exhibits a highly focused inhibitory activity against VEGFR-2 with minimal off-target effects compared to the broader profiles of Sunitinib and Sorafenib.

  • Differentiated Mechanism: Its primary anti-tumor action is predicted to be anti-angiogenic, with less direct impact on tumor cell proliferation, highlighting its specific mechanism of action.

This highly selective profile suggests that Compound A could serve as a valuable research tool for dissecting the specific contributions of VEGFR-2 signaling and may represent a therapeutic candidate with a potentially improved safety profile due to reduced off-target kinase inhibition. Further in vivo studies in relevant tumor xenograft models would be the critical next step to validate these promising in vitro findings.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Oncology Central. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers in Chemistry. [Link]

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A Comparative Benchmarking Guide to 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine and RepSox in the Inhibition of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various pathologies, including fibrosis and cancer.[1][2] The TGF-β type I receptor, ALK5, is a serine/threonine kinase that represents a key therapeutic target for inhibiting this pathway.[3][4] This guide provides an in-depth comparative analysis of a novel pyrazole derivative, 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine (herein designated as "Test Compound X"), against RepSox, a well-established and potent ALK5 inhibitor.[5] We present a multi-tiered experimental framework, progressing from direct biochemical enzyme inhibition to cell-based functional assays, to rigorously evaluate and benchmark the efficacy of "Test Compound X". The methodologies herein are designed to be self-validating, providing researchers with a robust framework for assessing novel ALK5 inhibitors.

Introduction: The Rationale for Targeting ALK5

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[4] Activated ALK5 subsequently phosphorylates the downstream effector proteins Smad2 and Smad3.[6] This phosphorylation event causes the Smads to form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like cell cycle control, apoptosis, and extracellular matrix production.[7][8]

Inhibiting the kinase activity of ALK5 is a direct and effective strategy to block the entire downstream signaling cascade.[9] Small molecule inhibitors that act as ATP-competitive antagonists of the ALK5 kinase domain have shown significant promise in preclinical models of disease.[7][8]

The Known Standard: RepSox RepSox is a widely-used, potent, and selective inhibitor of ALK5, with reported IC₅₀ values in the low nanomolar range for ALK5 autophosphorylation and binding.[5][10][11] Its ability to replace the transcription factor Sox2 in cellular reprogramming protocols has cemented its status as a benchmark compound in studies involving the TGF-β pathway.[11][12]

The Challenger: this compound (Test Compound X) Test Compound X is a novel small molecule featuring a 1-methyl-1H-pyrazol-5-amine core, a chemical scaffold present in many kinase inhibitors. This guide will systematically evaluate its potential as an ALK5 inhibitor by directly comparing its performance against RepSox.

The TGF-β/ALK5 Signaling Pathway and Point of Inhibition

To understand the basis of our assays, it is crucial to visualize the signaling pathway. The diagram below illustrates the canonical TGF-β/Smad pathway and highlights the specific intervention point for ALK5 inhibitors like RepSox and, hypothetically, Test Compound X.

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII 1. Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 2. Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex 4. Complex Formation Smad4 Smad4 Smad4->SmadComplex DNA Target Gene Promoter (e.g., SERPINE1) SmadComplex->DNA 5. Gene Transcription Inhibitor RepSox or Test Compound X Inhibitor->ALK5 ATP-Competitive Inhibition

Caption: Canonical TGF-β/Smad signaling pathway and the mechanism of ALK5 inhibition.

A Self-Validating Experimental Design

A credible comparison requires more than a single data point. We employ a tiered approach that builds confidence in the mechanism of action. This workflow ensures that the observed effects are due to on-target activity, progressing from a purified system to a complex cellular environment. This structure is inherently self-validating; for instance, a compound active in the biochemical assay but inactive in the cellular assay may have poor cell permeability, a critical insight for drug development professionals.

Experimental_Workflow cluster_workflow Benchmarking Workflow cluster_t1_details Assay Details cluster_t2_details Assay Details cluster_t3_details Assay Details tier1 Tier 1: Biochemical Assay (Direct Target Inhibition) tier2 Tier 2: Cellular Target Engagement (Downstream Phosphorylation) tier1->tier2 Confirms Cell Permeability & In-Cellulo Activity assay1 ALK5 Kinase Assay (ADP-Glo™) tier1->assay1 tier3 Tier 3: Cellular Functional Assay (Target Gene Expression) tier2->tier3 Confirms Functional Outcome of Target Inhibition assay2 p-Smad2 Western Blot in A549 Cells tier2->assay2 assay3 PAI-1 Promoter-Luciferase Reporter Assay tier3->assay3 output1 Output: IC₅₀ for Enzyme Inhibition assay1->output1 output2 Output: IC₅₀ for Smad2 Phosphorylation assay2->output2 output3 Output: IC₅₀ for Transcriptional Repression assay3->output3

Caption: Multi-tiered workflow for robust inhibitor characterization.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for each tier of the benchmarking process. Adherence to these details is critical for reproducibility.

Protocol 4.1: Tier 1 - Biochemical ALK5 Kinase Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified recombinant ALK5 kinase. We utilize the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[13][14]

Materials:

  • Recombinant Human TGFβR1 (ALK5) (BPS Bioscience, Cat# 78819)

  • TGFBR1 Peptide Substrate (BPS Bioscience)

  • ATP (500 µM solution)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test Compound X and RepSox (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for both Test Compound X and RepSox in 10% DMSO, starting from 1 mM. This creates a 10x working solution set.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, 50 µM ATP, and 0.2 mg/ml TGFBR1 peptide substrate.

  • Assay Plate Setup:

    • To "Test Inhibitor" wells, add 2.5 µL of the 10x compound dilutions.

    • To "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells, add 2.5 µL of 10% DMSO.

    • Add 12.5 µL of the Master Mix to all wells except the "Blank".

  • Enzyme Addition: Dilute ALK5 kinase to 2 ng/µL in 1x Kinase Assay Buffer.

    • Add 10 µL of diluted ALK5 to the "Positive Control" and "Test Inhibitor" wells.

    • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes.

  • ADP-Glo™ Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 30-45 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Subtract the "Blank" reading from all other wells. Normalize the data to the "Positive Control" (100% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Tier 2 - Cellular p-Smad2 Western Blot Assay

This assay determines if the compounds can enter cells and inhibit ALK5's ability to phosphorylate its direct substrate, Smad2, in response to TGF-β1 stimulation.[15]

Materials:

  • A549 human lung carcinoma cells (ATCC)

  • DMEM with 10% FBS

  • Recombinant Human TGF-β1 (R&D Systems)

  • Test Compound X and RepSox

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total-Smad2, anti-β-Actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture: Seed A549 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace media with serum-free DMEM for 16 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Test Compound X or RepSox (e.g., 0.1 nM to 10 µM) for 1 hour. Include a vehicle control (0.1% DMSO).

  • TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells (except the unstimulated control) and incubate for 1 hour at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply ECL substrate.

  • Data Acquisition & Analysis: Image the blot using a chemiluminescence imager. Quantify band intensities using software like ImageJ. Normalize p-Smad2 levels to total Smad2 and then to the loading control (β-Actin). Plot the normalized p-Smad2 inhibition against inhibitor concentration to calculate the IC₅₀.

Protocol 4.3: Tier 3 - Cellular PAI-1 Promoter-Luciferase Reporter Assay

Materials:

  • DMEM with 10% FBS.

  • Recombinant Human TGF-β1.

  • Test Compound X and RepSox.

  • Luciferase Assay System (e.g., Promega's ONE-Glo™).

  • White, opaque 96-well cell culture plates.

Procedure:

  • Serum Starvation & Pre-treatment: Change to serum-free media containing serial dilutions of Test Compound X or RepSox. Incubate for 1 hour.

  • TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 1 ng/mL.[8]

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Cell Lysis & Luciferase Assay:

    • Remove media and wash cells with PBS.

    • Add passive lysis buffer or the luciferase assay reagent directly, according to the manufacturer's protocol.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the TGF-β1 stimulated control (100% activity) after subtracting the background from unstimulated cells. Plot the percent inhibition of luciferase activity against the log of inhibitor concentration and fit a dose-response curve to determine the IC₅₀.

Results: A Head-to-Head Comparison

The following tables summarize the hypothetical performance data for Test Compound X and RepSox across the three experimental tiers.

Table 1: Biochemical Inhibition of ALK5 Kinase Activity

CompoundBiochemical IC₅₀ (nM)
RepSox25.4
Test Compound X48.7

Table 2: Cellular Inhibition of TGF-β1-induced Smad2 Phosphorylation

CompoundCellular p-Smad2 IC₅₀ (nM)
RepSox35.1
Test Compound X75.2
CompoundPAI-1 Reporter IC₅₀ (nM)
RepSox19.8
Test Compound X55.6

Discussion and Interpretation

The multi-tiered data provides a comprehensive profile of Test Compound X relative to the known standard, RepSox.

  • Biochemical Potency: In the direct kinase assay (Table 1), Test Compound X demonstrated potent inhibition of ALK5, with an IC₅₀ of 48.7 nM. While approximately two-fold less potent than RepSox (25.4 nM), this value is well within the range of a promising hit compound for a kinase inhibitor program. This initial result validates that Test Compound X directly interacts with and inhibits the target enzyme.

  • Comparative Efficacy: Across all three assays, Test Compound X consistently performed as a potent ALK5 inhibitor, albeit with approximately 2-3 times lower potency than RepSox. This consistent performance across biochemical, target engagement, and functional readouts builds a strong, self-validating case for its mechanism of action as an ATP-competitive ALK5 inhibitor. The slight variations in IC₅₀ values between assays are expected and can be attributed to differences in experimental conditions, such as ATP concentration in the biochemical assay versus the cellular environment and the duration of compound exposure.

Conclusion

This guide demonstrates a rigorous, stepwise approach to benchmarking a novel compound, this compound (Test Compound X), against the established ALK5 inhibitor, RepSox. Our findings indicate that Test Compound X is a potent, cell-permeable inhibitor of the TGF-β/ALK5 signaling pathway. While moderately less potent than RepSox, its efficacy in the low double-digit nanomolar range establishes it as a valid lead compound for further investigation. Future studies should focus on assessing its selectivity against other kinases and evaluating its pharmacokinetic properties and in vivo efficacy in relevant disease models.

References

  • Luo, Y., et al. (2021). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. European Journal of Medicinal Chemistry, 213, 113150. Retrieved from [Link]

  • Akhurst, R. J., & Hata, A. (2012). Targeting the TGF-β signaling pathway in human cancer. Nature Reviews Cancer, 12(12), 828-844. Retrieved from [Link]

  • Yingling, J. M., et al. (2004). Development of TGF-β signalling inhibitors for cancer therapy. Nature Reviews Cancer, 4(5), 359-370. Retrieved from [Link]

  • Seo, H. Y., et al. (2020). Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Molecules, 25(23), 5543. Retrieved from [Link]

  • Wikipedia. (2023). RepSox. Retrieved from [Link]

  • Frolik, C. A., et al. (1988). In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition. Methods in Enzymology, 146, 3-10. Retrieved from [Link]

  • Li, Z., et al. (2021). TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway. Oncology Reports, 45(5), 1-1. Retrieved from [Link]

  • Wang, G., et al. (2019). RepSox, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes. Cell Death & Disease, 10(6), 447. Retrieved from [Link]

  • Tesseur, I., et al. (2006). Highly sensitive and specific bioassay for measuring bioactive TGF-β. BMC Cell Biology, 7, 15. Retrieved from [Link]

  • de Gorter, D. J. J., et al. (2009). Figure 7: Cell-based assays of TGF-β function. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Retrieved from [Link]

  • Park, S. A., et al. (2015). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget, 6(11), 9346–9357. Retrieved from [Link]

  • De Gouville, A. C., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 196–205. Retrieved from [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Retrieved from [Link]

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  • Campbell, J., et al. (2022). Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. Bio-protocol, 12(8), e4396. Retrieved from [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

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A Strategic Guide to Evaluating the Off-Target Effects of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine and Novel Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is characterizing its selectivity. While a compound may exhibit potent activity against its intended target, its interactions with other proteins—so-called "off-targets"—can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the off-target effects of a novel compound, using the pyrazole derivative 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine as a central case study.

Given that this specific molecule is not extensively characterized in public literature, we will treat it as a novel chemical entity. This approach allows us to demonstrate a robust, universally applicable strategy for any new compound entering the development pipeline.

The Pyrazole Scaffold: A Privileged Structure with Diverse Targets

The pyrazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry. Its unique physicochemical properties have led to its incorporation into numerous FDA-approved drugs targeting a wide array of protein classes, including kinases, enzymes, and G-protein coupled receptors (GPCRs).[1][2][3][4] The structure-activity relationship (SAR) of pyrazole derivatives is often complex, with small modifications to the core or its substituents leading to significant changes in target affinity and selectivity.[5][6][7][8]

For the purpose of this guide, we will hypothesize that our lead compound, This compound (let's call it PZ-4TB ), has been identified as a potent inhibitor of a therapeutically relevant protein kinase, for example, Anaplastic Lymphoma Kinase (ALK) , a well-known target in non-small cell lung cancer.[1] Our primary goal is to build a comprehensive selectivity profile to de-risk its development and understand its broader biological activity.

A Multi-Tiered Strategy for Off-Target Profiling

A thorough evaluation of off-target effects is not a single experiment but a phased approach that intelligently combines computational prediction with empirical testing. This strategy allows for the efficient allocation of resources, starting with broad, cost-effective methods and progressing to more focused, in-depth analyses.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: Broad In Vitro Screening cluster_2 Tier 3: Cellular Target Engagement & Validation cluster_3 Tier 4: Data Integration & Prioritization in_silico Computational Prediction (Ligand & Structure-Based) broad_screen Large-Panel Biochemical Assays (e.g., Kinome Scan, Safety Panels) in_silico->broad_screen Guides panel selection cellular_validation Cell-Based Assays (e.g., CETSA, Phenotypic Screens) broad_screen->cellular_validation Validates hits in a physiological context data_integration Hit Prioritization & Mechanistic Follow-up cellular_validation->data_integration Confirms cellular activity

Figure 1: A tiered workflow for off-target effect evaluation.

Tier 1: In Silico Off-Target Prediction

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide a valuable initial assessment of potential off-target liabilities.[9][10][11] These approaches generally fall into two categories:

  • Ligand-Based Methods: These tools compare the 2D or 3D structure of PZ-4TB to databases of compounds with known biological activities.[12] Tools like SwissTargetPrediction, SEA (Similarity Ensemble Approach), and various machine learning models predict potential targets based on the principle that structurally similar molecules often have similar biological functions.[13][14]

  • Structure-Based Methods (Reverse Docking): If the 3D structure of PZ-4TB is known or can be reliably modeled, it can be computationally docked against a library of protein structures. This approach identifies proteins with binding pockets that can physically accommodate the compound.

Rationale: The goal of in silico profiling is not to definitively identify off-targets but to generate a hypothesis-driven list of proteins and protein families that warrant further investigation. This helps in selecting the most appropriate and cost-effective in vitro screening panels. For instance, if computational tools predict interactions with multiple kinases and also with certain GPCRs, a broad kinase panel and a targeted GPCR panel would be prioritized.

Tier 2: Broad In Vitro Biochemical Screening

This tier involves testing the compound against large panels of purified proteins in biochemical assays. This is the most direct way to empirically assess a compound's selectivity profile across a wide range of potential targets.

A. Kinome Profiling

Since our hypothetical primary target is a kinase (ALK), assessing selectivity across the human kinome is paramount. Dysregulation of kinase activity is implicated in numerous diseases, making kinases a common class of both intended and unintended targets.[15]

Methodology: The KINOMEscan™ Platform

A widely used method for kinome profiling is the KINOMEscan™ competition binding assay.[16][17][18][19] This approach is ATP-independent and measures the ability of a compound to displace a ligand from the kinase active site. The results are typically reported as the dissociation constant (Kd) or as percent of control, providing a quantitative measure of binding affinity.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize PZ-4TB in 100% DMSO to a stock concentration of 10 mM.

  • Assay Setup: The assay is typically performed by a specialized vendor. The core components are:

    • A DNA-tagged kinase.

    • An immobilized, active-site directed ligand.

    • The test compound (PZ-4TB ).

  • Competition Binding: PZ-4TB is incubated with the kinase and the immobilized ligand. If PZ-4TB binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase that remains bound to the solid support is quantified using qPCR. A lower qPCR signal indicates stronger binding of the test compound.

  • Data Analysis: Results are often expressed as '% of Control', where the DMSO control represents 100% kinase-ligand binding. A lower percentage indicates greater inhibition. For hits, a full dose-response curve is generated to determine the dissociation constant (Kd).

Data Presentation: Comparing PZ-4TB with an Alternative

To illustrate the value of this analysis, let's compare our hypothetical compound, PZ-4TB , with a fictional alternative, PZ-Selective , which is designed for higher selectivity.

Target Kinase PZ-4TB (Kd, nM) PZ-Selective (Kd, nM) Comments
ALK (On-Target) 5 8 Both compounds are potent ALK inhibitors.
Aurora Kinase A25>10,000PZ-4TB shows significant off-target activity.
FAK80>10,000Another potent off-target for PZ-4TB .
JAK21508,500Moderate off-target activity for PZ-4TB .
SRC500>10,000Weaker but notable off-target interaction.
... (400+ other kinases)>1,000>10,000PZ-Selective is clean across the kinome.

This table clearly demonstrates that while both compounds are effective against the primary target, PZ-4TB is a multi-kinase inhibitor, whereas PZ-Selective is highly specific. This has profound implications for potential side effects and therapeutic applications.

G cluster_0 PZ-4TB (Multi-Kinase Inhibitor) cluster_1 PZ-Selective (Selective Inhibitor) PZ_4TB PZ-4TB ALK1 ALK PZ_4TB->ALK1 High Affinity AURKA Aurora A PZ_4TB->AURKA Off-Target FAK FAK PZ_4TB->FAK Off-Target JAK2 JAK2 PZ_4TB->JAK2 Off-Target PZ_Sel PZ-Selective ALK2 ALK PZ_Sel->ALK2 High Affinity

Figure 2: Comparison of inhibitor selectivity profiles.

B. Broad-Panel Safety Screening

Beyond the kinome, it is crucial to screen for interactions with other target classes known to be associated with adverse drug reactions (ADRs).[20][21] Several contract research organizations (CROs) offer standardized safety panels that include a diverse set of targets such as GPCRs, ion channels, transporters, and nuclear receptors.[22][23][24]

Rationale: Early identification of interactions with targets like the hERG potassium channel (associated with cardiotoxicity) or various cytochrome P450 enzymes (implicated in drug-drug interactions) is critical for making go/no-go decisions.[25][26]

Data Presentation: Safety Panel Hits

Results are typically reported as percent inhibition at a fixed concentration (e.g., 10 µM).

Target Target Class PZ-4TB (% Inhibition @ 10 µM) Potential Implication
hERGIon Channel65%Potential for cardiotoxicity.
5-HT2B ReceptorGPCR85%Potential for valvular heart disease.
CYP3A4Enzyme72%Potential for drug-drug interactions.
Dopamine TransporterTransporter15%Likely not significant.

Tier 3: Cellular Target Engagement & Validation

Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a living cell. It is essential to confirm that the compound can reach its target in a cellular context and exert a biological effect.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying target engagement in intact cells and tissues.[27][28] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[29][30][31]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture cells expressing the target of interest (e.g., Karpas-299, an ALK-positive cell line) and treat with various concentrations of PZ-4TB or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant (containing the soluble, non-denatured proteins), normalize for total protein concentration, and analyze by Western blotting using an antibody specific to the target protein (e.g., anti-ALK).

  • Data Analysis: Quantify the band intensities at each temperature. A stabilizing compound like PZ-4TB will result in more soluble protein remaining at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

Data Presentation: CETSA Melt Curves

A plot of the soluble protein fraction versus temperature generates a "melt curve." A rightward shift in the curve in the presence of the compound indicates stabilization.

G xaxis Temperature (°C) yaxis Soluble Protein Fraction (%) origin origin->xaxis origin->yaxis dmso_start 100 pz4tb_start 100 dmso_mid 50 dmso_start->dmso_mid DMSO (Control) dmso_end 0 dmso_mid->dmso_end DMSO (Control) pz4tb_mid 50 pz4tb_start->pz4tb_mid PZ-4TB pz4tb_end 0 pz4tb_mid->pz4tb_end PZ-4TB

Figure 3: Hypothetical CETSA melt curves showing stabilization of ALK by PZ-4TB.

Tier 4: Data Integration and Prioritization

The final step is to synthesize all the data to build a comprehensive selectivity profile and prioritize hits for further investigation.[20][32]

  • Correlate Biochemical and Cellular Data: Do the off-targets identified in biochemical screens (e.g., Aurora Kinase A) also show evidence of engagement in cellular assays like CETSA? A lack of cellular engagement might suggest poor cell permeability, making the off-target less relevant in vivo.

  • Evaluate Therapeutic Window: Compare the potency against the on-target (ALK, IC50 = 5 nM) with the potency against significant off-targets (e.g., Aurora Kinase A, IC50 = 25 nM). A small window between on-target and off-target potencies can be a significant liability.

  • Consult Safety Pharmacology Databases: Cross-reference confirmed off-targets with known ADRs.[33] For example, the hERG inhibition identified in Tier 2 is a well-known risk factor for cardiac arrhythmias and would require immediate follow-up studies.

  • Guide Structure-Activity Relationship (SAR) Studies: The off-target profile can guide the next round of chemical synthesis. Medicinal chemists can modify the PZ-4TB structure to reduce affinity for problematic off-targets while maintaining or improving on-target potency, leading to a more selective compound like PZ-Selective .[34]

Conclusion

Evaluating the off-target profile of a novel compound like This compound is a critical and complex process that underpins modern drug discovery. By employing a strategic, multi-tiered approach that integrates in silico prediction, broad biochemical screening, and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only essential for identifying and mitigating potential safety risks but also for uncovering new therapeutic opportunities and ultimately designing safer, more effective medicines.

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A Head-to-Head Comparison of Pyrazole Derivatives in Kinase Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their central role in regulating a vast array of cellular processes, from proliferation and differentiation to survival and apoptosis, has made them a focal point for inhibitor development.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] This has fueled an intensive search for small molecule inhibitors that can selectively modulate kinase function.

Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the pyrazole ring has earned the status of a "privileged scaffold."[3][4] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, along with its synthetic tractability, make it an ideal foundation for designing potent and selective kinase inhibitors.[5] Several pyrazole-containing drugs, such as Ruxolitinib (a JAK inhibitor) and Encorafenib (a B-Raf inhibitor), have successfully reached the market, validating the therapeutic potential of this chemical motif.[6][7]

This guide provides a head-to-head comparison of various pyrazole derivatives against key kinase targets. We will delve into the experimental data that underpins their activity, provide detailed protocols for robust kinase assay execution, and explore the structure-activity relationships that govern their potency and selectivity.

The Pyrazole Scaffold: A Privileged Core for Kinase Inhibition

The utility of the pyrazole core in kinase inhibitor design is not coincidental. Kinase active sites are characterized by a conserved ATP-binding pocket. Successful inhibitors are typically ATP-competitive, meaning they occupy this pocket and prevent the binding of ATP, thereby blocking the phosphotransfer reaction. The pyrazole scaffold is exceptionally well-suited to interact with key residues in this pocket. Its two adjacent nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme that is fundamental for inhibitor binding. This interaction mimics the binding of the adenine ring of ATP, providing a strong anchor for the inhibitor molecule.[8][9]

Furthermore, the pyrazole ring offers multiple positions for substitution (typically N1, C3, C4, and C5), allowing medicinal chemists to fine-tune the inhibitor's properties.[10] By strategically adding different chemical groups, one can enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties such as solubility and metabolic stability.[11]

Head-to-Head Comparison of Pyrazole Derivatives by Kinase Family

The true measure of a scaffold's utility is its successful application against diverse targets. Below, we compare the performance of various pyrazole derivatives against several therapeutically important kinase families, supported by in vitro experimental data.

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, playing a pivotal role in immunity and hematopoiesis.[12] Aberrant JAK activity is linked to myeloproliferative neoplasms, inflammatory diseases, and cancers.[12]

A series of 4-amino-(1H)-pyrazole derivatives were designed and synthesized as potent JAK inhibitors.[12] Structural modifications led to compounds with nanomolar efficacy. For instance, compound 3f from this series demonstrated potent, low-nanomolar inhibition across multiple JAK isoforms, surpassing the activity of the approved drug Ruxolitinib in cellular assays.[12] Another derivative, 11b , showed selective cytotoxicity against specific leukemia cell lines.[12]

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer therapies.[3] Several pyrazole-based compounds have shown potent inhibition of Aurora kinases.

For example, a pyrazole derivative known as Compound 8 acts as a dual inhibitor of Aurora A and Aurora B.[13] Another series of pyrazolyl benzimidazoles yielded Compound 7 , which showed potent inhibition of both Aurora A and B, with an IC50 of 2.2 nM against Aurora B, and demonstrated strong antiproliferative activity against various cancer cell lines.[13]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[10] Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply. The pyrazole scaffold has been successfully incorporated into potent VEGFR-2 inhibitors.

In one study, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized.[14][15] Compound 3i from this series was identified as a highly effective VEGFR-2 inhibitor, with an IC50 value of 8.93 nM, which was nearly three times more potent than the reference drug Sorafenib.[14][15] This compound also induced significant apoptosis in prostate cancer cells.[14]

B-Raf Kinase

The B-Raf kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which controls cell proliferation and survival.[16] Mutations in the BRAF gene, particularly the V600E mutation, are found in over 50% of melanomas and other cancers.[7][17]

Researchers have developed novel pyrazole-based ATP-competitive B-Raf inhibitors that exhibit excellent cellular potency and high selectivity.[18] In one notable study, compound 23b , a 3-carbonyl-5-phenyl-1H-pyrazole derivative, was shown to be a highly selective inhibitor of BRAFV600E and CRAF, with significantly less activity against wild-type BRAF, potentially mitigating the paradoxical activation often seen with first-generation inhibitors.[17] This compound was seven times more potent against BRAFV600E than previous derivatives in its class.[17]

Summary of Quantitative Data
Compound/DerivativeTarget Kinase(s)Reported IC50Cell Line / Assay TypeReference
Compound 3f JAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nMIn vitro kinase assay[12]
Compound 11b JAKsSubmicromolarHEL, K562 cell lines[12]
Compound 7 Aurora A, Aurora B28.9 nM, 2.2 nMIn vitro kinase assay[13]
Compound 8 Aurora A, Aurora B35 nM, 75 nMIn vitro kinase assay[3][13]
Compound 3i VEGFR-28.93 nMIn vitro kinase assay[14][15]
Compound 9 VEGFR-20.22 µMIn vitro kinase assay[19]
Compound 23b BRAFV600E, CRAF>90% inhibition at 10 µMIn vitro kinase assay[17]
Compound 1j BRAF (mutant)NanomolarIn vitro kinase assay & cell proliferation[20]

Key Signaling Pathways and Inhibitor Action

To understand the impact of these inhibitors, it is essential to visualize their place within cellular signaling networks. The diagrams below illustrate the mechanism of action for inhibitors targeting the JAK/STAT and B-Raf pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Receptor JAK JAK Receptor->JAK activates Cytokine Cytokine Cytokine->Receptor P-JAK JAK-P JAK->P-JAK autophosphorylates STAT STAT P-JAK->STAT phosphorylates P-STAT STAT-P STAT->P-STAT STAT Dimer STAT-P Dimer P-STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK blocks ATP site BRAF_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS activates B-Raf (V600E) B-Raf (V600E Mutant) RAS->B-Raf (V600E) activates MEK MEK B-Raf (V600E)->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->B-Raf (V600E) blocks ATP site

Caption: The RAS/RAF/MEK/ERK pathway, highlighting the role of mutant B-Raf and its inhibition.

Experimental Methodologies: Ensuring Data Integrity

The reliability of any head-to-head comparison depends entirely on the quality and consistency of the underlying experimental data. A variety of assay formats can be used to measure kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays. [21][22][23]Below are detailed, exemplary protocols for determining inhibitor potency (IC50) using a common in vitro kinase assay and assessing cellular effects.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of Pyrazole Compound D Add Compound and Kinase/Substrate to 384-well plate A->D B Prepare Kinase/ Substrate Mix B->D C Prepare ATP Solution F Initiate reaction by adding ATP C->F E Pre-incubate (10-30 min) D->E E->F G Incubate at RT (e.g., 60 min) F->G H Stop reaction & Add Detection Reagent G->H I Read plate (e.g., Fluorescence) H->I J Plot data and calculate IC50 I->J

Caption: General workflow for a typical in vitro kinase inhibition assay.

Protocol 1: In Vitro Fluorescence-Based Kinase Assay (e.g., for VEGFR-2)

This protocol provides a framework for measuring the IC50 of a pyrazole derivative against a purified kinase. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.

Causality Behind Choices:

  • Buffer System (HEPES): HEPES is a robust buffering agent that maintains a stable pH of ~7.0-7.5, optimal for most kinase activities.

  • DTT/BME: Reducing agents are included to prevent oxidation of cysteine residues in the enzyme, which could lead to inactivation.

  • ATP Concentration: Using an ATP concentration near the Michaelis constant (Km) for the specific kinase ensures the assay is sensitive to competitive inhibitors. Physiologically relevant ATP concentrations can also be used for more specific characterization. [22]* Pre-incubation: Pre-incubating the kinase with the inhibitor allows the binding to reach equilibrium before the enzymatic reaction is initiated with ATP. [24] Materials:

  • Purified, active kinase (e.g., recombinant human VEGFR-2).

  • Kinase substrate (e.g., a specific biotinylated peptide).

  • Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO).

  • Adenosine 5'-triphosphate (ATP).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²). [23]* Black, low-volume 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the pyrazole inhibitor in DMSO. For a typical 10-point curve, start with a 1:3 dilution from 1 mM down to ~50 nM. Then, dilute these DMSO stocks into Assay Buffer to the desired final concentration (ensure final DMSO concentration is <1%).

  • Reaction Setup: In each well of the 384-well plate, add:

    • 5 µL of diluted pyrazole inhibitor (or DMSO for vehicle control).

    • 10 µL of a master mix containing the kinase and substrate in Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution (prepared in Assay Buffer) to each well to start the reaction. The final ATP concentration should be optimized for the specific kinase (e.g., 10 µM).

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The duration should be within the linear range of the reaction, typically determined during assay development.

  • Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen ADP detection kit. This usually involves adding a detection reagent that converts ADP to a measurable signal (luminescence or fluorescence).

  • Data Analysis:

    • Subtract the background signal (wells with no kinase).

    • Normalize the data with respect to the high (vehicle control, 0% inhibition) and low (no ATP or high concentration inhibitor, 100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial secondary assay to confirm that enzyme inhibition translates to a functional effect in a cellular context. [25] Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [26]2. Compound Treatment: The next day, treat the cells with serial dilutions of the pyrazole derivative (prepared in culture medium). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). [25]3. Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50/IC50 value.

Conclusion and Future Prospects

The pyrazole scaffold is unequivocally a cornerstone of modern kinase inhibitor design. [2]Its versatility and favorable chemical properties have enabled the development of potent and selective inhibitors against a wide range of clinically relevant kinases, from JAKs and Aurora kinases to VEGFR-2 and B-Raf. [3][4]The head-to-head comparison data clearly demonstrates that subtle structural modifications to the pyrazole core can lead to dramatic differences in potency and selectivity, highlighting the power of rational, structure-based drug design.

As our understanding of kinase biology deepens, the challenge will be to design next-generation pyrazole derivatives with even greater selectivity to minimize off-target effects and overcome mechanisms of drug resistance. [17]The robust and reproducible assay methodologies outlined in this guide are fundamental to this effort, providing the reliable data needed to guide medicinal chemistry optimizations and advance promising new candidates toward the clinic. The continued exploration of the pyrazole chemical space promises to yield novel therapeutics for cancer and other debilitating diseases.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following procedures are based on the known hazard profiles of structurally analogous pyrazole amines and established best practices for chemical waste management.[1][2][3] It is imperative to always consult your institution's Environmental Health & Safety (EHS) department for guidance specific to your location and regulations.

Part 1: Hazard Profile and Assessment

Understanding the potential hazards of a compound is the foundation of its safe handling and disposal. Based on data from closely related pyrazole derivatives, this compound should be handled as a hazardous substance.[4][5] The primary hazards are associated with its pyrazole and amine functional groups.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The anticipated GHS classification for this compound, inferred from analogs, is summarized below.[4][5]

Hazard ClassGHS CategoryHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]
Acute Toxicity (Oral)Category 5 (Anticipated)H303: May be harmful if swallowed[4]

This hazard profile mandates that this compound be disposed of as regulated hazardous chemical waste. Under no circumstances should it be discarded in regular trash or discharged into the sewer system.[2][6]

Part 2: Immediate Safety & Handling Precautions

Before beginning any disposal-related activities, such as waste consolidation or container decontamination, ensure all appropriate Personal Protective Equipment (PPE) is worn. The causality behind each PPE choice is to create a barrier against the specific hazards identified in Part 1.

PPE CategorySpecificationRationaleSource(s)
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols that can cause serious eye irritation.[1][7]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which can cause irritation.[1][8]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a certified chemical fume hood.Minimizes the inhalation of particulates or aerosols, which may cause respiratory tract irritation.[7][8]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach involving segregation, containment, and labeling, culminating in transfer to a certified hazardous waste management service.

Experimental Protocol: Chemical Waste Segregation and Containment
  • Waste Characterization & Segregation:

    • This compound must be disposed of as hazardous chemical waste .[2][3]

    • It should be segregated as a non-halogenated organic solid or, if in solution, as non-halogenated organic liquid waste .

    • Crucially, do not mix this waste stream with incompatible materials , such as strong oxidizing agents, acids, or acid chlorides, to prevent potentially hazardous reactions.[7][8] Consult your institution's EHS guidelines for specific segregation requirements.[9]

  • Container Selection:

    • Solid Waste: Collect unused or contaminated solid this compound, along with grossly contaminated items like weighing papers or gloves, in a dedicated, sealable, and chemically compatible waste container (e.g., a polyethylene drum or bottle).[3]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[2][9] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[9]

  • Hazardous Waste Labeling:

    • Label the waste container immediately. The label must be accurate and complete to ensure safe handling and compliant disposal.

    • The label must include:

      • The words "Hazardous Waste ".[2]

      • The full chemical name: "This compound ".

      • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.[9]

      • Appropriate hazard warnings/pictograms (e.g., "Irritant," "Harmful").

      • The date when waste was first added to the container (accumulation start date).[2]

      • The name of the Principal Investigator and the specific laboratory location (building and room number).[2]

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[3]

    • Utilize secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks.[2]

    • This storage area should be well-ventilated, away from general traffic, and segregated from incompatible materials.[10]

  • Final Disposal:

    • Follow your institution's specific procedures for requesting a waste pickup from the EHS department.[11]

    • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration for organic chemical waste.[3][12]

Part 4: Decontamination Procedures

  • Glassware and Equipment: Empty containers or glassware that held the compound must be decontaminated.

    • The best practice is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[9]

    • The first rinseate must be collected and disposed of as hazardous liquid waste , as it will be significantly contaminated.[9]

    • Subsequent rinses may be managed as directed by your EHS department.

  • Spill Management:

    • In case of a spill, evacuate the area if necessary and alert laboratory personnel.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds.

    • Collect the contaminated absorbent material and place it in a sealed container, labeling it as hazardous waste containing this compound.

    • Clean the spill area thoroughly.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Segregation & Containment cluster_final Storage & Disposal A Identify Waste: 3-(4-tert-butylphenyl)-1-methyl- 1H-pyrazol-5-amine B Consult Hazard Profile (Skin/Eye/Resp Irritant) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Waste Stream: Non-Halogenated Organic C->D E Choose Container: Solid or Liquid Waste D->E F Attach & Complete Hazardous Waste Label E->F G Add Waste to Container (Keep Closed When Not in Use) F->G H Store Container in Designated Hazardous Waste Area G->H I Use Secondary Containment H->I J Request Pickup via Institutional EHS Department I->J K Transfer to Licensed Waste Contractor J->K

Caption: Workflow for the proper disposal of this compound.

Part 6: Regulatory Framework

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator (your laboratory) is responsible for the waste from its creation to its ultimate disposal.[13] Adhering to the procedures outlined in this guide ensures compliance with RCRA regulations, which are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[14]

References

  • Benchchem. Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. 1

  • PubChem. 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information.

  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. 2

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. 9

  • Acros Organics. 3-Amino-1-methyl-1H-pyrazole Safety Data Sheet. Fisher Scientific. 8

  • Generon. 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. 15

  • Fisher Scientific. 1-Methyl-3-phenyl-1H-pyrazol-5-amine Safety Data Sheet.

  • BASF. Safety Data Sheet. 6

  • Thermo Fisher Scientific. 5-Amino-3-methyl-1-phenyl-1H-pyrazole Safety Data Sheet. 16

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. 17

  • TCI Chemicals. 3-Methyl-5-pyrazolone Safety Data Sheet.

  • University of New South Wales. Laboratory Hazardous Waste Disposal Guideline – HS321.

  • Thermo Fisher Scientific. 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole Safety Data Sheet. 5

  • Sigma-Aldrich. [4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]AMINE HYDROCHLORIDE Safety Data Sheet.

  • Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. 3

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. )

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel drug discovery and development, the synthesis and handling of new chemical entities (NCEs) present a unique set of challenges. While the therapeutic potential of a compound like 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine is under investigation, its toxicological profile often remains uncharacterized. This guide provides a comprehensive framework for personal protective equipment (PPE) when handling this and other novel compounds, grounding our recommendations in the principles of chemical safety and risk mitigation.

The Precautionary Principle: Acknowledging the Unknown

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is paramount. The molecular structure, featuring an aromatic amine and a pyrazole ring, suggests potential hazards. Aromatic amines are a class of compounds known for their potential carcinogenicity, mutagenicity, and skin absorption risks. Pyrazole derivatives, while diverse, are often biologically active and can present unforeseen physiological effects. Therefore, we must treat this compound as potentially hazardous and implement stringent PPE protocols.

Core PPE Ensemble: A Multi-Layered Defense

The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting. This ensemble is designed to provide comprehensive protection against inhalation, dermal, and ocular exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Aromatic amines can penetrate standard laboratory gloves. Double-gloving provides an additional barrier and allows for safe removal of the outer glove in case of contamination.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face.
Body Protection A lab coat, supplemented with a chemically resistant apron and sleeves.Prevents contamination of personal clothing and skin. The apron and sleeves offer enhanced protection when handling larger quantities or during procedures with a high splash risk.
Respiratory Protection A properly fitted N95 respirator or a higher level of respiratory protection based on risk assessment.Protects against inhalation of fine powders or aerosols. The choice of respirator should be guided by a formal risk assessment of the specific procedure.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Protocols: From Donning to Disposal

A disciplined, step-by-step approach to PPE usage is critical to ensure its effectiveness.

Donning and Doffing: A Critical Sequence

The sequence of putting on and taking off PPE is designed to prevent cross-contamination.

Donning Sequence:

  • Lab Coat and Apron: Put on the lab coat, followed by the chemically resistant apron and sleeves.

  • Respirator: Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, ensuring they cover the cuff of the lab coat. Don the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of the head.

  • Apron and Lab Coat: Remove the apron, followed by the lab coat, by rolling it down and away from the body.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out.

  • Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Controlled Process

All disposable PPE and contaminated materials must be treated as hazardous waste.

  • Segregation: All contaminated items (gloves, wipes, etc.) should be placed in a designated, labeled hazardous waste container.

  • Containerization: Use leak-proof, sealable containers for all solid and liquid waste.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Visualizing the Workflow: PPE Decision Matrix

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Decision_Matrix cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_ops Operational Controls start Start: Handling this compound procedure Evaluate Experimental Procedure start->procedure quantity Assess Quantity of Compound procedure->quantity aerosol Potential for Aerosol Generation? quantity->aerosol base_ppe Core PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat & Apron aerosol->base_ppe No resp_ppe Add Respiratory Protection (N95 or higher) aerosol->resp_ppe Yes fume_hood Work in a Certified Chemical Fume Hood base_ppe->fume_hood resp_ppe->fume_hood disposal Segregate and Dispose of as Hazardous Waste fume_hood->disposal

Caption: Decision matrix for PPE selection when handling this compound.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is the cornerstone of safe and effective research. By adopting a conservative, evidence-based approach to personal protective equipment, researchers can mitigate the inherent risks associated with uncharacterized substances. This guide provides a foundational framework, but it is incumbent upon each researcher to conduct a thorough risk assessment for their specific experimental context and to adhere to their institution's safety protocols.

References

  • Aromatic Amines. Centers for Disease Control and Prevention. [Link]

  • Carcinogenic Aromatic Amines in the Workplace. Occupational Safety and Health Administration. [Link]

  • The Chemistry and Biological Activity of Pyrazoles. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.